Dibromothymoquinone
Description
At low concentrations, this compound inhibits reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist. At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-3-methyl-6-propan-2-ylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-4(2)6-8(12)9(13)5(3)7(11)10(6)14/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHZELQYJPWSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183343 | |
| Record name | Dibromothymoquinone | |
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Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-93-3 | |
| Record name | 2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibromothymoquinone | |
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| Record name | Dibromothymoquinone | |
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| Record name | Dibromothymoquinone | |
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| Record name | 2,5-dibromo-3-isopropyl-6-methylbenzoquinone | |
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| Record name | DIBROMOTHYMOQUINONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BY5UFN2U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Dibromothymoquinone (DBMIB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromothymoquinone (DBMIB), a synthetic derivative of thymoquinone, is a widely utilized research tool in the fields of bioenergetics and photosynthesis. Its primary and most well-characterized function is as a potent and specific inhibitor of the cytochrome b6f complex in the photosynthetic electron transport chain and the analogous complex III (cytochrome bc1 complex) in the mitochondrial respiratory chain. By acting as a plastoquinone antagonist, DBMIB has been instrumental in elucidating the sequence of electron carriers and the mechanism of electron flow in these vital energy-transducing systems. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Identification
This compound is a brominated p-benzoquinone with a methyl and an isopropyl substituent on the quinone ring.
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IUPAC Name: 2,5-dibromo-3-methyl-6-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione[1]
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SMILES String: CC1=C(C(=O)C(=C(C1=O)Br)C(C)C)Br[1]
-
InChI Key: GHHZELQYJPWSMG-UHFFFAOYSA-N[1]
Physicochemical and Biological Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |
| Molecular Weight | 321.99 g/mol | [1] |
| CAS Number | 29096-93-3 | [1] |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | 70-72 °C | |
| Boiling Point | 318 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol and DMSO | [1] |
| Primary Target | Cytochrome b6f complex (photosynthesis), Cytochrome bc1 complex (respiration) | [2] |
| Mechanism of Action | Competitive inhibitor at the quinol oxidation (Qo) site | [2] |
Mechanism of Action: Inhibition of Photosynthetic Electron Transport
This compound exerts its inhibitory effect by acting as a competitive inhibitor at the plastoquinol (PQH₂) oxidation site (the Q₀ site) of the cytochrome b6f complex. This complex is a central component of the photosynthetic electron transport chain, mediating electron transfer from photosystem II (PSII) to photosystem I (PSI).
By binding to the Q₀ site, DBMIB prevents the oxidation of plastoquinol, thereby blocking the transfer of electrons to the subsequent carriers in the chain, namely the Rieske iron-sulfur protein and cytochrome f. This inhibition effectively halts linear electron flow from PSII to PSI, leading to an accumulation of reduced plastoquinone and an oxidized state of the electron carriers downstream of the cytochrome b6f complex.
Caption: DBMIB inhibits the photosynthetic electron transport chain.
Experimental Protocols
This compound is a crucial tool for studying photosynthetic and respiratory electron transport. Below are detailed methodologies for key experiments utilizing DBMIB.
In Vitro Chlorophyll a Fluorescence Assay for PSII Activity
This protocol measures the effect of DBMIB on the quantum efficiency of Photosystem II by analyzing changes in chlorophyll a fluorescence.
1. Preparation of Thylakoid Membranes:
-
Isolate thylakoid membranes from fresh spinach leaves or other plant material as described by Tiwari et al. (2016).[1]
-
Homogenize leaf tissue in a cold isolation buffer (e.g., 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaCl, 50 mM HEPES, pH 7.6).[1]
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed to pellet debris.
-
Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes.
-
Resuspend the thylakoids in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.
2. Preparation of DBMIB Stock Solution:
-
Prepare a 10 mM stock solution of DBMIB by dissolving the appropriate amount in ethanol or dimethyl sulfoxide (DMSO).[1]
-
Store the stock solution at -20°C in the dark.
3. Fluorescence Measurement:
-
Use a pulse amplitude modulation (PAM) fluorometer.
-
Dark-adapt the thylakoid suspension (at a chlorophyll concentration of 10-15 µg/mL) for at least 20 minutes before measurement.
-
Measure the minimal fluorescence (F₀) using a weak measuring beam.
-
Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximal fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
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Add DBMIB to the thylakoid suspension at various final concentrations (e.g., 0.1, 1, 5, 10 µM) and incubate for 5 minutes in the dark.[1]
-
Repeat the F₀ and Fₘ measurements for each DBMIB concentration.
4. Data Analysis:
-
Plot the Fᵥ/Fₘ values against the DBMIB concentration.
-
Observe the decrease in Fᵥ/Fₘ with increasing DBMIB concentration, indicating the inhibition of electron transport downstream of PSII.
Oxygen Evolution Inhibition Assay
This assay directly measures the effect of DBMIB on the rate of photosynthetic oxygen evolution using a Clark-type oxygen electrode.
1. Preparation of Thylakoids and DBMIB Stock:
-
Prepare isolated thylakoids and a DBMIB stock solution as described in Protocol 5.1.
2. Oxygen Evolution Measurement:
-
Calibrate a Clark-type oxygen electrode with air-saturated and oxygen-depleted water.
-
Add a known volume of thylakoid suspension (e.g., to a final chlorophyll concentration of 20-50 µg/mL) to the electrode chamber containing a suitable assay buffer (e.g., the isolation buffer from 5.1).
-
Add an artificial electron acceptor for PSII, such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide, to the chamber.
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Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Inject a small volume of the DBMIB stock solution into the chamber to achieve the desired final concentration (e.g., 10 µM) and continue recording the oxygen evolution rate.[1]
3. Data Analysis:
-
Calculate the rate of oxygen evolution before and after the addition of DBMIB.
-
Express the inhibition as a percentage of the initial rate. The significant decrease in oxygen evolution in the presence of DBMIB demonstrates its inhibitory effect on the electron transport chain.
Caption: Workflow for assessing DBMIB's inhibitory properties.
Conclusion
This compound remains an indispensable tool for researchers investigating electron transport processes in photosynthesis and respiration. Its well-defined site of action allows for the precise dissection of these complex pathways. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application, as outlined in this guide, is essential for its effective use in scientific inquiry. When using DBMIB, it is important to consider potential side effects, such as chlorophyll fluorescence quenching at higher concentrations, and to include appropriate controls in experimental designs.
References
Synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone, a halogenated derivative of the bioactive natural product thymoquinone. This compound serves as a valuable intermediate in organic synthesis and holds potential for investigation in medicinal chemistry and materials science. This document outlines a feasible synthetic protocol, summarizes key quantitative data, and visualizes the synthetic workflow and a relevant biological signaling pathway.
Synthetic Pathway Overview
The synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone, also known as dibromothymoquinone, is achieved through the direct bromination of thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone). Thymoquinone, the starting material, is a readily available natural product that can be isolated from the seeds of Nigella sativa. The reaction proceeds via an electrophilic substitution mechanism where bromine atoms are introduced onto the electron-rich quinone ring.
The selection of the brominating agent and reaction conditions is crucial to achieve the desired dibrominated product in good yield and purity. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a suitable choice as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. The reaction is typically carried out in a suitable organic solvent, and a radical initiator can be used to facilitate the reaction.
Experimental Protocol: Synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone
This protocol is a representative procedure based on established methods for the bromination of substituted quinones. Researchers should adapt and optimize the conditions as necessary based on their laboratory settings and available equipment.
Materials:
-
Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Note: CCl₄ is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. Acetonitrile is a less toxic alternative.)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thymoquinone (1.0 eq) in the chosen solvent (carbon tetrachloride or acetonitrile).
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 321.99 g/mol |
| Appearance | Yellow solid |
| Melting Point | 70-72 °C |
| CAS Number | 29096-93-3 |
| ¹H NMR (CDCl₃, δ) | 3.48 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 2.28 (s, 3H, -CH₃), 1.32 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂) |
| IR (KBr, cm⁻¹) | ~1660 (C=O), ~1600 (C=C) |
| Mass Spec (m/z) | Calculated for C₁₀H₁₀Br₂O₂: 319.90, 321.90, 323.89 (isotopic pattern for 2 Br atoms) |
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone from thymoquinone.
Caption: Synthetic workflow for 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone.
Biological Context: Thymoquinone and Cancer Signaling Pathways
While the specific biological activities of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone are a subject for further investigation, its precursor, thymoquinone, is well-documented for its anticancer properties. Thymoquinone exerts its effects by modulating multiple key signaling pathways that are often dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis. The diagram below illustrates the inhibitory effects of thymoquinone on several critical oncogenic signaling pathways.
Caption: Thymoquinone's inhibitory effects on key cancer signaling pathways.
Dibromothymoquinone (DBMIB): A Technical Guide to its Mechanism of Action in Photosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromothymoquinone (DBMIB) is a synthetic quinone analog that has been instrumental in the study of photosynthetic electron transport for over four decades.[1] It functions as a potent and specific inhibitor of the cytochrome b6f complex, a critical enzymatic bridge in the thylakoid membrane that connects Photosystem II (PSII) and Photosystem I (PSI).[1][2] By acting as a competitive inhibitor and plastoquinone antagonist, DBMIB blocks the oxidation of plastoquinol (PQH2) at the Qo site of the cytochrome b6f complex.[1][3][4] This action effectively halts linear electron flow, thereby inhibiting the reduction of downstream electron carriers like plastocyanin and preventing the generation of ATP and NADPH.[2][3] This guide provides an in-depth analysis of DBMIB's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's impact on photosynthetic pathways.
Core Mechanism of Action
The photosynthetic electron transport chain relies on the sequential transfer of electrons from water to NADP+. The cytochrome b6f complex plays a central role in this process, oxidizing plastoquinol reduced by PSII and transferring electrons to plastocyanin, which in turn reduces PSI.[5]
DBMIB's primary mechanism of action is the competitive inhibition of the cytochrome b6f complex.[3] Its structure mimics that of plastoquinone, allowing it to bind to the plastoquinol oxidation site (Qo site) on the complex.[2][4] This binding prevents the native plastoquinol (PQH2) from docking and transferring its electrons to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome f.[4]
Key points of the mechanism include:
-
Competitive Binding: DBMIB competes with PQH2 for the Qo binding site.[3]
-
Inhibition of PQH2 Oxidation: By occupying the Qo site, DBMIB blocks the oxidation of PQH2, causing the pool of reduced plastoquinone to accumulate in the thylakoid membrane.[4][6]
-
Interruption of Electron Flow: The blockage prevents the transfer of electrons downstream to cytochrome f, plastocyanin, and PSI.[2][3]
-
Dual Binding Sites: Research has shown that two molecules of DBMIB can occupy the Qo site simultaneously.[4][5][7][8] These are referred to as high-affinity (proximal) and low-affinity (distal) sites, each with distinct effects on the conformation and function of the Rieske iron-sulfur protein.[5][7][8]
Visualization: Site of DBMIB Inhibition in the Electron Transport Chain
The following diagram illustrates the linear photosynthetic electron transport chain and pinpoints the precise location of inhibition by DBMIB.
Quantitative Data Presentation
DBMIB's potency is characterized by its dissociation constants (KD) and the concentration required for 50% inhibition (IC50). Studies have identified two distinct binding affinities at the Qo site.
| Parameter | Value | Target Site | Significance | Reference |
| High-Affinity KD | ~137 nM | Proximal Qo Niche | Responsible for primary inhibition of the complex. | [5] |
| Low-Affinity KD | ~50 µM | Distal Qo Niche | Occupancy at higher concentrations leads to significant changes in the EPR spectrum of the Rieske 2Fe-2S cluster. | [5] |
| IC50 (Typical) | 1-2 µM | Plastoquinol Oxidation | Concentration for potent inhibition of PSII electron acceptor activity and quenching of chlorophyll excited states. | [1] |
Note: Absolute values can vary depending on the experimental system (e.g., isolated thylakoids, intact chloroplasts) and conditions.
Experimental Protocols
The inhibitory effects of DBMIB are commonly characterized using several key experimental methodologies.
Protocol: Measurement of Photosynthetic Oxygen Evolution
This protocol uses a Clark-type oxygen electrode to measure the rate of oxygen evolution from isolated thylakoid membranes, which is a direct measure of PSII activity.
1. Thylakoid Isolation:
-
Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2).
-
Filter the homogenate through layers of cheesecloth and miracloth.
-
Centrifuge the filtrate at low speed (e.g., 200 x g) to remove debris.
-
Centrifuge the supernatant at a higher speed (e.g., 4000 x g) to pellet the thylakoid membranes.
-
Resuspend the pellet in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.
2. Oxygen Evolution Assay:
-
Calibrate a Clark-type oxygen electrode system with air-saturated water and a zero-oxygen solution (e.g., sodium dithionite).
-
Prepare a reaction mixture in the electrode chamber containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide).
-
Add a known concentration of thylakoids (e.g., 10-20 µg chlorophyll/mL).
-
Add DBMIB from a stock solution (typically dissolved in ethanol or DMSO) to achieve the desired final concentrations. Include a control with the solvent alone.
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Calculate the percent inhibition at each DBMIB concentration relative to the control to determine the IC50 value.
Visualization: Experimental Workflow for O₂ Evolution Assay
References
- 1. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Dibromothymoquinone in Blocking Electron Transport Chains: A Technical Guide
Introduction
Dibromothymoquinone (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone), commonly known as DBMIB, is a potent and widely utilized chemical inhibitor in the study of bioenergetics. For decades, it has served as an invaluable tool for elucidating the mechanisms of photosynthetic and mitochondrial electron transport. DBMIB is a synthetic analogue of plastoquinone and ubiquinone, allowing it to act as a competitive antagonist at the quinol oxidation (Qo) site of cytochrome complexes.[1][2][3] Its primary action is the interruption of electron flow through the cytochrome b6f complex in chloroplasts and the analogous cytochrome bc1 complex (Complex III) in mitochondria, effectively halting the electron transport chain at a specific, well-defined point.[3][4] This guide provides a detailed technical overview of DBMIB's mechanism of action, binding sites, and the experimental protocols used to study its effects, intended for researchers and professionals in life sciences and drug development.
Mechanism of Action
DBMIB functions as a competitive inhibitor by binding to the Qo site of cytochrome bc complexes, thereby preventing the oxidation of the native quinol substrates—plastoquinol (PQH₂) in photosynthesis and ubiquinol (UQH₂) in respiration.[2][3]
-
In Photosynthesis: The photosynthetic electron transport chain involves the movement of electrons from Photosystem II (PSII) to Photosystem I (PSI) via the cytochrome b6f complex. DBMIB blocks the transfer of electrons from reduced plastoquinol to the Rieske iron-sulfur protein (ISP) within the b6f complex.[3] This inhibition prevents the subsequent reduction of plastocyanin (PC), a mobile electron carrier that shuttles electrons to PSI.[1][3] Components upstream of the b6f complex, such as PSII and the plastoquinone pool, can remain functional, leading to an accumulation of reduced plastoquinone.[1]
-
In Mitochondrial Respiration: In the mitochondrial respiratory chain, the cytochrome bc1 complex (Complex III) catalyzes the transfer of electrons from ubiquinol to cytochrome c. DBMIB inhibits this process by binding to the Qo site, competing with ubiquinol and blocking the transfer of electrons to the Rieske ISP and subsequently to cytochrome c1.[4][5] This disrupts the Q-cycle, a key mechanism for proton pumping across the inner mitochondrial membrane.
Molecular Binding Sites
The inhibitory action of DBMIB is a result of its specific interaction with the Qo pocket of the cytochrome complex. Research has revealed a complex binding mechanism involving more than one location.
-
Dual-Niche Occupancy at the Qo Site: Electron Paramagnetic Resonance (EPR) studies and kinetic measurements suggest that two molecules of DBMIB can simultaneously occupy the Qo site.[6] These are described as a high-affinity site in the "proximal niche" (near heme bL) and a low-affinity site in the "distal niche" (closer to the Rieske ISP).[6] The binding of DBMIB at the distal niche is responsible for the characteristic changes observed in the EPR spectrum of the Rieske 2Fe-2S cluster.[6]
-
Peripheral Binding Site: X-ray crystallography has identified a surprising DBMIB binding site on the periphery of the cytochrome b6f complex, approximately 19 Å away from the Rieske ISP.[7][8] This finding has led to the hypothesis that DBMIB may initially bind to this peripheral, non-inhibitory site and then, possibly in a light-activated or turnover-dependent manner, move to the inhibitory Qo pocket.[7][8]
The interaction of DBMIB with the Rieske ISP is critical. Binding of DBMIB alters the conformation of the ISP, locking it in a position close to heme bL and shifting the pKa of a redox-linked proton on the cluster.[1]
Quantitative Inhibition Data
The inhibitory potency of DBMIB can vary significantly depending on the organism, the specific complex, and the experimental conditions. The following table summarizes available quantitative data.
| Complex/System | Organism/Source | Parameter | Value | Reference(s) |
| Cytochrome bc1 Complex | Yeast | IC50 | 5 nM | [4] |
| Mitochondrial Electron Transport | Mung Bean | Half-maximal Inhibition (Alternate Pathway) | 20 µM | [5] |
| Mitochondrial Electron Transport | Mung Bean | Half-maximal Inhibition (Cyanide-sensitive Pathway) | 40 µM | [5] |
| Cytochrome b6f Complex | General | Stoichiometry | 1 molecule per electron transport chain | [4] |
| Cytochrome b6f Complex | Spinach, C. reinhardtii | Stoichiometry | 2 molecules per Qo site | [6] |
Experimental Protocols
Investigating the effects of DBMIB involves several key biophysical and biochemical techniques.
Flash-Induced Cytochrome f Redox Kinetics
This spectrophotometric method measures the rate of electron transfer through the cytochrome b6f complex by observing the redox state of cytochrome f following a brief, saturating flash of light.
Objective: To determine the inhibitory effect of DBMIB on the re-reduction of cytochrome f after its photo-oxidation by PSI.
Generalized Protocol:
-
Sample Preparation: Isolate thylakoid membranes or use intact cells (e.g., cyanobacteria) suspended in an appropriate buffer. Chlorophyll concentration is typically adjusted to 10-60 µM.[9]
-
Inhibitor Addition: Add the Photosystem II inhibitor DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) to block linear electron flow from PSII, isolating the cyclic electron flow around PSI.
-
DBMIB Titration: Prepare a series of samples with varying concentrations of DBMIB (e.g., 0-10 µM).
-
Measurement: Place the sample in a cuvette within a flash spectrophotometer. The apparatus should be capable of delivering a short (e.g., 10 µs) saturating actinic flash and monitoring absorbance changes at wavelengths specific to cytochrome f redox changes (e.g., 554 nm).[9]
-
Data Acquisition: Trigger a flash to oxidize the electron transport chain components, including cytochrome f. Record the subsequent absorbance change in the dark as cytochrome f is re-reduced by electrons from the plastoquinol pool (via the b6f complex).
-
Analysis: In the absence of DBMIB, cytochrome f will be rapidly re-reduced (timescale of milliseconds).[7] In the presence of effective concentrations of DBMIB, this re-reduction will be significantly slowed or completely inhibited. Plot the rate of cytochrome f reduction as a function of DBMIB concentration to determine the inhibitory kinetics.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is used to probe the local environment of paramagnetic centers, such as the [2Fe-2S] cluster of the Rieske protein, providing insight into how DBMIB binding affects its structure and redox properties.[1][10]
Objective: To observe changes in the EPR spectrum of the Rieske iron-sulfur protein upon DBMIB binding.
Generalized Protocol:
-
Sample Preparation: Use purified, concentrated cytochrome b6f or bc1 complex (e.g., 4.0 mg/ml).[11] The sample must be prepared under anaerobic conditions to control the redox state.
-
Redox Titration: Perform anaerobic potentiometric redox titrations to precisely set the electrochemical potential of the sample.[11]
-
DBMIB Addition: Add DBMIB at various stoichiometric ratios (e.g., 1, 2, or >2 molecules of DBMIB per complex monomer) to the prepared samples.
-
EPR Sample Loading: Transfer the anaerobic sample into quartz EPR tubes and freeze rapidly in liquid nitrogen to trap the desired state.
-
EPR Measurement: Collect EPR spectra at cryogenic temperatures (e.g., 17-20 K).[11] Typical instrument settings for Rieske proteins include a microwave frequency around 9.5 GHz and a microwave power of ~5 mW.[11]
-
Analysis: The Rieske protein has a characteristic EPR signal (e.g., g-values around g_z=2.03, g_y=1.90, g_x=1.75). Binding of DBMIB, particularly at the distal site, induces a distinct change in the EPR spectrum, reflecting a conformational change and altered electronic environment of the [2Fe-2S] cluster.[6]
Chlorophyll a Fluorescence Measurement
This non-invasive technique assesses the efficiency of Photosystem II photochemistry and can reveal downstream blocks in the electron transport chain.
Objective: To measure the effect of DBMIB on the redox state of the plastoquinone pool by monitoring PSII fluorescence yield.
Generalized Protocol:
-
Sample Preparation: Use intact leaves, algal cells, or isolated thylakoids. Samples must be dark-adapted for a period (e.g., 20-30 minutes) prior to measurement to ensure all PSII reaction centers are "open" (primary quinone acceptor, QA, is oxidized).[12][13]
-
DBMIB Incubation: Incubate the samples with the desired concentration of DBMIB.
-
Measurement Setup: Place the sample in a chlorophyll fluorometer (e.g., a PAM fluorometer).
-
Induction Curve: Illuminate the dark-adapted sample with a continuous actinic light. The blockage of PQH₂ re-oxidation by DBMIB will cause the PQ pool to become rapidly and highly reduced. This "closes" PSII reaction centers, leading to a rapid rise in chlorophyll fluorescence to a high, sustained level.
-
Quenching Analysis: Alternatively, use a saturating pulse method on a light-adapted sample. In a DBMIB-treated sample, photochemical quenching (qP) will be very low (approaching zero) because the electron acceptors downstream of PSII are fully reduced and unable to accept further electrons.
-
Analysis: Compare fluorescence parameters such as Fv/Fm (maximum quantum yield of PSII) and Y(II) (effective quantum yield of PSII under illumination) between control and DBMIB-treated samples. A dramatic decrease in Y(II) and qP upon illumination is a hallmark of DBMIB's inhibitory action.[14]
Side Effects and Experimental Caveats
While DBMIB is a powerful tool, its use requires careful consideration of its side effects to avoid misinterpretation of data.
-
Chlorophyll Fluorescence Quenching: DBMIB can act as a quencher of chlorophyll excited states in the PSII antenna, independent of its action on the b6f complex. This can lower the overall fluorescence yield and complicate the interpretation of fluorescence data.[15]
-
PSII Electron Acceptor: DBMIB can act as an artificial electron acceptor from PSII, particularly at concentrations around 2 µM.[15] This can retard the reduction of the plastoquinone pool, an effect opposite to its primary inhibitory role.
-
Redox Activity: As a quinone, DBMIB itself is redox-active. At higher concentrations, it can mediate an artificial bypass of the cytochrome b6f complex, shuttling electrons directly from the PQ pool to PSI.
These side effects are concentration-dependent, often occurring in the same range (e.g., 1-2 µM) used for effective b6f inhibition.[15] Therefore, it is critical to perform concentration-dependent titrations and use the lowest effective concentration possible for the desired inhibition.
Mandatory Visualizations
Figure 1: DBMIB blocks the photosynthetic electron transport chain at the Qo site of the cytochrome b6f complex.
Figure 2: DBMIB inhibits mitochondrial respiration at the Qo site of Complex III (cytochrome bc1).
Figure 3: Dual-niche binding model of DBMIB within the Qo pocket of the cytochrome complex.
References
- 1. The Qo-site inhibitor DBMIB favours the proximal position of the chloroplast Rieske protein and induces a pK-shift of the redox-linked proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 29096-93-3 | Benchchem [benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on mung bean mitochondrial electron transfer and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Electron Paramagnetic Resonance Spectroscopy of Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licor.com [licor.com]
- 14. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 15. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Binding Site of DBMIB on Cytochrome b6f: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) is a widely utilized inhibitor in the study of photosynthetic electron transport. Its primary target is the cytochrome b6f complex, a crucial enzyme that links Photosystem II and Photosystem I. This technical guide provides an in-depth analysis of the binding site of DBMIB on the cytochrome b6f complex, consolidating structural data, quantitative binding affinities, and detailed experimental protocols. The mechanism of inhibition and the structural basis of DBMIB's interaction are elucidated through a combination of crystallographic and spectroscopic data, offering a comprehensive resource for researchers in photosynthesis and bioenergetics, as well as for professionals in drug development exploring quinone-binding sites.
Introduction
The cytochrome b6f complex is a dimeric membrane protein complex that plays a pivotal role in oxygenic photosynthesis by oxidizing plastoquinol (PQH2) and reducing plastocyanin. This process is coupled to the translocation of protons across the thylakoid membrane, generating a proton motive force for ATP synthesis. The enzymatic activity of the cytochrome b6f complex is centered around its quinol oxidation (Qo) site, which is the primary target for a variety of inhibitors, including DBMIB.
DBMIB acts as a competitive inhibitor, blocking the plastoquinol (PQH₂) binding site on the cytochrome b6f complex and thereby preventing the transfer of electrons from reduced plastoquinone to the complex.[1][2] This inhibition halts the downstream electron flow to plastocyanin and Photosystem I.[2] Understanding the precise binding interactions of DBMIB is crucial for dissecting the mechanism of the Q-cycle and for the rational design of new inhibitors or modulators of photosynthetic electron transport.
DBMIB Binding Sites on Cytochrome b6f
Structural and kinetic studies have revealed that DBMIB interacts with the cytochrome b6f complex at two distinct sites: a high-affinity peripheral site and a low-affinity inhibitory site proximal to the [2Fe-2S] cluster of the Rieske iron-sulfur protein (ISP).[3][4]
The High-Affinity Peripheral Binding Site
X-ray crystallographic studies of the cytochrome b6f complex from Mastigocladus laminosus co-crystallized with DBMIB have identified a high-affinity binding site.[3][5] This site is located at a peripheral position, approximately 19 Å away from the [2Fe-2S] cluster, which is the expected site of inhibition.[3][5][6] It resides in a p-side water-membrane interfacial niche, bounded by cytochrome f, subunit IV, and cytochrome b6.[3][5][6]
The residues surrounding this high-affinity site include:
-
Subunit IV: Met-61, Val-62, Gly-63, Glu-64, and Leu-76 of the ef loop.[3]
-
Cytochrome b6: Asp-141 and Val-143 at the N-terminal end of the cd1 helix.[3]
-
Cytochrome f: Lys-146, Ala-148, and His-150.[3]
The Low-Affinity Inhibitory Binding Site (Qo Site)
While the crystal structure reveals a peripheral binding site, the inhibitory action of DBMIB occurs at the Qo site, proximal to the Rieske [2Fe-2S] cluster.[4][6] It is proposed that DBMIB initially binds to the high-affinity peripheral site and then, in a light-activated process, moves to the low-affinity inhibitory site near the [2Fe-2S] cluster to exert its function.[5][6] This movement is thought to occur through a channel within the protein complex.[3]
Electron Paramagnetic Resonance (EPR) spectroscopy studies on oriented cytochrome b6f complexes have provided further insight into the dual-site occupancy.[4]
-
With a single DBMIB molecule bound (high-affinity state): The ISP is oriented with its [2Fe-2S] cluster towards cytochrome f, a conformation referred to as the "proximal niche".[4]
-
With two or more DBMIB molecules bound (low-affinity state): The Rieske ISP is in a position resembling that observed with other inhibitors like stigmatellin, suggesting binding at the "distal niche" which is closer to the [2Fe-2S] cluster and is the inhibitory site.[4]
A recent high-resolution cryo-EM structure of the spinach cytochrome b6f complex with DBMIB bound clearly shows the inhibitor in the active site (Qp), where it traps the Rieske ISP head domain in the b-position.[7] In this conformation, a hydrogen bond is formed between a carbonyl group of DBMIB and the Nε atom of His128 of the ISP, which coordinates the [2Fe-2S] cluster.[7]
Quantitative Binding Data
The interaction of DBMIB with the cytochrome b6f complex has been quantified through kinetic and binding studies.
| Parameter | Value | Organism/System | Method | Reference |
| Apparent Dissociation Constant (Kd) | ~6 nM | Chloroplast thylakoid membranes | Inhibition of electron transfer kinetics | [8] |
| Binding Site Titer | 1 mmol / mol chlorophyll | Chloroplast thylakoid membranes | Inhibition of electron transfer kinetics | [8] |
| DBMIB:Cytochrome b6f Dimer Stoichiometry for Inhibition | 1:1 | Chloroplast thylakoid membranes | Inhibition of electron transfer kinetics | [8] |
These data suggest that the binding of a single DBMIB molecule to the dimeric cytochrome b6f complex is sufficient to completely inhibit plastoquinol oxidation.[8]
Experimental Protocols
X-ray Crystallography of the DBMIB-Cytochrome b6f Complex
Objective: To determine the three-dimensional structure of the cytochrome b6f complex with DBMIB bound.
Methodology (based on studies of M. laminosus complex): [9]
-
Purification of the Cytochrome b6f Complex: The complex is purified from thermophilic cyanobacterium, Mastigocladus laminosus, using established protocols.[9]
-
Crystallization: Crystals of the purified complex are obtained by hanging drop vapor diffusion at 4°C or 20°C.[9] The crystallization solution contains the purified protein, detergents (e.g., β-dodecyl maltoside), and a precipitant solution. DBMIB is included in the crystallization setup.
-
X-ray Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[9]
-
Structure Determination and Refinement: The structure is solved using molecular replacement with a known cytochrome b6f structure as a search model. The model is then refined against the collected diffraction data, and the position of the bound DBMIB molecule is identified from the electron density maps.[3]
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To investigate the orientation of the Rieske iron-sulfur protein upon DBMIB binding.
Methodology (based on studies of oriented cytochrome b6f): [4]
-
Sample Preparation: Purified cytochrome b6f complex is reconstituted into liposomes. The proteoliposomes are then oriented by drying onto Mylar films.
-
DBMIB Titration: The oriented samples are incubated with varying concentrations of DBMIB to achieve different binding stoichiometries (e.g., 1 DBMIB per complex, ≥2 DBMIBs per complex).
-
EPR Spectroscopy: EPR spectra of the Rieske [2Fe-2S] cluster are recorded at cryogenic temperatures. The orientation of the sample relative to the magnetic field is varied to determine the orientation of the g-tensor of the [2Fe-2S] cluster.
-
Data Analysis: The changes in the EPR spectra as a function of DBMIB concentration are analyzed to infer changes in the conformation and orientation of the Rieske iron-sulfur protein.[4]
Flash-Induced Cytochrome Redox Kinetics
Objective: To measure the inhibitory effect of DBMIB on electron transfer through the cytochrome b6f complex.
Methodology: [3]
-
Sample Preparation: Intact cells of a suitable organism (e.g., Synechococcus sp. PCC 7002) or isolated thylakoids are used.
-
Inhibitor Addition: Samples are incubated with varying concentrations of DBMIB.
-
Spectroscopic Measurement: Flash-induced absorbance changes are monitored using a spectrophotometer. The redox state of cytochrome f is typically followed by measuring absorbance changes at specific wavelengths (e.g., 554 nm).
-
Data Analysis: The rate of reduction of cytochrome f after a saturating light flash is measured. Inhibition by DBMIB is observed as a decrease in the rate and/or extent of cytochrome f reduction.
Visualizations
Signaling Pathway: DBMIB Inhibition of Photosynthetic Electron Transport
Caption: DBMIB inhibits the photosynthetic electron transport chain by blocking the Qo site of the cytochrome b6f complex.
Experimental Workflow: Investigating DBMIB Binding
Caption: Workflow for the structural and functional characterization of DBMIB binding to cytochrome b6f.
Logical Relationship: Dual-Site Binding and Inhibition Mechanism
Caption: The proposed mechanism of DBMIB inhibition involves initial binding to a high-affinity site followed by transfer to the low-affinity inhibitory site.
Conclusion
The interaction of DBMIB with the cytochrome b6f complex is a multi-step process involving at least two distinct binding sites. While crystallographic data has identified a high-affinity peripheral site, kinetic and spectroscopic evidence strongly supports the notion that the inhibitory action of DBMIB occurs at the Qo site, in close proximity to the Rieske [2Fe-2S] cluster. The proposed mechanism involves an initial binding event at the peripheral site, followed by a light-dependent translocation to the inhibitory Qo site. The quantitative binding data and detailed experimental protocols provided in this guide offer a robust framework for researchers studying photosynthetic electron transport and for those interested in the broader field of quinone-protein interactions. The continued investigation of inhibitors like DBMIB will undoubtedly provide further insights into the intricate mechanisms of energy conversion in biological systems.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2d2c - Crystal Structure Of Cytochrome B6F Complex with DBMIB From M. Laminosus - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Molecular basis of plastoquinone reduction in plant cytochrome b6f - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone binding sites in chloroplast membranes: evidence for a functional dimer of the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the Cytochrome b6f Complex: Quinone Analogue Inhibitors as Ligands of Heme cn - PMC [pmc.ncbi.nlm.nih.gov]
Early Inhibitory Effects of Dibromothymoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromothymoquinone (DBMIB) is a synthetic quinone analog that has been instrumental in elucidating the mechanisms of photosynthetic and mitochondrial electron transport chains. Its primary mode of action is the inhibition of electron flow at the level of plastoquinone (PQ) in chloroplasts and ubiquinone (UQ) in mitochondria, making it a powerful tool for studying these fundamental biological processes. This technical guide provides an in-depth overview of early studies on the inhibitory effects of DBMIB, focusing on its mechanisms of action, experimental protocols for its study, and key quantitative data.
Mechanism of Action
DBMIB acts as a competitive inhibitor, structurally mimicking the native quinone molecules (plastoquinone and ubiquinone) and binding to their respective binding sites on protein complexes within the electron transport chains. This binding event physically obstructs the passage of electrons, effectively halting the downstream redox reactions.
Inhibition of Photosynthetic Electron Transport
In the thylakoid membranes of chloroplasts, DBMIB primarily targets the cytochrome b6f complex.[1] It binds to the Qo site of the complex, preventing the oxidation of plastoquinol (PQH2).[1] This blockage interrupts the linear electron flow from Photosystem II (PSII) to Photosystem I (PSI), thereby inhibiting the reduction of downstream electron carriers such as cytochrome f and plastocyanin.[2] At higher concentrations, DBMIB can also act as an electron acceptor itself. Furthermore, DBMIB has been shown to quench chlorophyll fluorescence, indicating an interaction with the light-harvesting antenna of PSII.[1][3]
Inhibition of Mitochondrial Electron Transport
In the inner mitochondrial membrane, DBMIB inhibits the cytochrome bc1 complex (Complex III) by acting as an antagonist of ubiquinone.[4] Similar to its action in chloroplasts, it binds to the Qo site of the complex, blocking the oxidation of ubiquinol and thus inhibiting the transfer of electrons to cytochrome c.[4] Early studies in mung bean mitochondria revealed that DBMIB inhibits both the main, cyanide-sensitive respiratory pathway and the alternate, cyanide-insensitive pathway, albeit through different mechanisms and with varying sensitivities.[5] It was also observed that DBMIB can decrease the fluidity of the inner mitochondrial membrane, which may contribute to its inhibitory effects.
Quantitative Data on Inhibitory Effects
The following tables summarize the key quantitative data from early studies on the inhibitory effects of this compound.
| System | Inhibitory Target | Measured Effect | Concentration / IC50 | Organism/Preparation | Reference |
| Photosynthesis | Cytochrome b6f complex | 100% inhibition of Hill-reaction (NADP, methylviologen) | 2 x 10⁻⁶ M | Spinach chloroplasts | [6] |
| Photosynthesis | Cytochrome b6f complex | 60% inhibition of Hill-reaction (ferricyanide) | 2 x 10⁻⁵ M | Spinach chloroplasts | [6] |
| Photosynthesis | Chlorophyll a in solution | Quenching of fluorescence (Stern-Volmer constant K) | 200 M⁻¹ | In solution | [7] |
| Photosynthesis | Isolated chloroplasts | Quenching of total variable fluorescence (K) | ~480,000 M⁻¹ | Isolated chloroplasts | [7] |
| Photosynthesis | Isolated chloroplasts | Quenching of constant fluorescence (K) | ~190,000 M⁻¹ | Isolated chloroplasts | [7] |
| Photosynthesis | PSII electron acceptor | Retarding plastoquinone pool reduction (maximal potency) | 2 µM | Spinach thylakoids | [1] |
| Photosynthesis | PSII antenna | Significant quenching of chlorophyll excited states | from 0.1 µM | Spinach thylakoids | [1] |
| Mitochondrial Respiration | bc1 complex | Inhibition titer for ubiquinol-cytochrome c reductase activity | 3-6 mol/mol of cytochrome c1 | Bovine heart mitochondria | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of DBMIB.
Isolation of Functional Chloroplasts
Objective: To isolate intact and functional chloroplasts from plant leaves for studying photosynthetic electron transport.
Materials:
-
Fresh spinach leaves (or other suitable plant material)
-
Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Resuspension buffer (e.g., grinding buffer without BSA)
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge
Procedure:
-
Wash and de-vein the spinach leaves.
-
Cut the leaves into small pieces and place them in a pre-chilled blender with ice-cold grinding buffer.
-
Homogenize the leaves with short bursts (e.g., 3 x 5 seconds) to avoid overheating.
-
Filter the homogenate through several layers of cheesecloth and then through Miracloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Measurement of Photosystem II Activity (DCPIP Reduction Assay)
Objective: To measure the rate of electron transport through Photosystem II by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[8][9]
Materials:
-
Isolated chloroplasts
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 5 mM MgCl2)
-
DCPIP solution (e.g., 1 mM)
-
DBMIB stock solution (in ethanol or DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and chloroplasts (final chlorophyll concentration of ~10-20 µg/mL).
-
Add varying concentrations of DBMIB to different cuvettes, with a control cuvette receiving only the solvent. Incubate for a few minutes in the dark.
-
Add DCPIP to the cuvettes (final concentration ~50-100 µM).
-
Measure the absorbance at 600 nm in the dark to get a baseline.
-
Illuminate the cuvette with actinic light (e.g., a slide projector with a red filter) and record the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of PSII electron transport.
-
Calculate the inhibition percentage for each DBMIB concentration relative to the control. The IC50 value can be determined by plotting the inhibition percentage against the DBMIB concentration.[10]
Chlorophyll a Fluorescence Quenching Analysis
Objective: To assess the effect of DBMIB on the efficiency of photosystem II photochemistry by measuring changes in chlorophyll fluorescence.[3][11]
Materials:
-
Isolated chloroplasts or intact leaves
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
DBMIB stock solution
Procedure:
-
Dark-adapt the sample (chloroplast suspension or leaf) for at least 15-20 minutes.
-
Measure the minimal fluorescence (Fo) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximal quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).
-
Treat the sample with varying concentrations of DBMIB and repeat steps 2-4.
-
Analyze the quenching of Fo and Fm, as well as the decrease in Fv/Fm, to characterize the inhibitory effect of DBMIB on PSII.
Isolation of Mitochondria
Objective: To isolate functional mitochondria from plant or animal tissues for studying respiratory electron transport.
Materials:
-
Fresh tissue (e.g., mung bean hypocotyls, rat liver)
-
Isolation buffer (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM potassium phosphate buffer pH 7.2, 1 mM EDTA, 0.1% BSA)
-
Wash buffer (e.g., isolation buffer without BSA)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Mince the tissue in ice-cold isolation buffer.
-
Homogenize the tissue gently.
-
Filter the homogenate through cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in wash buffer.
-
Repeat the high-speed centrifugation and resuspend the final pellet in a minimal volume of wash buffer.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
Measurement of Mitochondrial Electron Transport (Succinate-Cytochrome c Reductase Assay)
Objective: To measure the activity of the cytochrome bc1 complex (Complex III) by monitoring the reduction of cytochrome c with succinate as the electron donor.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 1 mM EDTA)
-
Succinate solution (e.g., 1 M)
-
Cytochrome c solution (e.g., 10 mg/mL)
-
Potassium cyanide (KCN) solution (e.g., 100 mM, handle with extreme caution )
-
DBMIB stock solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, mitochondria, and KCN (to inhibit cytochrome c oxidase).
-
Add varying concentrations of DBMIB to different cuvettes, with a control receiving only the solvent.
-
Add cytochrome c to the cuvettes.
-
Initiate the reaction by adding succinate.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the rate of cytochrome c reduction and determine the inhibitory effect of DBMIB as described for the DCPIP assay.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Inhibition of Photosynthetic Electron Transport by DBMIB.
Caption: Inhibition of Mitochondrial Electron Transport by DBMIB.
Caption: Experimental Workflow for the DCPIP Reduction Assay.
Conclusion
This compound remains an indispensable tool in the study of bioenergetics. Its specific and potent inhibitory effects on the cytochrome b6f and bc1 complexes have allowed for the detailed dissection of electron transport pathways in both photosynthesis and respiration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to utilize DBMIB effectively in their studies and to understand the historical context of its application. As research continues to uncover the intricate details of cellular energy conversion, the legacy of these early studies on DBMIB will undoubtedly continue to inform and inspire future discoveries.
References
- 1. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the kinetics and bistability of ubiquinol:cytochrome c oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quenching of chlorophyll fluorescence and primary photochemistry in chloroplasts by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the mitochondrial bc1 complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanide-insensitive Respiration in Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the chlorophyll fluorescence in chloroplasts and algae with the plastoquinone antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of photosystem II photoinactivation and D1 protein degradation at low light: The role of back electron flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
The Impact of Dibromothymoquinone on the Plastoquinone Pool Redox State: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibromothymoquinone (DBMIB) is a widely utilized inhibitor in photosynthesis research, primarily known for its specific interaction with the cytochrome b6f complex. By competitively inhibiting the oxidation of plastoquinol (PQH2) at the Qo site of this complex, DBMIB effectively blocks the electron transport chain between Photosystem II (PSII) and Photosystem I (PSI). This blockage leads to an accumulation of reduced plastoquinone, thereby significantly altering the redox state of the plastoquinone (PQ) pool. Understanding the precise effects of DBMIB is crucial for elucidating the intricate mechanisms of photosynthetic electron transport and for the development of targeted therapeutic agents that may modulate similar bioenergetic pathways. This guide provides a comprehensive overview of DBMIB's mechanism of action, its quantitative effects on the PQ pool, and detailed experimental protocols for its study.
Mechanism of Action of this compound
DBMIB acts as a potent and specific inhibitor of the cytochrome b6f complex, a central component of the photosynthetic electron transport chain.[1] Its primary mode of action is the competitive binding to the plastoquinol (PQH2) oxidation site, known as the Qo site, on the cytochrome b6f complex.[1] This binding event prevents the transfer of electrons from the reduced PQ pool to the subsequent electron carriers, namely the Rieske iron-sulfur protein and cytochrome f, effectively halting linear electron flow towards Photosystem I (PSI).
The inhibition by DBMIB leads to a "traffic jam" of electrons upstream of the cytochrome b6f complex. As PSII continues to split water and reduce plastoquinone, the PQ pool becomes progressively more reduced. This shift in the redox state of the PQ pool has significant downstream consequences, impacting not only the rate of photosynthesis but also triggering various regulatory and signaling pathways within the chloroplast.
It is important to note that while DBMIB is a highly specific inhibitor, it can exhibit side effects at higher concentrations. These can include quenching of chlorophyll fluorescence and acting as an electron acceptor from PSII, which can complicate the interpretation of experimental results.[2]
Quantitative Effects of this compound
The application of DBMIB induces measurable changes in the redox state of the plastoquinone pool and various chlorophyll fluorescence parameters. These quantitative effects provide valuable insights into the functioning of the photosynthetic apparatus.
Effect on Plastoquinone Pool Redox State
The most direct consequence of DBMIB treatment is the increased reduction of the plastoquinone pool. This can be quantified by measuring the relative amounts of oxidized plastoquinone (PQ) and reduced plastoquinol (PQH2).
| Treatment | Plastoquinone (PQ) (% of total pool) | Plastoquinol (PQH2) (% of total pool) | Reference |
| Control (Light) | 60-70% | 30-40% | Synthesized from[3] |
| DBMIB (Light) | 10-20% | 80-90% | Synthesized from[3] |
Note: The exact values can vary depending on the organism, light intensity, and DBMIB concentration.
Effect on Chlorophyll Fluorescence Parameters
Chlorophyll a fluorescence is a non-invasive tool used to probe the efficiency of PSII and the overall photosynthetic process. DBMIB treatment significantly alters several key fluorescence parameters.
| Parameter | Description | Typical Value (Control) | Typical Value (DBMIB) | Reference |
| Fv/Fm | Maximum quantum yield of PSII photochemistry | 0.75 - 0.85 | Slightly decreased or unchanged | [4] |
| qP | Photochemical quenching (proportion of open PSII reaction centers) | 0.6 - 0.8 | Significantly decreased | [4] |
| NPQ | Non-photochemical quenching (heat dissipation of excess energy) | Variable (increases with light intensity) | Significantly increased | [4] |
Note: These values are indicative and can be influenced by experimental conditions.
Experimental Protocols
Accurate assessment of the DBMIB's effect on the PQ pool redox state requires precise experimental methodologies. The following are detailed protocols for two common techniques.
Determination of Plastoquinone Pool Redox State by HPLC
This method allows for the direct quantification of the oxidized and reduced forms of plastoquinone.
Materials:
-
Plant or algal material
-
DBMIB solution (in ethanol or DMSO)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., acetone, methanol/petroleum ether)[5]
-
Sodium borohydride (for total reduction control)
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector
Procedure:
-
Sample Preparation: Treat the plant or algal material with the desired concentration of DBMIB for the specified duration under controlled light and temperature conditions. A control sample without DBMIB should be run in parallel.
-
Harvesting and Quenching: Rapidly harvest the samples and immediately freeze them in liquid nitrogen to quench all enzymatic and photochemical reactions.
-
Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. Extract the quinones by adding the cold extraction solvent and vortexing vigorously.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
To determine the total amount of plastoquinone, treat a separate aliquot of the supernatant with a small amount of sodium borohydride to completely reduce all PQ to PQH2.
-
-
HPLC Analysis: Inject the samples into the HPLC system. The separation of PQ and PQH2 is typically achieved using a C18 column with a mobile phase consisting of a mixture of ethanol, methanol, and water. Detection is often performed using a UV detector at 255 nm (for PQ) and 290 nm (for PQH2) or an electrochemical detector for higher sensitivity.
-
Quantification: Calculate the amounts of PQ and PQH2 by comparing the peak areas to a standard curve of known concentrations. The redox state of the PQ pool is then expressed as the ratio of PQH2 to the total plastoquinone (PQ + PQH2).
Analysis of Chlorophyll a Fluorescence (OJIP)
The OJIP transient is a fast chlorophyll fluorescence induction curve that provides information about the redox state of the primary electron acceptors of PSII and the PQ pool.
Materials:
-
Plant or algal material
-
DBMIB solution
-
A pulse-amplitude-modulated (PAM) fluorometer capable of measuring fast fluorescence kinetics.
Procedure:
-
Dark Adaptation: Dark-adapt the samples for a period of 15-30 minutes to ensure that all reaction centers of PSII are open and the PQ pool is in a defined, oxidized state.
-
DBMIB Treatment: Infiltrate or incubate the samples with the desired concentration of DBMIB.
-
Measurement: Place the sample in the fluorometer's leaf clip or cuvette.
-
OJIP Transient Recording: Apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) and record the fluorescence emission over a period of 1 second. The resulting curve will show a characteristic polyphasic rise from the minimal fluorescence (Fo or O-step) to the maximal fluorescence (Fm or P-step), with intermediate steps J and I.
-
Data Analysis: Analyze the OJIP curve to extract various parameters. The rise from the J-step to the I-step is particularly indicative of the reduction of the PQ pool. An increase in the relative fluorescence intensity at the J-step (Vj) is often correlated with a more reduced PQ pool.[6]
Visualizations
Signaling Pathway
Caption: DBMIB inhibits the cytochrome b6f complex, blocking electron flow from the PQ pool.
Experimental Workflow
Caption: Workflow for assessing DBMIB's effect on the plastoquinone pool redox state.
Conclusion
This compound remains an indispensable tool for probing the intricacies of photosynthetic electron transport. Its specific inhibition of the cytochrome b6f complex provides a reliable method for manipulating the redox state of the plastoquinone pool. By employing the detailed experimental protocols outlined in this guide, researchers can accurately quantify the effects of DBMIB and gain deeper insights into the regulation of photosynthesis. The continued study of DBMIB and its effects will undoubtedly contribute to our fundamental understanding of plant and algal physiology and may inform the development of novel strategies for crop improvement and bio-inspired energy systems.
References
- 1. Sll1717 Affects the Redox State of the Plastoquinone Pool by Modulating Quinol Oxidase Activity in Thylakoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plastoquinone pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Redox Potential of the Plastoquinone Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomics and Physiology of Chlorophyll Fluorescence Parameters in Hordeum vulgare L. under Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Pathways of Oxygen-Dependent Oxidation of the Plastoquinone Pool in the Dark After Illumination - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Dibromothymoquinone (DBMIB) as a Photosynthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromothymoquinone (DBMIB), a synthetic analog of plastoquinone, has been a cornerstone in the study of photosynthetic electron transport for over five decades. Its discovery as a potent and specific inhibitor of the cytochrome b6f complex revolutionized the understanding of the electron transport chain, providing a powerful tool to dissect its intricate mechanisms. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of DBMIB. It includes a compilation of quantitative data on its inhibitory effects, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in photosynthesis and related fields, as well as for professionals in drug development interested in quinone-based inhibitors.
Introduction: The Quest for Photosynthetic Inhibitors
The elucidation of the photosynthetic electron transport chain, a series of membrane-bound protein complexes that convert light energy into chemical energy, has been greatly aided by the use of specific inhibitors. These molecules act as chemical probes, allowing researchers to block the flow of electrons at precise points, thereby revealing the sequence and function of the chain's components. In the mid-20th century, a significant effort was underway to discover and characterize such inhibitors. One of the most pivotal discoveries from this era was that of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone, commonly known as this compound or DBMIB.
The pioneering work of Achim Trebst and his colleagues in the 1970s identified DBMIB as a potent antagonist of plastoquinone, a key mobile electron carrier in the photosynthetic membrane.[1] This discovery provided an invaluable tool for studying the function of the cytochrome b6f complex, a central component of the electron transport chain.
Mechanism of Action: A Plastoquinone Antagonist
DBMIB exerts its inhibitory effect by acting as a competitive inhibitor at the plastoquinol (PQH₂) oxidation site (the Qₒ site) of the cytochrome b6f complex.[2][3] Plastoquinol, in its reduced form, normally binds to this site and donates two electrons to the complex, which are then passed on to photosystem I (PSI) via plastocyanin. DBMIB, due to its structural similarity to plastoquinone, binds to the Qₒ site, thereby preventing the binding of plastoquinol and halting the transfer of electrons.[2][3]
This blockage of the electron transport chain between photosystem II (PSII) and photosystem I (PSI) leads to an accumulation of reduced plastoquinone and a halt in the reduction of downstream electron carriers like cytochrome f and plastocyanin.
Quantitative Data on DBMIB Inhibition
The inhibitory potency of DBMIB has been quantified in numerous studies. The following table summarizes key quantitative data, providing a reference for its application in experimental settings.
| Parameter | Organism/System | Value | Conditions | Reference(s) |
| IC₅₀ | Pea thylakoids | ~0.5 µM | Low light (50 µmol photons m⁻² s⁻¹) | [3] |
| IC₅₀ | Pea thylakoids | ~0.2 µM | High light (720 µmol photons m⁻² s⁻¹) | [3] |
| Half-inhibitory concentration | Rhodopseudomonas capsulata chromatophores (light-induced reactions) | 2.5 µM | Not specified | [4] |
| Half-inhibitory concentration | Rhodopseudomonas capsulata chromatophores (NADH oxidation) | 2.5 µM | Not specified | [4] |
| Half-inhibitory concentration | Rhodopseudomonas capsulata chromatophores (succinate oxidation) | 16 µM | Not specified | [4] |
| Effective Concentration | Scenedesmus obliquus | 5 x 10⁻⁵ M | Nearly complete abolishment of oxygen evolution | [5] |
| Stern-Volmer constant (K) | Chlorophyll a in solution | 200 M⁻¹ | Quenching of chlorophyll fluorescence | [6] |
| Potency | Spinach thylakoids | Maximal at 2 µM | Retarding the reduction of the plastoquinone pool | [7][8] |
Key Experiments in the Characterization of DBMIB
The elucidation of DBMIB's mechanism of action relied on a series of elegant experiments that probed different aspects of photosynthetic function. The following sections detail the methodologies of these key experiments.
Chlorophyll Fluorescence Measurements
Principle: Chlorophyll fluorescence is a sensitive indicator of the redox state of the primary quinone acceptor of PSII (Qₐ) and the overall efficiency of photosynthetic electron transport. When electron flow is blocked, the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence, leading to an increase in fluorescence yield.
Experimental Protocol:
-
Sample Preparation: Isolate chloroplasts or use intact algal cells or leaf discs. For dark-adapted measurements, incubate the sample in complete darkness for at least 15-20 minutes to ensure all reaction centers are open.
-
Inhibitor Incubation: Add DBMIB to the sample at the desired concentration. A typical concentration range for significant inhibition is 1-10 µM.[1][9]
-
Fluorescence Measurement:
-
Use a pulse-amplitude-modulation (PAM) fluorometer or a plant efficiency analyzer (PEA).
-
Measure the initial fluorescence (F₀) with a weak measuring beam.
-
Apply a short, saturating pulse of light to measure the maximum fluorescence (Fₘ) in the dark-adapted state. The ratio of variable fluorescence (Fᵥ = Fₘ - F₀) to Fₘ (Fᵥ/Fₘ) provides a measure of the maximum quantum yield of PSII.
-
To measure the fluorescence induction curve (Kautsky effect), illuminate the dark-adapted sample with continuous actinic light and record the fluorescence rise over time. The characteristic OJIP transient reflects the sequential reduction of electron acceptors in the PSII to PSI chain.
-
-
Data Analysis: In the presence of DBMIB, the variable fluorescence will rise to its maximum level more rapidly and stay high, as the re-oxidation of the plastoquinone pool is blocked. This results in a characteristic change in the shape of the fluorescence induction curve.[5]
Oxygen Evolution Measurements
Principle: The rate of photosynthetic oxygen evolution is a direct measure of the overall rate of linear electron transport from water to an artificial electron acceptor. Inhibition of the electron transport chain by DBMIB will lead to a decrease or cessation of oxygen evolution.
Experimental Protocol:
-
Sample Preparation: Prepare a suspension of isolated chloroplasts.
-
Reaction Mixture: In a temperature-controlled reaction vessel of a Clark-type oxygen electrode, add a suitable buffer (e.g., phosphate buffer), the chloroplast suspension, and an artificial electron acceptor for PSII, such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide.
-
Inhibitor Addition: Add DBMIB to the reaction mixture at the desired concentration.
-
Measurement:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Illuminate the reaction vessel with a light source of known intensity.
-
Record the change in oxygen concentration over time. The slope of the line represents the rate of oxygen evolution.
-
-
Data Analysis: Compare the rate of oxygen evolution in the presence and absence of DBMIB. A dose-dependent decrease in the rate of oxygen evolution will be observed, allowing for the determination of the IC₅₀ value.[10][11]
Spectroscopic Measurement of P700 Redox State
Principle: P700, the reaction center chlorophyll of PSI, undergoes a characteristic change in its absorption spectrum upon oxidation and reduction. By monitoring the absorbance at specific wavelengths in the near-infrared (NIR) region (typically around 820 nm), the redox state of P700 can be determined in real-time.
Experimental Protocol:
-
Sample Preparation: Use intact leaves, algal cells, or isolated thylakoid membranes.
-
Inhibitor Treatment: Treat the sample with DBMIB.
-
Spectroscopic Measurement:
-
Use a spectrophotometer capable of measuring absorbance changes in the NIR region, such as a Dual-PAM-100 or a custom-built setup.
-
To fully oxidize P700, illuminate the sample with far-red light.
-
To observe the re-reduction of P700⁺, apply a pulse of actinic light that excites PSII.
-
-
Data Analysis: In the absence of an inhibitor, the actinic light pulse will cause a rapid re-reduction of P700⁺ as electrons flow from PSII. In the presence of DBMIB, the re-reduction of P700⁺ will be significantly slowed or completely inhibited, as the electron flow from the plastoquinone pool is blocked.[12][13][14]
Bypass of DBMIB Inhibition with p-Phenylenediamines
Principle: To confirm the specific site of DBMIB inhibition, artificial electron donors and acceptors can be used to bypass the blocked step. p-Phenylenediamines (PDs) are lipid-soluble redox mediators that can accept electrons from the reduced plastoquinone pool before the DBMIB block and donate them to plastocyanin, thereby restoring electron flow to PSI.
Experimental Protocol:
-
Sample and Inhibition: Prepare a sample of isolated chloroplasts and inhibit photosynthetic electron transport with DBMIB as described in the previous protocols (e.g., by measuring oxygen evolution).
-
Addition of Bypass Reagent: Add a p-phenylenediamine derivative, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), to the DBMIB-inhibited sample.
-
Measurement: Measure the rate of a PSI-dependent reaction, such as oxygen uptake in the presence of methyl viologen (an artificial electron acceptor for PSI) and an electron donor system for PSII (e.g., water).
-
Data Analysis: The addition of the p-phenylenediamine should restore the rate of the PSI-dependent reaction to a level comparable to that of the uninhibited control, demonstrating that the block by DBMIB is located between the plastoquinone pool and plastocyanin.[2][5][11]
Visualizations of Pathways and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, visualize the photosynthetic electron transport chain, a general experimental workflow for studying inhibitors, and the logical relationship of the bypass experiment.
Figure 1: The photosynthetic electron transport chain with the site of DBMIB inhibition.
References
- 1. A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Photosynthetica: Glycinebetaine Stabilizes Photosystem 1 and Photosystem 2 Electron Transport in Spinach Thylakoid Membranes Against Heat Inactivation [ps.ueb.cas.cz]
- 8. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenylenediamine restoration of photosynthetic electron flux in DBMIB-inhibited chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox changes of ferredoxin, P700, and plastocyanin measured simultaneously in intact leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redox changes of ferredoxin, P700, and plastocyanin measured simultaneously in intact leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Impact of DBMIB on Thylakoid Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) has been a cornerstone in the study of photosynthetic electron transport for decades. This technical guide provides an in-depth analysis of the foundational research on DBMIB's impact on thylakoid membranes. It details its primary mechanism of action as a potent inhibitor of the cytochrome b6f complex, its effects on the photosynthetic electron transport chain, and the consequential impact on thylakoid membrane function. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the complex interactions and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the effects of DBMIB in their studies.
Introduction: DBMIB and the Thylakoid Membrane
The thylakoid membranes, housed within chloroplasts, are the site of the light-dependent reactions of photosynthesis. These intricate membrane systems contain the protein complexes responsible for capturing light energy and converting it into chemical energy in the form of ATP and NADPH. A key player in this process is the photosynthetic electron transport chain (PETC), a series of protein complexes that facilitate the flow of electrons.
DBMIB is a synthetic quinone analog that has been instrumental in elucidating the function of the PETC.[1] Its structural similarity to plastoquinone, a native electron carrier, allows it to act as a competitive inhibitor.[2] The primary target of DBMIB is the cytochrome b6f complex, a central component of the PETC that links Photosystem II (PSII) and Photosystem I (PSI).[1][3] By blocking electron flow at this crucial juncture, DBMIB has allowed researchers to dissect the intricate steps of photosynthesis and understand the roles of its various components.
Mechanism of Action: Inhibition of the Cytochrome b6f Complex
DBMIB's principal mode of action is the competitive inhibition of the cytochrome b6f complex.[3] It specifically binds to the plastoquinol (PQH₂) oxidation site (the Qo site) of the complex.[1][4] This binding event physically obstructs the docking of plastoquinol, preventing the transfer of electrons from the reduced plastoquinone pool to the Rieske iron-sulfur protein and cytochrome f, the subsequent electron acceptors within the cytochrome b6f complex.[1][3] This blockage effectively halts the linear electron flow from PSII to PSI.[3][5]
Interestingly, research has shown that two molecules of DBMIB can simultaneously occupy the Qo site of the cytochrome b6f complex.[6] This suggests a complex interaction and has provided insights into the functional architecture of this critical protein complex.[6] The binding of DBMIB is reversible and has a high affinity, with an apparent dissociation constant in the nanomolar range.[7]
Impact on the Photosynthetic Electron Transport Chain
The inhibition of the cytochrome b6f complex by DBMIB has profound and well-characterized effects on the photosynthetic electron transport chain:
-
Blocked Electron Flow from PSII to PSI: The primary consequence of DBMIB action is the cessation of electron transfer from the plastoquinone pool to plastocyanin (PC), the mobile electron carrier that shuttles electrons to PSI.[3] This leads to an accumulation of reduced plastoquinone (PQH₂) upstream of the block and a depletion of reduced plastocyanin downstream.[5]
-
Reduction of Upstream Components: Upon illumination in the presence of DBMIB, the primary electron acceptor of PSII, QA, and the plastoquinone pool become reduced.[3][5] However, the electrons cannot proceed further down the chain.
-
Oxidized State of Downstream Components: Components downstream of the cytochrome b6f complex, such as plastocyanin and the reaction center of PSI (P700), remain in an oxidized state as they are unable to receive electrons from PSII.[3]
-
Inhibition of Proton Translocation: The oxidation of plastoquinol by the cytochrome b6f complex is coupled to the translocation of protons from the stroma into the thylakoid lumen, contributing to the formation of the proton motive force essential for ATP synthesis. By blocking plastoquinol oxidation, DBMIB indirectly inhibits this proton pumping activity.[8]
At higher concentrations, DBMIB can exhibit more complex behaviors, including acting as an electron acceptor itself and even bypassing its own inhibition site to directly donate electrons to plastocyanin and P700+.[1][9] This dual functionality underscores the importance of concentration-dependent studies when using DBMIB.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of DBMIB with thylakoid membranes, compiled from foundational research.
| Parameter | Value | Organism/System | Reference |
| Apparent Dissociation Constant (Kd) | ~6 nM | Chloroplast thylakoid membranes | [7] |
| Binding Site Titer | 1 mmol / mol chlorophyll | Chloroplast thylakoid membranes | [7] |
| Concentration for near complete inhibition of photosynthetic oxygen evolution | 5 x 10⁻⁵ M | Scenedesmus obliquus | [10] |
| Concentration for significant quenching of chlorophyll excited states | from 0.1 µM | Spinach PSII antenna | [4] |
| Concentration for potent PSII electron acceptance | Almost maximal potency at 2 µM | Spinach PSII | [4] |
| Donation time for bypassing its own block | τ of 4.3 s | Pea leaves and thylakoid membranes | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for key experiments used to investigate the impact of DBMIB on thylakoid membranes.
Isolation of Thylakoid Membranes from Spinach
This protocol describes the isolation of functional thylakoid membranes from spinach leaves, a common model organism for photosynthesis research.
Materials:
-
Fresh spinach leaves (Spinacia oleracea)
-
Grinding buffer (50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 2 mM MgCl₂, 10 mM NaCl, 2 mM EDTA)
-
Washing buffer (50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 5 mM MgCl₂)
-
Resuspension buffer (50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂)
-
Blender
-
Cheesecloth and Miracloth
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Wash spinach leaves and remove midribs.
-
Homogenize the leaves in ice-cold grinding buffer using a blender (3 x 5-second bursts).
-
Filter the homogenate through eight layers of cheesecloth and two layers of Miracloth.
-
Centrifuge the filtrate at 3000 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in washing buffer.
-
Centrifuge again at 3000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the final pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
Store the isolated thylakoids on ice and use them within a few hours.
Measurement of Photosynthetic Oxygen Evolution
This protocol measures the rate of oxygen evolution from PSII using a Clark-type oxygen electrode, a standard method to assess the activity of the water-splitting complex.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)
-
Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone - DCBQ, or Potassium Ferricyanide)
-
DBMIB stock solution (in ethanol or DMSO)
-
Clark-type oxygen electrode system
-
Light source
Procedure:
-
Calibrate the oxygen electrode with air-saturated water and a deoxygenated solution (e.g., sodium dithionite).
-
Add the assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 25°C).
-
Add the artificial electron acceptor to the buffer.
-
Inject a small aliquot of the thylakoid suspension into the chamber to achieve a final chlorophyll concentration of 10-20 µg/mL.
-
Record the baseline rate of oxygen consumption in the dark.
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
To test the effect of DBMIB, add the desired concentration of the inhibitor to the chamber and incubate for a few minutes in the dark before illumination.
-
Calculate the rate of oxygen evolution as µmol O₂ / (mg Chl * hr).
Chlorophyll a Fluorescence Measurement (OJIP Transient)
The OJIP transient is a fast chlorophyll fluorescence induction curve that provides information about the redox state of the primary electron acceptors of PSII.
Materials:
-
Isolated thylakoid membranes or intact leaves
-
Fluorometer capable of measuring fast fluorescence kinetics (e.g., a PAM fluorometer)
-
DBMIB stock solution
-
Dark-adaptation clips (for leaves)
Procedure:
-
Dark-adapt the sample (thylakoid suspension or leaf) for at least 20 minutes to ensure all reaction centers are open (QA is oxidized).
-
For thylakoid suspensions, place a small volume in the fluorometer cuvette. For leaves, attach the dark-adaptation clip.
-
Apply a saturating pulse of light and record the fluorescence emission over a time scale from microseconds to seconds.
-
The resulting OJIP curve will show characteristic steps: O (initial fluorescence), J (intermediate level), I (intermediate level), and P (peak fluorescence).
-
To study the effect of DBMIB, incubate the sample with the inhibitor during the dark-adaptation period.
-
Analyze the changes in the OJIP transient. DBMIB typically causes a faster rise to the P-step, indicating a block in electron flow beyond QA.[9]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key concepts and experimental workflows discussed in this guide.
Caption: DBMIB's inhibitory action on the photosynthetic electron transport chain.
Caption: Experimental workflow for measuring photosynthetic oxygen evolution.
Caption: Experimental workflow for measuring chlorophyll a fluorescence (OJIP transient).
Conclusion
DBMIB remains an indispensable tool in photosynthesis research. Its specific and potent inhibition of the cytochrome b6f complex provides a powerful method for dissecting the photosynthetic electron transport chain. Understanding its mechanism of action, its quantitative effects, and the experimental protocols for its use is fundamental for researchers in plant biology, biochemistry, and related fields. This guide provides a consolidated resource of this foundational knowledge, aiming to facilitate further research and application of this important inhibitor. The potential for side effects, such as chlorophyll fluorescence quenching and acting as an electron acceptor at different concentrations, necessitates careful experimental design and interpretation of results.[4] As research continues to unravel the complexities of thylakoid membrane function, the foundational insights gained from studies with DBMIB will undoubtedly continue to be of great value.
References
- 1. Dibromothymoquinone | 29096-93-3 | Benchchem [benchchem.com]
- 2. prepp.in [prepp.in]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibition of Photosynthetic Electron Transport by DB... [degruyterbrill.com]
- 6. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone binding sites in chloroplast membranes: evidence for a functional dimer of the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylviologen and this compound treatments of pea leaves reveal the role of photosystem I in the Chl a fluorescence rise OJIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying Cyclic Electron Flow Using Dibromothymoquinone (DBMIB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dibromothymoquinone (DBMIB), a potent inhibitor of the cytochrome b6f complex, for the investigation of cyclic electron flow (CEF) in photosynthesis. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound (DBMIB) and Cyclic Electron Flow
Cyclic electron flow (CEF) is a crucial photosynthetic process that involves the recycling of electrons around Photosystem I (PSI), leading to the generation of a proton gradient across the thylakoid membrane without the net production of NADPH. This process is essential for balancing the ATP/NADPH ratio required for carbon fixation and for photoprotection under stress conditions.
This compound (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone), commonly known as DBMIB, is a widely used chemical tool to study CEF. DBMIB is a plastoquinone antagonist that competitively inhibits the quinol oxidation (Qo) site of the cytochrome b6f complex.[1] This inhibition blocks the linear electron flow (LEF) from Photosystem II (PSII) to PSI, thereby allowing for the specific study of CEF. By blocking LEF, the re-reduction of the oxidized PSI reaction center (P700+) after photo-oxidation can be attributed primarily to electrons from the cyclic pathway.
Key Characteristics of DBMIB:
-
Mechanism of Action: Competitive inhibitor of the cytochrome b6f complex at the plastoquinol (PQH₂) binding site.[2]
-
Effect: Blocks linear electron flow from PSII to PSI.[3]
-
Application: Allows for the isolation and study of cyclic electron flow around PSI.
It is important to note that DBMIB can have side effects, including quenching of chlorophyll fluorescence and acting as a PSII electron acceptor at higher concentrations.[4] Therefore, careful titration of DBMIB concentration is crucial for accurate experimental results.
Experimental Protocols
Isolation of Thylakoid Membranes
A prerequisite for many in vitro studies of CEF is the isolation of functional thylakoid membranes from plant material (e.g., spinach, pea, or Arabidopsis thaliana).
Materials:
-
Fresh plant leaves (e.g., spinach)
-
Grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl, 2 mM EDTA, and 0.1% (w/v) BSA)
-
Wash buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)
-
Resuspension buffer (assay buffer) (e.g., 100 mM sorbitol, 10 mM HEPES-KOH pH 7.6, 10 mM KCl, 5 mM MgCl₂)
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge and tubes
Procedure:
-
Harvest fresh, dark-adapted leaves and remove the midribs.
-
Homogenize the leaves in ice-cold grinding buffer using a blender or a mortar and pestle.
-
Filter the homogenate through several layers of cheesecloth and Miracloth into a chilled beaker.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoid membranes.
-
Discard the supernatant and gently resuspend the thylakoid pellet in ice-cold wash buffer.
-
Repeat the centrifugation and washing step.
-
Finally, resuspend the thylakoid pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
Chlorophyll Fluorescence Measurements
Chlorophyll fluorescence is a non-invasive technique used to probe the efficiency of PSII photochemistry and electron transport. By using DBMIB to block LEF, changes in chlorophyll fluorescence can provide insights into the redox state of the plastoquinone (PQ) pool and the activity of CEF.
Materials:
-
Isolated thylakoid suspension
-
Assay buffer
-
DBMIB stock solution (in ethanol or DMSO)
-
Pulse Amplitude Modulation (PAM) fluorometer
Procedure:
-
Dilute the thylakoid suspension to the desired chlorophyll concentration (e.g., 10-15 µg Chl/mL) in the assay buffer.
-
Dark-adapt the sample for at least 15 minutes.
-
Measure the minimum fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm) in the dark-adapted state.
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).
-
Add the desired concentration of DBMIB to the sample and incubate for a few minutes in the dark.
-
Repeat the measurement of Fo and Fm in the presence of DBMIB.
-
To measure photochemical quenching (qP) and non-photochemical quenching (NPQ), illuminate the sample with actinic light and apply saturating pulses at regular intervals.
P700 Absorbance Spectroscopy
P700 absorbance spectroscopy directly measures the redox state of the PSI reaction center. The oxidation of P700 upon illumination and its subsequent re-reduction in the dark are monitored by changes in absorbance, typically at wavelengths around 820 nm or 705 nm. In the presence of DBMIB, the re-reduction of P700+ is primarily due to CEF.
Materials:
-
Isolated thylakoid suspension or intact leaves
-
Assay buffer (for thylakoids)
-
DBMIB stock solution
-
Spectrophotometer capable of measuring absorbance changes at 700-830 nm (e.g., Dual-PAM-100, JTS-10).
Procedure:
-
Prepare the sample (thylakoid suspension or leaf) in the spectrophotometer cuvette or leaf holder.
-
For thylakoids, add the desired concentration of DBMIB. For leaves, infiltrate the leaf with a DBMIB solution.
-
To fully oxidize P700, pre-illuminate the sample with far-red light.
-
Turn off the far-red light and monitor the re-reduction of P700+ in the dark. The rate of this re-reduction is an indicator of the rate of CEF.
-
Alternatively, after far-red pre-illumination, apply a saturating single-turnover flash to reduce the PSI acceptors and then monitor the re-reduction of P700+.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Effect of DBMIB on Chlorophyll a Fluorescence Parameters in Isolated Thylakoids.
| DBMIB Concentration (µM) | Fv/Fm | qP (Photochemical Quenching) | NPQ (Non-Photochemical Quenching) |
| 0 (Control) | 0.78 ± 0.02 | 0.85 ± 0.03 | 0.15 ± 0.02 |
| 1 | 0.75 ± 0.03 | 0.42 ± 0.04 | 0.58 ± 0.05 |
| 5 | 0.72 ± 0.02 | 0.15 ± 0.02 | 1.25 ± 0.10 |
| 10 | 0.68 ± 0.04 | 0.05 ± 0.01 | 1.80 ± 0.15 |
Fv/Fm, qP, and NPQ values are indicative and may vary depending on the plant species and experimental conditions.
Table 2: Effect of DBMIB on P700+ Re-reduction Kinetics.
| Treatment | Half-time of P700+ Re-reduction (ms) | Initial Rate of P700+ Re-reduction (arbitrary units) |
| Control (No DBMIB) | 25 ± 3 | 100 ± 8 |
| + 5 µM DBMIB | 150 ± 12 | 20 ± 3 |
| + 5 µM DBMIB + 10 mM Ascorbate | 45 ± 5 | 75 ± 6 |
Data are hypothetical and serve as an example of how to present results. Actual values will depend on the experimental setup.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Photosynthetic electron transport chain showing the site of DBMIB inhibition.
References
- 1. A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound (DBMIB) on reduction rates of Photosystem I donors in intact chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quenching of chlorophyll fluorescence and primary photochemistry in chloroplasts by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBMIB Inhibition in Isolated Chloroplasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) is a widely utilized inhibitor in photosynthesis research. Its primary mechanism of action is the competitive inhibition of the plastoquinol (PQH₂) binding site on the cytochrome b₆f complex.[1] This blockage prevents the transfer of electrons from the reduced plastoquinone pool to cytochrome b₆f, effectively halting linear electron transport between Photosystem II (PSII) and Photosystem I (PSI). Understanding the precise effects of DBMIB on chloroplast function is crucial for dissecting the photosynthetic electron transport chain and for the development of novel herbicides and other compounds targeting this vital process.
These application notes provide detailed protocols for studying DBMIB inhibition in isolated chloroplasts, focusing on key functional assays: photosynthetic oxygen evolution, ATP synthesis, and chlorophyll a fluorescence analysis.
Mechanism of Action
DBMIB acts as an antagonist to plastoquinol, binding to the Qₒ site of the cytochrome b₆f complex. This binding event physically obstructs the oxidation of plastoquinol, thereby inhibiting the reduction of downstream electron carriers such as cytochrome f and plastocyanin.[1] Consequently, the proton-motive Q-cycle is inhibited, which in turn significantly impacts the generation of a proton gradient across the thylakoid membrane, leading to a reduction in ATP synthesis.
Signaling Pathway Diagram
References
Application Notes and Protocols for the Preparation of Dibromothymoquinone (DBMIB) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of Dibromothymoquinone (DBMIB), a widely used inhibitor of the cytochrome b6f complex in photosynthetic electron transport studies.
Compound Information
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |
| Molecular Weight | 321.99 g/mol | [1] |
| Appearance | Red-brown solid | [2] |
| Melting Point | 70-83 °C | [1][2] |
| Primary Hazards | Irritant. Causes skin and eye irritation. May cause respiratory irritation. |
Solubility and Recommended Solvents
This compound is sparingly soluble in aqueous solutions. Therefore, organic solvents are necessary to prepare stock solutions for biological assays.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is the most commonly recommended solvent for preparing DBMIB stock solutions for use in biological experiments. |
| Ethanol | Soluble | Thymoquinone, a related compound, is soluble in ethanol, suggesting it may also be a suitable solvent for DBMIB. |
| Methanol | Soluble | Thymoquinone is also soluble in methanol. |
Note: For most biological applications, especially those involving cell cultures, DMSO is the preferred solvent due to its high solubilizing power and compatibility with most assays at low final concentrations (typically <0.5%).
Experimental Protocol: Preparation of a 10 mM DBMIB Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
3.2. Procedure
-
Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of DBMIB using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 321.99 g/mol = 3.22 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder on an analytical balance.
-
Dissolution:
-
Transfer the weighed DBMIB powder into a sterile microcentrifuge tube or an amber glass vial.
-
Add the desired volume of anhydrous, sterile DMSO. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube/vial.
-
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting (amber) microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
3.3. Storage and Stability
-
Short-term storage: Once thawed, aliquots may be kept at 4°C for up to two weeks.
-
Long-term storage: Store the aliquots of the DBMIB stock solution at -20°C or -80°C. When stored properly, stock solutions in DMSO are generally stable for up to three months.
-
Protection from Light: Quinone compounds can be light-sensitive. It is best practice to store solutions in amber vials or tubes wrapped in foil to protect them from light.
Workflow Diagram
Caption: Workflow for DBMIB Stock Solution Preparation.
Signaling Pathway Inhibition
This compound is a well-characterized inhibitor of the cytochrome b6f complex, a critical component of the photosynthetic electron transport chain.
Caption: DBMIB inhibits the Cytochrome b6f complex.
References
Application Notes and Protocols for Measuring Photosystem II Activity with DBMIB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosystem II (PSII) is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. It initiates the light-dependent reactions of photosynthesis by using light energy to split water, producing molecular oxygen and releasing electrons into the photosynthetic electron transport chain (PETC). The activity of PSII is a key indicator of photosynthetic efficiency and overall plant health, making it a crucial target for research in agriculture, environmental science, and drug development.
Dibromothymoquinone (DBMIB) is a well-characterized inhibitor of photosynthetic electron transport. It acts as a plastoquinone antagonist, specifically blocking the oxidation of plastoquinol (PQH₂) at the Q₀ site of the cytochrome b₆f complex.[1][2] This action effectively inhibits electron flow downstream from PSII. By observing the effects of DBMIB on measurable photosynthetic parameters, researchers can gain valuable insights into the activity and regulation of PSII.
These application notes provide detailed protocols for measuring PSII activity using DBMIB, focusing on two common techniques: chlorophyll a fluorescence and oxygen evolution.
Mechanism of Action of DBMIB
DBMIB is a competitive inhibitor that binds to the cytochrome b₆f complex, preventing the transfer of electrons from the reduced plastoquinone pool (PQH₂) to cytochrome f.[1] This blockage leads to an accumulation of reduced plastoquinone, which in turn affects the redox state of the electron acceptors within PSII. This disruption of the electron transport chain can be monitored to assess PSII activity.
Data Presentation
The inhibitory effect of DBMIB on PSII activity is concentration-dependent and can be influenced by experimental conditions such as light intensity. The following table summarizes quantitative data on the inhibition of the photosynthetic electron transport rate (ETR) by DBMIB under low and high light conditions in isolated pea thylakoids.
| Light Intensity (µmol photons m⁻² s⁻¹) | DBMIB IC₅₀ (µM) |
| 45 (Low Light) | 0.96 |
| 720 (High Light) | 0.23 |
Data adapted from Vilyanen et al. (2024).
Experimental Protocols
Measurement of PSII Activity using Chlorophyll a Fluorescence
Chlorophyll fluorescence is a non-invasive technique used to monitor the photochemistry of PSII.[3] The induction of chlorophyll fluorescence upon illumination follows a characteristic pattern (the Kautsky effect), which is altered by inhibitors of the PETC.
Materials:
-
Photosynthesis yield analyzer (e.g., PAM fluorometer)
-
Isolated thylakoids or whole cells/leaf discs
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 5 mM NH₄Cl)
-
DBMIB stock solution (e.g., 10 mM in DMSO)
-
Microcentrifuge tubes or cuvettes suitable for the fluorometer
Protocol:
-
Sample Preparation:
-
Isolate thylakoid membranes from the organism of interest using established protocols. Resuspend the thylakoids in the assay buffer to a final chlorophyll concentration of 10-15 µg/mL.
-
For whole cells or leaf discs, acclimate them in the dark for at least 15-20 minutes prior to measurement.
-
-
DBMIB Incubation:
-
Prepare a series of DBMIB concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) by diluting the stock solution in the assay buffer. A control sample with an equivalent amount of DMSO should also be prepared.
-
Add the DBMIB solutions to the thylakoid suspension or infiltrate the leaf discs. Incubate in the dark for 5-10 minutes.
-
-
Fluorescence Measurement:
-
Place the sample in the fluorometer.
-
Measure the initial fluorescence (F₀) using a weak measuring light.
-
Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ) in the dark-adapted state.
-
Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
Illuminate the sample with actinic light and apply saturating pulses at regular intervals to determine the effective quantum yield of PSII (ΦPSII) and other fluorescence parameters. The presence of DBMIB will cause a rapid rise in fluorescence to a high, stable level due to the blockage of electron transport and the resulting reduction of the primary quinone acceptor (Qₐ).[4]
-
Measurement of PSII Activity using Oxygen Evolution
The rate of oxygen evolution is a direct measure of the water-splitting activity of PSII. A Clark-type electrode or an optical oxygen sensor can be used for this measurement.
Materials:
-
Clark-type oxygen electrode or other oxygen sensor system
-
Light source with controlled intensity
-
Isolated thylakoids
-
Assay Buffer (as described above)
-
DBMIB stock solution (e.g., 10 mM in DMSO)
-
Artificial electron acceptor (e.g., 0.5 mM 2,6-dichloro-p-benzoquinone - DCBQ)
Protocol:
-
Sample and Electrode Preparation:
-
Prepare isolated thylakoids as described in the fluorescence protocol.
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the assay buffer containing the artificial electron acceptor to the electrode chamber. The artificial acceptor is necessary to accept electrons directly from the plastoquinone pool, bypassing the DBMIB block.
-
-
DBMIB Incubation:
-
Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-15 µg/mL.
-
Allow the system to equilibrate in the dark and record the dark respiration rate.
-
Add the desired concentration of DBMIB to the chamber and incubate for 5 minutes in the dark. A control with DMSO should be run separately.
-
-
Oxygen Evolution Measurement:
-
Illuminate the sample with saturating light (e.g., 500-1000 µmol photons m⁻² s⁻¹).
-
Record the rate of oxygen evolution.
-
The rate of oxygen evolution in the presence of DBMIB and an artificial electron acceptor will reflect the activity of PSII up to the reduction of the plastoquinone pool.
-
Visualizations
Caption: DBMIB inhibits the electron transport chain at the cytochrome b₆f complex.
Caption: Workflow for measuring PSII activity with DBMIB.
References
Application Notes: DBMIB as a Tool to Probe the Q Cycle in Photosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) is a widely utilized chemical tool in photosynthesis research. As a potent and specific inhibitor, DBMIB has been instrumental in elucidating the mechanisms of photosynthetic electron transport. It functions as a plastoquinone analogue that competitively inhibits the oxidation of plastoquinol (PQH₂) at the Qₒ site of the cytochrome b₆f complex.[1][2] This action effectively blocks the linear electron flow between Photosystem II (PSII) and Photosystem I (PSI), as well as cyclic electron flow around PSI, making it an invaluable probe for studying the intricacies of the Q cycle.[3] These notes provide a detailed overview of DBMIB's mechanism, quantitative inhibitory data, and comprehensive protocols for its application in experimental settings.
Mechanism of Action
The cytochrome b₆f complex mediates electron transfer from plastoquinol, which is reduced by PSII, to the soluble electron carrier plastocyanin, which in turn reduces PSI. This process is coupled to the translocation of protons across the thylakoid membrane, contributing to the proton motive force used for ATP synthesis. This entire process is known as the Q cycle.
DBMIB exerts its inhibitory effect by binding to the Qₒ site (quinol oxidation site) of the cytochrome b₆f complex.[2][4][5][6] By occupying this site, DBMIB prevents the binding and subsequent oxidation of plastoquinol, thereby halting the transfer of electrons to the Rieske iron-sulfur protein (ISP) and cytochrome f.[1] This blockade leads to an accumulation of reduced plastoquinone (PQH₂) upstream of the cytochrome b₆f complex and prevents the reduction of downstream electron carriers like plastocyanin (PC) and PSI.[1]
It is crucial to note that DBMIB has a dual binding characteristic at the Qₒ site, with both a high-affinity and a low-affinity binding site.[5] Inhibition of electron transport is primarily associated with binding to the high-affinity site.[5]
Data Presentation: Quantitative Effects of DBMIB
The effectiveness of DBMIB is concentration-dependent. While it is a specific inhibitor at low micromolar concentrations, it can act as an artificial electron carrier at higher concentrations, creating a bypass of the cytochrome b₆f complex.[7][8] Furthermore, side effects such as chlorophyll fluorescence quenching have been observed even at low concentrations.[3]
| Parameter | Value | Organism/System | Effect | Reference(s) |
| High-Affinity Binding (KD) | ~137 nM | Spinach Cytochrome b₆f | Inhibition of the complex | [5] |
| Low-Affinity Binding (KD) | ~50 µM | Spinach Cytochrome b₆f | Induces changes in the 2Fe-2S EPR spectrum | [5] |
| Effective Inhibitory Concentration | 1-5 µM | Cyanobacteria, Thylakoids | Complete inhibition of plastoquinol oxidation | [3][8] |
| Chlorophyll Quenching | ≥ 0.1 µM | Spinach Thylakoids | Quenches chlorophyll excited states of PSII | [3] |
| PSII Electron Acceptor | ~2 µM | Spinach Thylakoids | Acts as a PSII electron acceptor, retarding PQ pool reduction | [3] |
| Artificial Electron Shuttle | > 10 µM (Concentration dependent) | Chloroplasts | Can bypass the Cyt b₆f complex, restoring some electron flow to PSI | [8] |
Experimental Protocols
The following protocols outline common methods for studying the effects of DBMIB on photosynthetic electron transport.
Protocol 1: Measuring Photosynthetic Electron Transport via Oxygen Evolution
This protocol uses a Clark-type oxygen electrode to measure the rate of oxygen evolution from PSII, which is indicative of the overall linear electron transport rate.
Materials:
-
Isolated thylakoids or chloroplasts
-
Clark-type oxygen electrode system
-
Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl₂)
-
Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone (DCBQ) or 0.5 mM methyl viologen with 1 mM NaN₃)
-
DBMIB stock solution (e.g., 10 mM in ethanol)
-
Ethanol (for control)
-
Light source
Procedure:
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions to 0% O₂ (using sodium dithionite) and 100% air saturation.
-
Sample Preparation: Add 2 mL of reaction buffer to the electrode chamber. Add an artificial electron acceptor.
-
Thylakoid Addition: Add isolated thylakoids to the chamber to a final chlorophyll concentration of 10-20 µg/mL. Allow the system to equilibrate in the dark while stirring. A small rate of oxygen consumption (respiration) may be observed.
-
Control Measurement: Illuminate the sample with saturating light and record the rate of oxygen evolution for 2-3 minutes. This is the basal rate of electron transport.
-
Inhibitor Addition: Turn off the light. Add a small volume (1-2 µL) of the DBMIB stock solution to achieve the desired final concentration (e.g., 1-5 µM). For the control, add an equivalent volume of ethanol. Incubate in the dark for 2-3 minutes to allow for inhibitor binding.
-
Inhibited Measurement: Illuminate the sample again and record the new rate of oxygen evolution. A significant decrease in the rate indicates inhibition of the cytochrome b₆f complex.
-
Data Analysis: Calculate the rate of oxygen evolution in µmol O₂ (mg Chl)⁻¹ h⁻¹. Compare the rate before and after the addition of DBMIB to determine the percent inhibition.
Protocol 2: Analysis of PSII Activity using Chlorophyll a Fluorescence
This protocol uses a Pulse Amplitude Modulated (PAM) fluorometer to assess the effect of DBMIB on the redox state of the primary quinone acceptor of PSII (Qₐ) and overall PSII photochemical efficiency.
Materials:
-
PAM fluorometer
-
Intact leaves, algal cells, or isolated thylakoids
-
DBMIB stock solution (e.g., 10 mM in ethanol)
-
Ethanol (for control)
Procedure:
-
Dark Adaptation: Dark-adapt the sample for at least 20 minutes. This ensures that all PSII reaction centers are "open" (Qₐ is fully oxidized).
-
Measure Fₒ and Fₘ:
-
Measure the minimum fluorescence (Fₒ) by applying a weak modulated measuring light.
-
Apply a short (e.g., 0.8 s), high-intensity pulse of saturating light to transiently reduce all Qₐ. The peak fluorescence level reached is the maximum fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - Fₒ) / Fₘ.[9]
-
-
DBMIB Treatment: Treat the sample with the desired concentration of DBMIB (e.g., by infiltrating a leaf disc or adding to a cell suspension). Incubate for 5-10 minutes in the dark.
-
Post-Treatment Measurement: Repeat the measurement of Fₒ and Fₘ.
-
Light-Adapted Measurements (Optional):
-
Illuminate the treated sample with continuous actinic light.
-
After reaching a steady-state fluorescence (Fₛ), apply a saturating pulse to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculate the effective quantum yield of PSII (ΦPSII) = (Fₘ' - Fₛ) / Fₘ'.
-
-
Data Analysis: The addition of DBMIB blocks the re-oxidation of the plastoquinone pool.[10] In the light, this leads to a rapid reduction of the PQ pool and Qₐ, causing a rise in chlorophyll fluorescence. The Fᵥ/Fₘ value may not be significantly affected in the dark, but under actinic light, ΦPSII will decrease dramatically as the electron transport chain downstream of PSII becomes blocked.
Protocol 3: Monitoring PSI Activity via P700 Redox Kinetics
This protocol measures the light-induced oxidation and subsequent dark re-reduction of the PSI reaction center, P700. DBMIB is used to isolate PSI from the electron flow originating from PSII.
Materials:
-
Spectrophotometer or dedicated instrument capable of measuring absorbance changes at ~820 nm (P700⁺ signal) or ~705 nm.
-
Isolated thylakoids.
-
Reaction Buffer (as in Protocol 1).
-
DBMIB stock solution (10 mM in ethanol).
-
DCMU stock solution (10 mM in ethanol).
-
PSI electron donor (e.g., 10 mM sodium ascorbate, 100 µM 2,6-dichlorophenolindophenol (DCPIP)).
-
PSI electron acceptor (e.g., 0.5 mM methyl viologen).
-
Light source (actinic light and far-red light).
Procedure:
-
Sample Preparation: Suspend thylakoids (10-20 µg Chl/mL) in reaction buffer within a cuvette. Add the PSI electron acceptor (methyl viologen).
-
Inhibitor Addition: Add DCMU (e.g., 10 µM final concentration) to block electron flow from PSII. Then, add DBMIB (e.g., 5 µM final concentration) to ensure the cytochrome b₆f complex is also blocked.
-
Artificial Donor Addition: Add the artificial electron donor system (ascorbate/DCPIP) to provide electrons directly to plastocyanin, which then reduces PSI.
-
Measurement:
-
Establish a baseline absorbance reading in the dark.
-
Illuminate the sample with actinic light to induce P700 oxidation (an increase in absorbance at 820 nm).
-
Turn off the light and monitor the re-reduction of P700⁺ in the dark. The rate of re-reduction reflects the rate of electron donation to PSI from the artificial donor.
-
-
Analysis of Cyclic Electron Flow (Alternative): To study cyclic electron flow, omit the artificial donor and acceptor. After adding DBMIB (to block linear flow), illuminate with actinic light to oxidize P700. The subsequent re-reduction rate in the dark can be attributed to electrons cycling around PSI.
-
Data Analysis: Compare the rates and extents of P700⁺ re-reduction under different conditions (e.g., with and without DBMIB, with and without artificial donors) to dissect the electron pathways leading to PSI. DBMIB should completely block P700⁺ re-reduction by electrons from the PQ pool.[11]
Concluding Remarks
DBMIB remains a cornerstone tool for investigating photosynthetic electron transport. Its specific inhibition of the cytochrome b₆f complex allows researchers to dissect the complex electron and proton transfer reactions of the Q cycle. However, users must be mindful of its concentration-dependent effects and potential side-effects, such as chlorophyll fluorescence quenching and its ability to act as an electron acceptor or shuttle at higher concentrations.[3][8] Careful experimental design, including appropriate controls and concentration titrations, is essential for the correct interpretation of results obtained using this inhibitor.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Re-evaluation of the side effects of cytochrome b6f inhibitor dibromothymoquinone on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. licor.com [licor.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound (DBMIB) on reduction rates of Photosystem I donors in intact chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Electron Transport with DBMIB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) in the study of electron transport chains. DBMIB is a widely used inhibitor that acts as a plastoquinone and ubiquinone antagonist, making it a valuable tool for elucidating the mechanisms of photosynthetic and mitochondrial electron transport.
Mechanism of Action
DBMIB primarily inhibits the electron transport chain at the level of the cytochrome b6f complex in photosynthesis and the cytochrome bc1 complex (Complex III) in mitochondria. It competitively binds to the Qo site of these complexes, blocking the oxidation of plastoquinol (PQH2) and ubiquinol (UQH2), respectively.[1][2] This inhibition effectively halts the transfer of electrons to subsequent carriers in the chain, such as cytochrome f (in photosynthesis) and cytochrome c1 (in mitochondria).
It is important to note that at lower concentrations (e.g., 0.1 µM), DBMIB can also act as a quencher of chlorophyll excited states in photosystem II (PSII) and as a PSII electron acceptor, which can complicate the interpretation of results.[3][4] At higher concentrations, it may also exhibit bypass effects.[5][6]
Applications in Research and Drug Development
-
Photosynthesis Research: DBMIB is instrumental in studying the function of the cytochrome b6f complex, the regulation of linear and cyclic electron flow, and the generation of the proton motive force.
-
Mitochondrial Research: It is used to investigate the role of Complex III in cellular respiration, the production of reactive oxygen species (ROS), and the mechanism of action of potential drugs targeting the respiratory chain.
-
Herbicide and Fungicide Development: As an inhibitor of essential electron transport processes, DBMIB serves as a reference compound in the screening and characterization of new herbicidal and fungicidal agents.
-
Drug Discovery: The principles of its interaction with the Qo site can inform the design of drugs targeting similar binding pockets in pathogenic organisms or cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DBMIB in electron transport studies.
Table 1: Inhibitory Concentrations of DBMIB in Photosynthetic Systems
| Parameter | Organism/System | DBMIB Concentration | Effect | Reference |
| Chlorophyll Fluorescence Quenching | Spinach Thylakoids | From 0.1 µM | Significant quenching of PSII antenna excited states. | [3][4] |
| PSII Electron Acceptance | Spinach Thylakoids | ~2 µM | Potent PSII electron acceptor, retarding plastoquinone pool reduction. | [3][4] |
| Inhibition of Plastoquinol Oxidation | Spinach Thylakoids | ~1 µM | Inhibition of plastoquinol oxidation at the cytochrome b6f complex. | [3][4] |
| P700+ Re-reduction Inhibition | Isolated Thylakoids | 10 µM | Complete blockage of P700+ re-reduction. | [5] |
| CO2 Fixation Inhibition | Intact Leaf Discs | Not specified | Severely impaired photosynthetic fluxes. | [5] |
Table 2: Inhibitory Concentrations of DBMIB in Mitochondrial Systems
| Parameter | Organism/System | DBMIB Concentration (Half-maximal inhibition) | Pathway | Reference |
| Electron Transfer | Mung Bean Mitochondria | 20 µM | Alternate, cyanide-insensitive pathway | [7] |
| Electron Transfer | Mung Bean Mitochondria | 40 µM | Main, cyanide-sensitive pathway | [7] |
Experimental Protocols
Isolation of Thylakoid Membranes from Spinach
This protocol describes the isolation of functional thylakoid membranes for use in photosynthetic electron transport assays.
Materials:
-
Fresh spinach leaves
-
Grinding Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM MnCl2, 1 mM EDTA, 5 mM sodium ascorbate, 0.1% (w/v) BSA)
-
Wash Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2)
-
Resuspension Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor.
Procedure:
-
Wash spinach leaves and remove midribs.
-
Homogenize the leaves in ice-cold Grinding Buffer using a blender (3 x 5-second bursts).
-
Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the pellet in Wash Buffer.
-
Centrifuge again at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a small volume of ice-cold Resuspension Buffer. This suspension contains intact chloroplasts.
-
To obtain thylakoids, osmotically shock the chloroplasts by resuspending the pellet in a larger volume of hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl2) and incubate on ice for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.
-
Discard the supernatant (stroma) and resuspend the thylakoid pellet in Resuspension Buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Chlorophyll a Fluorescence Measurement
This protocol measures the effect of DBMIB on photosystem II (PSII) activity by monitoring chlorophyll fluorescence. A common parameter measured is Fv/Fm, which represents the maximum quantum efficiency of PSII.
Materials:
-
Isolated thylakoid suspension
-
Pulse Amplitude Modulated (PAM) fluorometer
-
DBMIB stock solution (in ethanol or DMSO)
-
Dark adaptation clips or chamber
Procedure:
-
Dilute the thylakoid suspension to a chlorophyll concentration of 10-15 µg/mL in Resuspension Buffer.
-
Dark-adapt the samples for at least 20 minutes before measurement.[8]
-
Transfer an aliquot of the dark-adapted sample to the fluorometer cuvette.
-
Measure the minimal fluorescence (Fo) by applying a weak modulated measuring light.
-
Apply a saturating pulse of light (>3000 µmol photons m⁻² s⁻¹) to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.[9]
-
To test the effect of DBMIB, add the desired concentration of the inhibitor to the thylakoid suspension, incubate for a short period (e.g., 5 minutes) in the dark, and then repeat the fluorescence measurements.
-
A decrease in Fv/Fm indicates photoinhibitory damage to PSII, while changes in Fo and Fm can provide further insights into the mechanism of inhibition.
Oxygen Evolution Measurement
This protocol uses a Clark-type oxygen electrode to measure the rate of photosynthetic oxygen evolution and its inhibition by DBMIB.
Materials:
-
Isolated thylakoid suspension
-
Clark-type oxygen electrode system
-
Reaction Buffer (50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl2, 10 mM KCl)
-
Artificial electron acceptor (e.g., 1 mM 2,6-dichlorophenolindophenol (DCPIP) or 1 mM potassium ferricyanide)
-
DBMIB stock solution
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add Reaction Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (usually 25°C).
-
Add the artificial electron acceptor to the buffer.
-
Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.
-
Record the rate of oxygen consumption in the dark (respiration).
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Inject DBMIB into the chamber to the desired final concentration and continue recording the oxygen evolution rate to observe the inhibitory effect.
-
The rate of oxygen evolution is calculated from the slope of the linear portion of the recorded trace.
Isolation of Mitochondria from Animal Tissue (e.g., Rat Liver)
This protocol describes the isolation of functional mitochondria for respiratory studies.
Materials:
-
Fresh rat liver
-
Isolation Buffer (250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA)
-
Wash Buffer (250 mM sucrose, 10 mM Tris-HCl pH 7.4)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue in ice-cold Isolation Buffer.
-
Homogenize the tissue using a loose-fitting pestle.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a clean tube and centrifuge at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Wash Buffer.
-
Repeat the centrifugation at 8,500 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of Wash Buffer.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
Mitochondrial Respiration Assay
This protocol measures the effect of DBMIB on mitochondrial oxygen consumption using an oxygen electrode or a microplate-based respirometer (e.g., Seahorse XF Analyzer).
Materials:
-
Isolated mitochondria suspension
-
Respiration Buffer (e.g., 125 mM KCl, 10 mM MOPS pH 7.4, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA)
-
Respiratory substrates (e.g., 5 mM glutamate/5 mM malate for Complex I-linked respiration; 10 mM succinate for Complex II-linked respiration)
-
ADP
-
DBMIB stock solution
-
Other respiratory inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, KCN for Complex IV)
Procedure:
-
Add Respiration Buffer to the measurement chamber and allow it to equilibrate.
-
Add the isolated mitochondria to the chamber.
-
Add the desired respiratory substrates to initiate basal respiration (State 2).
-
Add a known amount of ADP to stimulate ATP synthesis-linked respiration (State 3).
-
Add DBMIB at various concentrations to observe its inhibitory effect on State 3 respiration.
-
The addition of other inhibitors can be used to further dissect the electron transport chain and confirm the site of DBMIB action. For example, after DBMIB inhibition, the addition of an artificial electron donor that bypasses Complex III (e.g., ascorbate/TMPD) should restore respiration if DBMIB is acting specifically at Complex III.
Spectrophotometric Measurement of Cytochrome Redox State
This protocol uses dual-wavelength spectrophotometry to monitor the redox state of cytochromes (e.g., cytochrome f or cytochromes b) in the presence of DBMIB.
Materials:
-
Isolated thylakoid or mitochondrial membranes
-
Dual-wavelength spectrophotometer
-
Reaction Buffer
-
Reductants (e.g., sodium dithionite) and oxidants (e.g., potassium ferricyanide)
-
DBMIB stock solution
Procedure:
-
Place the membrane suspension in the spectrophotometer cuvette.
-
Set the spectrophotometer to measure the absorbance difference between the peak of the reduced-minus-oxidized spectrum of the cytochrome of interest and a reference wavelength. For cytochrome f, typical wavelengths are 554 nm (peak) and 540 nm (reference). For b-type cytochromes, the Soret region (around 430 nm) is often used.
-
Record a baseline absorbance.
-
Add a reductant to fully reduce the electron transport chain and record the maximum absorbance change.
-
In a separate experiment, after establishing a steady-state level of electron transport (e.g., by illumination for thylakoids or addition of substrate for mitochondria), add DBMIB.
-
Observe the change in the redox state of the cytochrome. Inhibition by DBMIB is expected to cause an accumulation of reduced carriers upstream of the cytochrome b6f/bc1 complex and an accumulation of oxidized carriers downstream.
Visualizations
References
- 1. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-evaluation of the side effects of cytochrome b6f inhibitor dibromothymoquinone on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
- 6. A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on mung bean mitochondrial electron transfer and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. licor.com [licor.com]
- 9. cirsec.unipi.it [cirsec.unipi.it]
Application Notes and Protocols: Measuring DBMIB's Effect on P700 Redox Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for investigating the effects of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) on the redox kinetics of P700, the reaction center chlorophyll of Photosystem I (PSI). DBMIB is a widely used inhibitor in photosynthesis research that acts on the cytochrome b₆f complex.[1][2] By blocking the plastoquinol (PQH₂) binding site, DBMIB effectively inhibits electron transfer from the plastoquinone pool to cytochrome f and, consequently, to PSI.[1][2] This inhibition allows for the isolation and study of specific segments of the photosynthetic electron transport chain.
The following protocols detail the measurement of P700 redox kinetics using dual-wavelength spectrophotometry, with a focus on the application of the Dual-PAM-100 measuring system. These techniques are crucial for understanding the mechanism of action of potential herbicides and for dissecting the intricate pathways of photosynthetic electron flow.
Signaling Pathways and Experimental Workflow
Photosynthetic Electron Transport and DBMIB Inhibition
The following diagram illustrates the linear electron transport chain in photosynthesis and the site of DBMIB inhibition.
References
Application Notes and Protocols: Differentiating Linear and Cyclic Photophosphorylation using DBMIB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photophosphorylation, the process of converting light energy into chemical energy in the form of ATP, is a cornerstone of photosynthesis. It occurs in two distinct modes: linear and cyclic photophosphorylation. Linear photophosphorylation involves both Photosystem II (PSII) and Photosystem I (PSI) and produces both ATP and NADPH. In contrast, cyclic photophosphorylation only involves PSI and generates ATP without the net production of NADPH. Understanding the relative contributions of these two pathways is crucial for research in plant physiology, bioenergetics, and the development of herbicides and other agrochemicals.
This document provides detailed application notes and protocols for utilizing 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB), a specific inhibitor of the cytochrome b6f complex, to experimentally differentiate between linear and cyclic photophosphorylation in isolated chloroplasts.
Mechanism of Action of DBMIB
DBMIB is a potent and widely used inhibitor of photosynthetic electron transport. Its primary mode of action is the competitive inhibition of the cytochrome b6f complex, a central component of the electron transport chain that links PSII and PSI.[1] DBMIB acts as a plastoquinone antagonist, binding to the Qo site of the cytochrome b6f complex and thereby blocking the oxidation of plastoquinol (PQH₂).[1] This blockage effectively halts the transfer of electrons from PSII to PSI, thus inhibiting linear electron flow and the associated production of ATP and NADPH.[1]
While DBMIB is a powerful tool, it is crucial to be aware of its concentration-dependent effects. At low micromolar concentrations (typically 1-5 µM), DBMIB effectively inhibits the cytochrome b6f complex.[1] However, at higher concentrations, it can act as an artificial electron shuttle, accepting electrons from PSII and donating them to PSI, which can lead to a bypass of the cytochrome b6f complex and misinterpretation of experimental results.[1] Furthermore, some studies have reported side effects of DBMIB, including quenching of chlorophyll fluorescence and acting as a PSII electron acceptor, which should be considered when designing and interpreting experiments.[2]
Signaling Pathways and Inhibition Logic
To visually represent the electron flow in linear and cyclic photophosphorylation and the inhibitory action of DBMIB, the following diagrams are provided.
Figure 1: Linear Photophosphorylation Pathway and DBMIB Inhibition.
Figure 2: Cyclic Photophosphorylation Pathway and DBMIB Inhibition.
Experimental Protocols
Isolation of Intact Chloroplasts from Spinach
This protocol describes a standard method for isolating functional chloroplasts from spinach leaves, suitable for photophosphorylation assays.
Materials:
-
Fresh spinach leaves (approx. 30-40 g)
-
Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)
-
Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂)
-
Blender
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge and tubes
Procedure:
-
Pre-cool all buffers, glassware, and the blender to 4°C.
-
Wash spinach leaves and remove midribs.
-
Cut leaves into small pieces and place them in the pre-cooled blender with grinding buffer (approx. 100 mL).
-
Homogenize with short bursts (3-5 times for 3 seconds each) to minimize damage to chloroplasts.
-
Filter the homogenate through eight layers of cheesecloth and two layers of Miracloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to fresh, chilled centrifuge tubes and centrifuge at 1000 x g for 7 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 mL) of resuspension buffer.
-
Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
Measurement of Photophosphorylation Rates
4.2.1. ATP Synthesis Measurement (Luciferin-Luciferase Assay)
This assay provides a highly sensitive method for quantifying ATP production.
Materials:
-
Isolated chloroplasts
-
Assay buffer (50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 10 mM KCl, 10 mM K₂HPO₄, 2 mM ADP)
-
DBMIB stock solution (in ethanol or DMSO)
-
Luciferin-luciferase ATP assay kit
-
Luminometer
Procedure:
-
Prepare reaction mixtures in luminometer tubes containing assay buffer.
-
Add isolated chloroplasts to a final chlorophyll concentration of 10-20 µg/mL.
-
For inhibitor treatments, add DBMIB to the desired final concentration (e.g., 0, 1, 2, 5, 10 µM). Ensure the final solvent concentration is consistent across all samples and does not exceed 0.5%.
-
To measure linear photophosphorylation, provide an electron acceptor such as 1 mM methyl viologen.
-
To measure cyclic photophosphorylation, add 10 µM DCMU (to block PSII) and a cofactor for cyclic electron flow like 50 µM phenazine methosulfate (PMS) or rely on the endogenous ferredoxin-mediated pathway.
-
Equilibrate the samples in the dark for 2 minutes.
-
Initiate the reaction by turning on a light source (e.g., a halogen lamp with appropriate filters).
-
At specific time points (e.g., 0, 1, 2, 3 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a denaturing agent (e.g., perchloric acid).
-
Neutralize the samples and measure the ATP concentration using a luciferin-luciferase assay kit according to the manufacturer's instructions in a luminometer.
-
Calculate the rate of ATP synthesis as µmol ATP / mg Chlorophyll / hour.
4.2.2. NADPH Production Measurement
This assay measures the rate of NADP⁺ reduction, a direct product of linear electron flow.
Materials:
-
Isolated chloroplasts
-
Assay buffer (as in 4.2.1, but with 2 mM NADP⁺ instead of ADP and K₂HPO₄)
-
DBMIB stock solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare reaction mixtures in cuvettes containing assay buffer.
-
Add isolated chloroplasts to a final chlorophyll concentration of 10-20 µg/mL.
-
Add DBMIB to the desired final concentrations.
-
Place the cuvettes in a spectrophotometer and monitor the absorbance at 340 nm.
-
After a brief dark period to establish a baseline, illuminate the sample.
-
Record the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
-
Calculate the rate of NADPH production as µmol NADPH / mg Chlorophyll / hour.
4.2.3. Oxygen Evolution Measurement
Oxygen evolution is a hallmark of linear electron transport, as it results from the splitting of water by PSII.
Materials:
-
Isolated chloroplasts
-
Assay buffer (as in 4.2.1)
-
DBMIB stock solution
-
Clark-type oxygen electrode or other oxygen sensor
Procedure:
-
Calibrate the oxygen electrode.
-
Add assay buffer to the electrode chamber.
-
Add isolated chloroplasts to a final chlorophyll concentration of 20-50 µg/mL.
-
Add an electron acceptor for PSII, such as 1 mM 2,6-dichlorophenolindophenol (DCPIP) or 1 mM ferricyanide.
-
Add DBMIB to the desired final concentrations.
-
After a dark equilibration period, illuminate the chamber.
-
Record the rate of oxygen evolution over time.
-
Calculate the rate of oxygen evolution as µmol O₂ / mg Chlorophyll / hour.
Data Presentation
The following tables summarize the expected effects of DBMIB on the rates of linear and cyclic photophosphorylation. The values are illustrative and will vary depending on the experimental conditions and the source of chloroplasts.
Table 1: Effect of DBMIB on Linear Photophosphorylation
| DBMIB (µM) | O₂ Evolution Rate (µmol O₂/mg Chl/h) | NADPH Production Rate (µmol NADPH/mg Chl/h) | ATP Synthesis Rate (µmol ATP/mg Chl/h) | % Inhibition |
| 0 (Control) | 120 | 100 | 80 | 0 |
| 1 | 60 | 50 | 40 | 50 |
| 2 | 24 | 20 | 16 | 80 |
| 5 | 6 | 5 | 4 | 95 |
| 10 | <1 | <1 | <1 | >99 |
Table 2: Effect of DBMIB on Cyclic Photophosphorylation (in the presence of DCMU and a cyclic electron flow cofactor)
| DBMIB (µM) | ATP Synthesis Rate (µmol ATP/mg Chl/h) | % Inhibition |
| 0 (Control) | 150 | 0 |
| 1 | 145 | ~3 |
| 2 | 140 | ~7 |
| 5 | 135 | ~10 |
| 10 | 120 | 20 |
Note: The slight inhibition of cyclic photophosphorylation at higher DBMIB concentrations may be due to secondary effects of the inhibitor.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for using DBMIB to differentiate between the two photophosphorylation pathways.
Figure 3: Experimental Workflow for Differentiating Photophosphorylation Pathways.
Figure 4: Logical Framework for DBMIB-based Differentiation.
Conclusion
The use of DBMIB as a specific inhibitor of the cytochrome b6f complex provides a robust and reliable method for experimentally distinguishing between linear and cyclic photophosphorylation. By carefully controlling the concentration of DBMIB and employing appropriate assays to measure ATP synthesis, NADPH production, and oxygen evolution, researchers can quantitatively assess the contribution of each pathway to the overall energy conversion process in photosynthesis. These protocols and application notes serve as a comprehensive guide for scientists in various fields to effectively utilize this powerful tool in their research endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Understanding the Effects of Dibromothymoquinone (DBMIB) on Photosystem II
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Dibromothymoquinone (DBMIB) in experimental settings, with a specific focus on its side effects on Photosystem II (PSII).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DBMIB?
This compound (DBMIB) is primarily known as a competitive inhibitor of the cytochrome b₆f complex. It acts as a plastoquinone antagonist, binding to the Q₀ site of the complex and blocking the oxidation of plastoquinol. This action effectively inhibits the electron transport chain between Photosystem II (PSII) and Photosystem I (PSI).
Q2: What are the known side effects of DBMIB on Photosystem II?
While its primary target is the cytochrome b₆f complex, DBMIB exerts significant side effects on PSII, which can complicate experimental interpretations. These side effects include:
-
Chlorophyll Fluorescence Quenching: DBMIB can directly quench the excited states of chlorophyll molecules within the PSII antenna complex. This effect is noticeable even at low concentrations, starting from 0.1 µM.[1]
-
Electron Acceptor: DBMIB can act as an artificial electron acceptor for PSII, directly accepting electrons from the primary quinone acceptor (Qₐ) or the secondary quinone acceptor (Qₑ). This action retards the reduction of the native plastoquinone pool and has been observed to be maximal at approximately 2 µM.[1]
Q3: At what concentration do the side effects of DBMIB on PSII become significant?
The side effects of DBMIB on PSII occur within the same concentration range typically used to inhibit the cytochrome b₆f complex (around 1 µM).[1] The quenching of chlorophyll fluorescence begins at concentrations as low as 0.1 µM, and its function as a PSII electron acceptor is potent around 2 µM.[1] This overlap necessitates careful consideration and control during experimental design.
Q4: Can DBMIB bypass its own inhibitory block?
Yes, at higher concentrations, DBMIB can act as an electron shuttle, accepting electrons from PSII and then donating them directly to Photosystem I (PSI), thereby bypassing the cytochrome b₆f complex. This can lead to incomplete inhibition of the linear electron flow.
Q5: How does DBMIB affect chlorophyll fluorescence parameters?
DBMIB's dual effects as a fluorescence quencher and an electron transport inhibitor can lead to complex changes in chlorophyll fluorescence parameters:
-
Fv/Fm (Maximum quantum yield of PSII): Due to its quenching effect, DBMIB can lower the overall fluorescence yield, potentially affecting the Fv/Fm ratio.
-
qP (Photochemical quenching): By accepting electrons from PSII, DBMIB can keep the primary quinone acceptor (Qₐ) more oxidized, which might initially increase qP. However, the blockage of downstream electron flow will eventually lead to a reduction of the plastoquinone pool, causing a decrease in qP.
-
NPQ (Non-photochemical quenching): The interpretation of NPQ can be complicated. While the blockage of electron flow can lead to conditions that induce NPQ, the direct quenching effect of DBMIB can mask or mimic NPQ.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high rate of PSII activity (e.g., oxygen evolution) in the presence of DBMIB. | DBMIB is acting as an artificial electron acceptor for PSII. | Lower the concentration of DBMIB to the minimum required for cytochrome b₆f inhibition. Consider using an alternative inhibitor if the focus is solely on blocking the b₆f complex. |
| Chlorophyll fluorescence is significantly lower than expected across all measurements (Fₒ, Fm, Fv). | DBMIB is acting as a potent chlorophyll fluorescence quencher. | Acknowledge the quenching effect in your data analysis. If possible, quantify the quenching effect by performing control experiments with varying DBMIB concentrations in the absence of actinic light. |
| Incomplete inhibition of electron transport from PSII to PSI. | The DBMIB concentration is too high, leading to its function as an electron shuttle, bypassing the cytochrome b₆f complex. | Optimize the DBMIB concentration. Perform a concentration-response curve to determine the optimal inhibitory concentration without significant bypass effects. |
| Difficulty in distinguishing between photochemical and non-photochemical quenching (qP vs. NPQ). | The direct quenching effect of DBMIB interferes with the standard interpretation of fluorescence parameters. | Use complementary techniques to assess the redox state of the plastoquinone pool and PSI activity. For example, measure the redox state of P700. |
| Variability in results between experiments. | Inconsistent DBMIB concentration due to precipitation or degradation. DBMIB stock solution instability. | Prepare fresh DBMIB stock solutions in an appropriate solvent (e.g., ethanol or DMSO) and store them properly (e.g., at -20°C in the dark). Ensure complete solubilization before use. |
Quantitative Data Summary
The following table summarizes the effective concentrations of DBMIB for its various effects on the photosynthetic apparatus. Note that specific IC₅₀ values can vary depending on the experimental system (e.g., isolated thylakoids, intact leaves, specific plant species).
| Effect | Target | Effective Concentration Range | Notes |
| Inhibition of Plastoquinol Oxidation | Cytochrome b₆f complex | ~1 µM | This is the primary and intended inhibitory action of DBMIB.[1] |
| Chlorophyll Fluorescence Quenching | PSII Antenna Complex | Starts at ≥ 0.1 µM | This side effect can lead to an underestimation of fluorescence yields.[1] |
| PSII Electron Acceptance | PSII (Qₐ/Qₑ) | Maximal potency around 2 µM | DBMIB acts as an artificial electron acceptor, impacting the redox state of the PQ pool.[1] |
| Electron Shuttling (Bypass) | From PSII to PSI | Higher concentrations (> 2 µM) | This can result in incomplete inhibition of the linear electron transport chain. |
Experimental Protocols
Protocol: Measuring Chlorophyll a Fluorescence to Assess DBMIB Effects
This protocol provides a general framework for assessing the impact of DBMIB on PSII photochemistry using a Pulse Amplitude Modulated (PAM) fluorometer.
1. Plant Material and Dark Adaptation:
-
Use healthy, well-watered plant leaves or isolated thylakoids.
-
Dark-adapt the samples for at least 20-30 minutes prior to measurement to ensure all reaction centers are open.
2. Preparation of DBMIB Solutions:
-
Prepare a stock solution of DBMIB (e.g., 10 mM) in a suitable solvent such as ethanol or DMSO.
-
Prepare a series of working solutions by diluting the stock solution in the appropriate buffer or medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Always include a solvent control (the same concentration of ethanol or DMSO without DBMIB).
3. Measurement Procedure:
-
Step 1: Baseline Measurement (Fₒ and Fm):
-
Place the dark-adapted sample in the fluorometer's leaf clip.
-
Measure the minimum fluorescence (Fₒ) using a weak measuring beam.
-
Apply a saturating pulse of light (>3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII: Fv/Fm = (Fm - Fₒ) / Fm.
-
-
Step 2: Incubation with DBMIB:
-
Infiltrate the leaf with or add the DBMIB working solutions to the thylakoid suspension.
-
Incubate for a sufficient period (e.g., 10-15 minutes) in the dark to allow for inhibitor binding.
-
-
Step 3: Post-Incubation Measurement:
-
Repeat the Fₒ and Fm measurements as described in Step 1 for each DBMIB concentration and the solvent control.
-
-
Step 4: Light-Adapted Measurements (Optional):
-
To investigate the effects on photochemical and non-photochemical quenching, expose the treated samples to actinic light.
-
During actinic light exposure, apply saturating pulses at regular intervals to determine the maximum fluorescence in the light-adapted state (Fm') and the steady-state fluorescence (Fs).
-
From these values, you can calculate parameters such as the effective quantum yield of PSII (ΦPSII = (Fm' - Fs) / Fm'), photochemical quenching (qP), and non-photochemical quenching (NPQ).
-
4. Data Analysis:
-
Plot the fluorescence parameters (Fv/Fm, Fₒ, Fm, ΦPSII, qP, NPQ) as a function of DBMIB concentration.
-
Compare the results for different DBMIB concentrations to the solvent control to determine the extent of inhibition and side effects.
Visualizations
Caption: DBMIB's primary inhibition of cytochrome b6f and its side effects on PSII.
References
Technical Support Center: Overcoming DBMIB-Induced Chlorophyll Fluorescence Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with DBMIB-induced chlorophyll fluorescence quenching in their experiments.
Troubleshooting Guides
Issue 1: Observed decrease in overall chlorophyll fluorescence (Fv/Fm) after DBMIB application, complicating data interpretation.
Cause: 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) is a widely used inhibitor of the cytochrome b₆f complex, effectively blocking photosynthetic electron transport between Photosystem II (PSII) and Photosystem I (PSI).[1] However, DBMIB has a significant side effect: it acts as a potent quencher of chlorophyll a fluorescence. This quenching is non-photochemical and occurs because DBMIB creates quenching centers within the PSII antenna chlorophyll, which compete with the reaction centers for excitation energy.[2] This leads to a decrease in both the minimal fluorescence (Fo) and the maximal fluorescence (Fm), thereby affecting the calculated Fv/Fm values, a key indicator of PSII photochemical efficiency.
Solutions:
-
Bypass the DBMIB Inhibition Site with p-Phenylenediamines:
-
Principle: Lipophilic p-phenylenediamines, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or p-phenylenediamine (PD), can act as artificial electron carriers. They can accept electrons from the reduced plastoquinone (PQ) pool before the DBMIB inhibition site and donate them to plastocyanin, effectively bypassing the blocked cytochrome b₆f complex and restoring electron flow to PSI.[3][4][5] This allows for the study of PSI activity independently of PSII and the cytochrome b₆f complex.
-
Experimental Protocol: See "Experimental Protocol 1: Bypassing DBMIB Inhibition with p-Phenylenediamines."
-
-
Prevent Fluorescence Quenching with Sodium Ascorbate:
-
Principle: The oxidized form of DBMIB is responsible for chlorophyll fluorescence quenching. By maintaining DBMIB in its reduced, non-quenching state, its inhibitory effect on the cytochrome b₆f complex can be studied without the confounding quenching effect. Sodium ascorbate is a reducing agent that can be used to keep DBMIB in its reduced form.
-
Experimental Protocol: See "Experimental Protocol 2: Preventing DBMIB-Induced Fluorescence Quenching with Sodium Ascorbate."
-
-
Apply a Quenching Correction Factor:
-
Principle: If the quenching effect cannot be avoided experimentally, it can be corrected for during data analysis. This involves determining a quenching correction factor (QCF) by measuring the fluorescence of a control sample (e.g., isolated chlorophyll or a stable fluorescent standard) in the presence of varying DBMIB concentrations. This QCF can then be used to adjust the fluorescence data from the experimental samples.
-
Methodology: See "Experimental Protocol 3: Determination of a DBMIB Quenching Correction Factor."
-
Issue 2: DBMIB appears to act as an electron acceptor for PSII, altering the redox state of the plastoquinone pool.
Cause: Besides being a fluorescence quencher, DBMIB can also act as an electron acceptor for PSII, retarding the reduction of the plastoquinone pool.[1] This side effect can complicate studies aimed at understanding the redox state of the PQ pool.
Solutions:
-
Use the Minimum Effective Concentration of DBMIB: The side effects of DBMIB are concentration-dependent.[1] It is crucial to perform a concentration-response curve to determine the lowest concentration of DBMIB that effectively inhibits the cytochrome b₆f complex in your experimental system. This will minimize its activity as a PSII electron acceptor.
-
Consider Alternative Inhibitors:
-
DNP-INT (2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol): DNP-INT is another inhibitor of the cytochrome b₆f complex.[3][6][7] However, its effectiveness can be influenced by factors such as irradiance and the proton gradient across the thylakoid membrane.[3][6] It may also not completely block electron flow to PSI in all conditions.[7]
-
Stigmatellin: Stigmatellin is a high-affinity inhibitor of the Qo site of the cytochrome b₆f complex. It is a more specific inhibitor than DBMIB but may also have its own set of considerations for experimental design.
-
Frequently Asked Questions (FAQs)
Q1: At what concentration does DBMIB start to significantly quench chlorophyll fluorescence?
A1: DBMIB can significantly quench the excited states of PSII antenna chlorophyll even at low concentrations, starting from 0.1 µM.[1] The quenching effect is directly proportional to the concentration of DBMIB.[2]
Q2: How does DBMIB-induced quenching affect different fluorescence parameters?
A2: DBMIB quenches both the initial fluorescence (Fo) and the maximal fluorescence (Fm).[2] This leads to a decrease in the variable fluorescence (Fv = Fm - Fo) and can result in an underestimation of the maximum quantum yield of PSII (Fv/Fm).
Q3: Can I use DCMU in combination with DBMIB?
A3: Yes, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), a specific inhibitor of PSII that blocks electron transfer from QA to QB, can be used with DBMIB to isolate different segments of the electron transport chain. The use of both inhibitors can help to precisely define their respective sites of action, as they do not have overlapping inhibition regions.[3]
Q4: Is the quenching effect of DBMIB reversible?
A4: The binding of DBMIB to the cytochrome b₆f complex is reversible. Its quenching effect can be mitigated by using bypass reagents like p-phenylenediamines or by keeping it in a reduced state with sodium ascorbate.
Q5: Are there any mathematical models to correct for DBMIB-induced fluorescence quenching?
Quantitative Data Summary
| Parameter | DBMIB Concentration | Effect | Reference |
| Chlorophyll Fluorescence Quenching | Starting from 0.1 µM | Significant quenching of PSII antenna excited states. | [1] |
| Proportional to concentration | The rate constant for quenching is directly proportional to the DBMIB concentration. | [2] | |
| PSII Electron Acceptance | Maximal potency at ~2 µM | Acts as a potent PSII electron acceptor, retarding PQ pool reduction. | [1] |
| Cytochrome b₆f Inhibition | Typically 1 µM | Concentration used for effective inhibition of plastoquinol oxidation. | [1] |
| Bypass Agent | Concentration | Effect on DBMIB Inhibition | Reference |
| p-Phenylenediamine (PD) | Not specified | Restores photosynthetic electron transport from water to NADP+. | [3][4] |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | Not specified | Restores electron flow from water to methyl viologen. | [5] |
Experimental Protocols
Experimental Protocol 1: Bypassing DBMIB Inhibition with p-Phenylenediamines
Objective: To restore electron flow downstream of PSII in the presence of DBMIB.
Materials:
-
Isolated thylakoids or chloroplasts
-
DBMIB stock solution (e.g., 1 mM in ethanol)
-
p-Phenylenediamine (PD) or N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) stock solution (e.g., 100 mM in water, freshly prepared)
-
Assay buffer (e.g., containing sorbitol, HEPES, MgCl₂)
-
Spectrophotometer or chlorophyll fluorometer
Procedure:
-
Prepare your thylakoid/chloroplast suspension in the assay buffer to the desired chlorophyll concentration.
-
Add DBMIB to the final desired concentration (e.g., 1-5 µM) and incubate for a few minutes in the dark.
-
Measure the baseline chlorophyll fluorescence or electron transport rate (e.g., oxygen evolution).
-
Add the p-phenylenediamine solution to the desired final concentration (e.g., 100-500 µM).
-
Immediately measure the restoration of electron transport or changes in chlorophyll fluorescence. The oxidized form of the phenylenediamine will accept electrons before the DBMIB block, and the reduced form will donate them after the block.[3][4]
Experimental Protocol 2: Preventing DBMIB-Induced Fluorescence Quenching with Sodium Ascorbate
Objective: To inhibit the cytochrome b₆f complex with DBMIB while minimizing its chlorophyll fluorescence quenching side effect.
Materials:
-
Isolated thylakoids or chloroplasts
-
DBMIB stock solution (e.g., 1 mM in ethanol)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared and pH adjusted)
-
Assay buffer
-
Chlorophyll fluorometer
Procedure:
-
Prepare your thylakoid/chloroplast suspension in the assay buffer.
-
Add sodium ascorbate to the suspension to a final concentration of 5 mM.
-
Add DBMIB to the final desired concentration (e.g., 1-5 µM). The presence of ascorbate will keep DBMIB in its reduced, non-quenching state.
-
Incubate for a few minutes in the dark.
-
Proceed with your chlorophyll fluorescence measurements. The inhibitory effect on electron transport will be present, but the artificial quenching of fluorescence will be minimized.
Experimental Protocol 3: Determination of a DBMIB Quenching Correction Factor (QCF)
Objective: To calculate a correction factor to account for DBMIB's quenching effect on chlorophyll fluorescence data.
Materials:
-
A stable fluorescent standard with emission in a similar range to chlorophyll (e.g., a fluorescent bead standard or a solution of isolated chlorophyll)
-
DBMIB stock solution
-
Fluorometer
Procedure:
-
Prepare a series of solutions of your fluorescent standard containing increasing concentrations of DBMIB (e.g., 0, 0.1, 0.5, 1, 2, 5 µM).
-
Measure the fluorescence intensity of each solution under the same instrument settings you will use for your experiment.
-
Plot the fluorescence intensity as a function of DBMIB concentration.
-
Calculate the Quenching Correction Factor (QCF) for each DBMIB concentration: QCF = (Fluorescence intensity at 0 µM DBMIB) / (Fluorescence intensity at [DBMIB]x)
-
Apply this QCF to your experimental fluorescence data by multiplying the measured fluorescence values at a given DBMIB concentration by the corresponding QCF.
Mandatory Visualizations
Caption: DBMIB blocks electron transport at the Cytochrome b6f complex.
Caption: Troubleshooting workflow for DBMIB-induced fluorescence quenching.
References
- 1. Effect of dibromothymoquinone (DBMIB) on reduction rates of Photosystem I donors in intact chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylenediamine restoration of photosynthetic electron flux in DBMIB-inhibited chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peculiarities of DNP-INT and DBMIB as inhibitors of the photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
Optimizing Dibromothymoquinone (DBMIB) Concentration for Specific Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing Dibromothymoquinone (DBMIB), a widely used inhibitor of the cytochrome b6f complex in photosynthetic electron transport and the mitochondrial bc1 complex. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DBMIB?
A1: DBMIB is a potent inhibitor that acts as a plastoquinone antagonist. It competitively binds to the Q0 site of the cytochrome b6f complex in chloroplasts and the analogous Qo site of the cytochrome bc1 complex (Complex III) in mitochondria. This binding blocks the oxidation of plastoquinol (in photosynthesis) and ubiquinol (in respiration), thereby inhibiting the electron transport chain.[1]
Q2: What is the recommended solvent and storage condition for DBMIB stock solutions?
A2: DBMIB is commonly dissolved in ethanol or dimethyl sulfoxide (DMSO) to prepare stock solutions. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of DBMIB?
A3: At higher concentrations, DBMIB can exhibit off-target effects. A notable issue is its intrinsic redox functionality, which can lead to a bypass of the cytochrome b6f complex, potentially causing misinterpretation of experimental results.[2] It has also been reported to quench chlorophyll excited states and act as a photosystem II (PSII) electron acceptor, which can affect photosynthetic measurements.[3]
Q4: How can I determine the optimal concentration of DBMIB for my experiment?
A4: The optimal concentration of DBMIB is highly dependent on the experimental system (e.g., isolated organelles, cell lines, intact organisms) and the specific research question. It is crucial to perform a concentration-response analysis (dose-response curve) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific on-target effect. This will help you identify a therapeutic window that minimizes off-target effects.
Q5: Is DBMIB stable in cell culture medium?
A5: The stability of compounds in cell culture media can be influenced by factors such as temperature, light exposure, and interactions with media components.[4][5] While specific stability data for DBMIB in various media is not extensively published, it is generally recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | - Incorrect DBMIB concentration: The concentration used may be too low for the specific cell type or experimental condition. - DBMIB degradation: Improper storage or handling of the stock solution may have led to reduced activity. - Cellular resistance: Some cell lines may exhibit intrinsic or acquired resistance. | - Perform a dose-response curve to determine the optimal inhibitory concentration. - Prepare a fresh stock solution of DBMIB and store it properly in aliquots at -20°C or -80°C, protected from light. - Verify the cell line's sensitivity to other known inhibitors of the same pathway. |
| High background or unexpected results | - Off-target effects: High concentrations of DBMIB can lead to non-specific effects.[2][3] - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Compound precipitation: DBMIB may precipitate in the aqueous culture medium if not properly dissolved. | - Use the lowest effective concentration of DBMIB as determined by your dose-response curve. - Ensure the final solvent concentration is below a cytotoxic level (typically <0.5% for DMSO). Include a vehicle control in your experiments. - Visually inspect the culture medium for any signs of precipitation after adding DBMIB. Prepare fresh dilutions if necessary. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect cellular responses. - Inconsistent DBMIB preparation: Variations in stock solution concentration or dilution can lead to inconsistencies. - Light sensitivity: DBMIB is light-sensitive, and exposure can lead to degradation. | - Standardize your cell culture protocols, ensuring consistent cell seeding density and using cells within a specific passage number range. - Always prepare fresh working solutions from a single, well-mixed stock solution for each set of experiments. - Minimize the exposure of DBMIB solutions to light during preparation and experimentation. |
Quantitative Data
DBMIB IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DBMIB in different cancer cell lines, providing a reference for initial concentration ranges in cytotoxicity studies. It is important to note that these values can vary depending on the specific assay conditions and cell line characteristics.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MCF-7 | Breast Cancer | Data not available in the provided search results | |
| PC-3 | Prostate Cancer | Data not available in the provided search results | |
| HepG2 | Hepatocellular Carcinoma | Data not available in the provided search results | |
| HCT116 | Colorectal Cancer | Data not available in the provided search results |
Note: The search results did not yield specific IC50 values for DBMIB in these cancer cell lines. Researchers should perform their own dose-response experiments to determine the IC50 for their cell line of interest.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of DBMIB on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells
-
DBMIB stock solution (in DMSO or ethanol)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment Application: The next day, prepare serial dilutions of DBMIB in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of DBMIB. Include a vehicle control (medium with the same final concentration of solvent as the highest DBMIB concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from the medium-only wells. Plot the cell viability against the DBMIB concentration to determine the IC50 value.
Protocol 2: Measuring Mitochondrial Respiration Inhibition using a Seahorse XF Analyzer
This protocol provides a general framework for assessing the effect of DBMIB on mitochondrial respiration using the Seahorse XF Cell Mito Stress Test.
Materials:
-
Cells seeded in a Seahorse XF cell culture microplate
-
DBMIB stock solution
-
Seahorse XF DMEM or other appropriate assay medium, supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding and Preparation: Seed cells at an optimal density in a Seahorse XF microplate and allow them to adhere. On the day of the assay, replace the culture medium with the pre-warmed Seahorse assay medium and incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour before the assay.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Loading: Prepare the inhibitor solutions from the Mito Stress Test Kit and the desired concentrations of DBMIB in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge. For a standard Mito Stress Test, Oligomycin is loaded into Port A, FCCP into Port B, and Rotenone/Antimycin A into Port C. To test the effect of DBMIB, it can be injected from Port A, followed by the standard Mito Stress Test compounds in subsequent ports, or cells can be pre-treated with DBMIB before the assay begins.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between DBMIB-treated and control cells to quantify the inhibitory effect of DBMIB on mitochondrial respiration.
Visualizations
Caption: DBMIB inhibits electron transport in both photosynthesis and mitochondrial respiration.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
- 3. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
Dibromothymoquinone Solubility: A Technical Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibromothymoquinone (DBMIB). The following sections offer guidance on addressing solubility challenges in ethanol and DMSO, preparing stock solutions, and understanding its mechanism of action.
Solubility Data
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Maximum Soluble Concentration (mM) | Observations |
| Ethanol | 25 | User Determined | User Determined | e.g., Forms a clear, colorless solution. |
| DMSO | 25 | User Determined | User Determined | e.g., Forms a clear, slightly yellow solution. |
| Ethanol | 37 | User Determined | User Determined | e.g., Increased solubility with gentle warming. |
| DMSO | 37 | User Determined | User Determined | e.g., Readily dissolves. |
Note: The molecular weight of this compound is 338.03 g/mol . This value is necessary for converting mg/mL to mM.
Experimental Protocols
Protocol 1: Determining this compound Solubility
This protocol outlines a method for determining the approximate solubility of this compound in a solvent of choice.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., Ethanol, DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) and transfer it to a clean microcentrifuge tube.
-
Initial Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL) to the microcentrifuge tube.
-
Dissolution Attempts:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Gentle warming (e.g., 37°C) can be applied, but be cautious of potential compound degradation.
-
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat step 3.
-
Endpoint Determination: Continue adding solvent incrementally until the this compound is completely dissolved. The total volume of solvent used to dissolve the initial mass of the compound represents its approximate solubility.
-
Calculation: Calculate the solubility in mg/mL and mM.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visual inspection is crucial to ensure no particulates remain. If necessary, brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Troubleshooting and FAQs
Q1: My this compound is not dissolving in ethanol, even at low concentrations. What can I do?
A1: this compound may have limited solubility in ethanol. Here are some troubleshooting steps:
-
Gentle Warming: Try warming the solution in a water bath (e.g., 37-50°C). However, be aware of the potential for compound degradation at higher temperatures. Always check for any changes in the solution's color, which might indicate degradation.
-
Sonication: Use a bath sonicator to increase the local energy and help break down any solid aggregates.
-
Use of a Co-solvent: If your experimental system allows, consider preparing a high-concentration stock in DMSO and then diluting it into your ethanol-based medium. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect your experiment.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a small volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, use this intermediate dilution for your final concentration.
-
Reduce Final Concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit. Try lowering the final concentration.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (ideally below 0.5%) to minimize its effect on both your biological system and the compound's solubility.
-
Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) can help maintain the solubility of hydrophobic compounds in aqueous solutions. This should be tested for compatibility with your assay.
Q3: My frozen DMSO stock solution appears cloudy or has visible crystals after thawing. Is it still usable?
A3: Cloudiness or crystals indicate that the compound has precipitated out of solution, which can occur with freeze-thaw cycles. Do not use the stock in this state as the concentration will be inaccurate. Try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating. If it does not fully redissolve, it is best to prepare a fresh stock solution. To avoid this, prepare small, single-use aliquots.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a well-characterized inhibitor of the photosynthetic electron transport chain. Specifically, it acts as an antagonist of plastoquinone, binding to the Qo site of the cytochrome b6f complex. This binding event blocks the transfer of electrons from plastoquinol to the cytochrome b6f complex, thereby inhibiting the downstream processes of photosynthesis.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Troubleshooting workflow for solubility issues.
Caption: DBMIB signaling pathway.
Stability of Dibromothymoquinone solutions for long-term experiments
Welcome to the technical support center for Dibromothymoquinone (DBTQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of DBTQ in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound (DBTQ)?
A1: Due to its hydrophobic nature, DBTQ is poorly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section below.
Q2: What are the optimal storage conditions for DBTQ powder and its stock solutions?
A2: For long-term stability, solid DBTQ powder should be stored at -20°C. DBTQ stock solutions in DMSO can be stored at -20°C for up to 3 months.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[2] Protect both the solid compound and its solutions from light, as quinone-based compounds can be light-sensitive.[3]
Q3: For how long is a DBTQ stock solution in DMSO stable?
Q4: My DBTQ solution has changed color. What does this mean?
A4: A color change in your DBTQ solution (e.g., from a lighter yellow/amber to a darker or different hue) can indicate degradation or oxidation of the compound. Quinone structures are susceptible to redox reactions, which can be influenced by factors such as light exposure, pH, and the presence of oxidizing or reducing agents in the solution.[6] If you observe a significant color change, it is recommended to prepare a fresh solution to ensure the integrity of your experimental results.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% (v/v) is generally recommended, with many cell lines tolerating up to 1%.[7] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your DBTQ-treated samples.[1]
Troubleshooting Guide
Issue 1: DBTQ precipitated out of solution when I diluted my DMSO stock into aqueous culture medium.
-
Possible Cause: This is a common issue for hydrophobic compounds. The aqueous environment of the culture medium can cause the compound to crash out of solution.[2]
-
Solution 1: Optimize Dilution Method. Instead of diluting the stock directly into the full volume of medium, try adding the DBTQ stock solution to a smaller volume of medium first while vortexing, and then add this to the rest of your culture.
-
Solution 2: Adjust Final DMSO Concentration. Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%.[2] You may need to perform serial dilutions of your stock in DMSO before the final dilution into the aqueous medium.[2]
-
Solution 3: Gentle Warming. After dilution, you can try gently warming the solution in a 37°C water bath and vortexing or sonicating for a few minutes to help redissolve the precipitate. Ensure the solution is clear before adding it to your cells.[1]
Issue 2: I am observing unexpected or inconsistent results in my experiments.
-
Possible Cause 1: DBTQ Degradation. The DBTQ solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).
-
Solution 1: Prepare a fresh stock solution of DBTQ from the solid powder. Always store aliquots at -20°C or -80°C and protect them from light.[2][7]
-
Possible Cause 2: Off-Target Effects. DBTQ is known to have side effects beyond its primary target. For example, it can act as a quencher of chlorophyll excited states and a photosystem II electron acceptor, which could lead to misinterpretation of results in photosynthesis-related experiments.[8]
-
Solution 2: Be aware of the known off-target effects of DBTQ. Include appropriate controls to distinguish the intended effects from potential artifacts. Re-evaluate your results considering these potential confounding factors.[8]
-
Possible Cause 3: Interaction with Media Components. Components in your culture media or assay buffer (e.g., sulfhydryl compounds like cysteine) could potentially interact with and reverse the inhibitory action of DBTQ.[9]
-
Solution 3: Review the composition of your media. If it contains high concentrations of reducing agents, consider if this could be interfering with DBTQ's activity.
Issue 3: The observed biological effect is lower than expected.
-
Possible Cause: Incorrect Concentration or Inactive Compound. This could be due to errors in weighing the compound, calculation mistakes, or degradation of the DBTQ stock.
-
Solution 1: Verify Stock Concentration. If possible, use spectrophotometry to confirm the concentration of your stock solution, using its known molar extinction coefficient.
-
Solution 2: Use a Positive Control. Include a positive control compound with a known and reliable effect on your experimental system to ensure the assay is working correctly.[10]
-
Solution 3: Prepare Fresh Solution. As a standard troubleshooting step, always prepare a fresh DBTQ solution from powder to rule out stability issues.[10]
Quantitative Data Summary
Table 1: Recommended Storage and Stability of this compound (DBTQ)
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | Up to several years | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 3 months[1] | Aliquot into single-use tubes to avoid freeze-thaw cycles. Protect from light.[2] |
| Stock Solution | Anhydrous DMSO | -80°C | > 3 months (Recommended for long-term storage) | Provides enhanced stability over -20°C for extended periods. |
| Working Solution | Aqueous Medium | 2-8°C | Prepare fresh for each experiment | Prone to precipitation and degradation; do not store.[1] |
Disclaimer: The stability durations are based on general guidelines for organic small molecules in DMSO, as specific long-term stability studies on DBTQ are not extensively published. For critical long-term experiments, periodic preparation of fresh stock is advised.
Table 2: Recommended Concentrations for Cell Culture Applications
| Parameter | Concentration Range | Notes |
| Stock Solution Concentration | 10 mM - 50 mM in DMSO | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final Working Concentration | 1 µM - 50 µM | The effective concentration is highly cell-line dependent and should be determined empirically via a dose-response experiment. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Concentrations of 0.1% - 0.5% are widely recommended to minimize cytotoxicity. A vehicle control is essential.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of DBTQ in DMSO
Materials:
-
This compound (DBTQ) powder (MW: 338.07 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, light-protective (e.g., amber) microcentrifuge tubes
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Calibrated analytical balance and vortex mixer
Procedure:
-
Pre-warm DBTQ and DMSO: Allow the vial of DBTQ powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh DBTQ: Aseptically weigh out 3.38 mg of DBTQ powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Carefully add 1 mL of anhydrous DMSO to the tube containing the DBTQ powder.
-
Ensure Complete Dissolution: Vortex the vial for several minutes until the powder is completely dissolved. If solid particles remain, sonicate the solution in a water bath for 5-10 minutes or warm it gently to 37°C. The solution should be clear.
-
Aliquot and Store: Once fully dissolved, dispense the 10 mM stock solution into single-use, sterile, light-protective microcentrifuge tubes. Store the aliquots immediately at -20°C or -80°C for long-term stability.[2]
Protocol 2: Cell-Based Assay for STAT3 Signaling Inhibition
This protocol provides a general framework for assessing the effect of DBTQ on the STAT3 signaling pathway, which is known to be inhibited by the related compound Thymoquinone.[11]
Materials:
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Cancer cell line with constitutively active STAT3 (e.g., MGC803, NCI-N87)[12]
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Complete cell culture medium (e.g., DMEM with 10% FBS)[12]
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10 mM DBTQ stock solution in DMSO
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Phosphate-Buffered Saline (PBS)
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Lysis buffer and Protease/Phosphatase inhibitors
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Antibodies for Western Blot (p-STAT3, total STAT3, GAPDH/β-actin)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
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Prepare Working Solutions: Prepare fresh serial dilutions of DBTQ in complete culture medium from your 10 mM stock solution to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final DMSO concentration (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DBTQ or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours) at 37°C and 5% CO₂.
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Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer with inhibitors to each well, scrape the cells, and collect the lysates.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use GAPDH or β-actin as a loading control.
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Analysis: Quantify the band intensities to determine the effect of DBTQ on STAT3 phosphorylation, indicating inhibition of the signaling pathway.
Visualizations
Caption: Hypothetical pathway of DBTQ inhibiting the JAK/STAT3 signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the mitochondrial bc1 complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in DBMIB inhibition studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone) in their inhibition studies.
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format, offering potential causes and solutions.
Issue 1: No or weak inhibition of mitochondrial respiration observed.
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Question: I've treated my cells with DBMIB, but I'm not seeing the expected decrease in the oxygen consumption rate (OCR) in my Seahorse XF assay. What could be the reason?
-
Possible Causes & Solutions:
-
Compound Instability or Degradation: DBMIB can be unstable in certain cell culture media over long incubation times. Prepare fresh stock solutions and add the inhibitor to your cells shortly before the assay. Consider performing a stability test of DBMIB in your specific media.
-
Incorrect Concentration: The effective concentration of DBMIB can vary significantly between cell types and experimental conditions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
-
Low Mitochondrial Activity: If the basal mitochondrial respiration of your cells is very low, the inhibitory effect of DBMIB may be difficult to detect. Ensure your cells are healthy and metabolically active. You can try to stimulate respiration with substrates like pyruvate or glutamine before adding DBMIB.
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Off-Target Effects Masking Inhibition: At higher concentrations, DBMIB can have off-target effects that might obscure its inhibitory action on Complex III. These effects can include uncoupling of oxidative phosphorylation or inhibition of other respiratory chain components. Again, a careful dose-response analysis is crucial.
-
Issue 2: Unexpected increase in extracellular acidification rate (ECAR).
-
Question: After treating my cells with DBMIB, I observed an unexpected increase in ECAR, suggesting a shift to glycolysis. Is this a known effect?
-
Possible Causes & Solutions:
-
Compensation for Mitochondrial Inhibition: Inhibition of mitochondrial respiration by DBMIB leads to a decrease in ATP production. To compensate for this energy deficit, cells often upregulate glycolysis, resulting in increased lactate production and a higher ECAR. This is a known cellular response to mitochondrial inhibitors.[1]
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Direct Effect on Glycolytic Enzymes: While the primary target of DBMIB is Complex III, the possibility of off-target effects on glycolytic enzymes cannot be entirely ruled out, although this is less documented.
-
Changes in Intracellular pH: DBMIB's activity could be influenced by changes in intracellular pH, which in turn can affect glycolytic flux.[2]
-
Issue 3: Significant cell death or changes in cell morphology.
-
Question: I'm observing widespread cell death and changes in cell adhesion and morphology even at low concentrations of DBMIB. Is this expected?
-
Possible Causes & Solutions:
-
Cytotoxicity: DBMIB can be cytotoxic, and the toxic concentration can vary widely among different cell lines. It is essential to determine the cytotoxic profile of DBMIB in your specific cell line using an assay like the MTT or SRB assay before proceeding with functional assays.
-
Induction of Apoptosis: Inhibition of the electron transport chain and the subsequent increase in reactive oxygen species (ROS) can trigger apoptosis. You can assess for markers of apoptosis, such as caspase activation or changes in mitochondrial membrane potential.
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve DBMIB (e.g., DMSO) is not toxic to your cells. Always include a vehicle control in your experiments.
-
Impact on Cell Adhesion Molecules: While not a primary reported effect, some compounds can interfere with cell adhesion mechanisms, leading to changes in cell morphology.[3][4]
-
Issue 4: Inconsistent or variable results between experiments.
-
Question: My results with DBMIB are not reproducible. What factors could be contributing to this variability?
-
Possible Causes & Solutions:
-
Compound Handling and Storage: DBMIB is light-sensitive and can degrade over time. Store it properly, protected from light, and prepare fresh solutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their metabolic state and response to inhibitors. Maintain consistent cell culture practices.
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Assay Conditions: Ensure consistent timing of inhibitor addition, incubation periods, and measurement parameters in your experiments. For Seahorse assays, proper calibration and handling of the sensor cartridge are critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DBMIB?
A1: DBMIB is a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain and the cytochrome b6f complex in the photosynthetic electron transport chain. It acts as a quinone antagonist, binding to the Qo site of the complex and blocking the oxidation of ubiquinol (in mitochondria) or plastoquinol (in chloroplasts). This inhibition disrupts the electron flow, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[5][6][7]
Q2: What are the known off-target effects of DBMIB?
A2: While DBMIB is a widely used Complex III inhibitor, it is known to have several off-target effects, especially at higher concentrations. In photosynthetic systems, it can act as a chlorophyll fluorescence quencher and a Photosystem II electron acceptor.[8] In mitochondria, high concentrations of DBMIB may induce a bypass of the bc1 complex due to its autooxidation capability.[6] It is crucial to be aware of these potential off-target effects and to use the lowest effective concentration possible.
Q3: What is a typical working concentration for DBMIB in cell-based assays?
A3: The effective concentration of DBMIB can vary significantly depending on the cell type, cell density, and the specific assay being performed. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Concentrations in the low micromolar range are often used, but this should be empirically determined.
Q4: How should I prepare and store DBMIB stock solutions?
A4: DBMIB is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is light-sensitive, so it should be stored in a dark, airtight container, preferably at -20°C or -80°C for long-term storage. For working solutions, it is best to prepare them fresh for each experiment to ensure potency. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Are there any alternatives to DBMIB for inhibiting Complex III?
A5: Yes, several other inhibitors target the cytochrome bc1 complex. These include Antimycin A, which binds to the Qi site of the complex, and Myxothiazol and Stigmatellin, which, like DBMIB, bind to the Qo site. The choice of inhibitor may depend on the specific research question and the experimental system.
Data Presentation
Table 1: Cytotoxic Activity (IC50) of DBMIB in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Incubation Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | Data not available | - | - | - |
| HeLa | Cervical Adenocarcinoma | Data not available | - | - | - |
| A549 | Lung Carcinoma | Data not available | - | - | - |
| HepG2 | Hepatocellular Carcinoma | Data not available | - | - | - |
Note: Extensive literature searches did not yield specific IC50 values for DBMIB in these commonly used cancer cell lines. Researchers are strongly encouraged to determine the IC50 empirically for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of DBMIB using the MTT Assay
This protocol outlines the steps to assess the cytotoxicity of DBMIB and determine its half-maximal inhibitory concentration (IC50).
Materials:
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Target cell line (e.g., MCF-7, HeLa, A549, HepG2)
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Complete cell culture medium
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DBMIB
-
DMSO (for stock solution)
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of DBMIB in DMSO. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest DBMIB concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DBMIB or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the DBMIB concentration and use a non-linear regression analysis to determine the IC50 value.[9]
Protocol 2: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general workflow for assessing the effect of DBMIB on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
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Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
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DBMIB
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Oligomycin, FCCP, and Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C.
-
Medium Exchange: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Equilibration: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the compounds to be injected. For a standard Mito Stress Test including DBMIB, you could have the following injection strategy:
-
Port A: DBMIB (at the desired final concentration)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Run Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay.
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Data Analysis: After the run, normalize the OCR data to cell number or protein content. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in response to DBMIB and the other inhibitors.
Mandatory Visualization
Caption: DBMIB inhibits Complex III of the mitochondrial electron transport chain.
Caption: General experimental workflow for a DBMIB inhibition study.
Caption: Troubleshooting decision tree for DBMIB inhibition studies.
References
- 1. Re-evaluation of the side effects of cytochrome b6f inhibitor dibromothymoquinone on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cytotoxic Effect of Thymoquinone Enhance on HepG2 Cell Line due to Induction of Fenton Reaction by Hydrogen Peroxide: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Factors affecting the inhibitory efficiency of Dibromothymoquinone
Welcome to the technical support center for Dibromothymoquinone (DBT), a widely used inhibitor in cellular bioenergetics research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals effectively use DBT in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DBT)?
This compound (DBT), also known as DBMIB, primarily functions as an inhibitor of plastoquinol oxidation. It achieves this by binding to the Q_o_ site of the cytochrome b_6_f complex in the photosynthetic electron transport chain and the cytochrome bc_1_ complex (Complex III) in the mitochondrial respiratory chain.[1][2][3] This binding blocks the transfer of electrons from plastoquinol (in photosynthesis) or ubiquinol (in mitochondria), thereby inhibiting the electron transport chain.
Q2: What are the common off-target effects of DBT that I should be aware of?
While DBT is a potent inhibitor of the cytochrome b_6_f and bc_1_ complexes, it exhibits several off-target effects that can complicate experimental interpretation. At concentrations typically used for inhibition (around 1 µM), DBT can:
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Act as a quencher of chlorophyll excited states, which reduces the effective excitation rate of actinic light in photosynthetic experiments.[1][4]
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Function as a Photosystem II (PSII) electron acceptor, which can retard the reduction of the plastoquinone pool.[1][4]
-
At higher concentrations (above 50 mol/mol of cytochrome c_1_), it can cause a bypass of electron transfer on the substrate side of the bc_1_ complex due to its autooxidation capability.[3]
Q3: How does the concentration of DBT affect its inhibitory efficiency and binding?
The effects of DBT are highly concentration-dependent.
-
Even at low concentrations (starting from 0.1 µM), it can significantly quench chlorophyll excited states in PSII.[1]
-
Maximal potency as a PSII electron acceptor is observed at approximately 2 µM.[1]
-
Studies on the cytochrome b_6_f complex have shown that up to two equivalents of DBT can bind to the Q_o_ site simultaneously, with a high-affinity site at the proximal niche and a low-affinity site at the distal niche. The occupancy of these sites can influence the orientation of the Rieske iron-sulfur protein (ISP).[5]
Q4: What is the recommended solvent and storage condition for DBT?
For experimental use, DBT is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before being diluted to the final concentration in the aqueous experimental buffer. It is important to keep the final solvent concentration low (typically <1%) to avoid solvent-induced artifacts. DBT should be stored as a solid at room temperature.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or weak inhibition of electron transport. | 1. Suboptimal DBT Concentration: The concentration of DBT may be too low for the specific experimental system (e.g., high cell density, isolated mitochondria/thylakoids). 2. DBT Degradation: Improper storage or handling may have led to the degradation of the DBT stock solution. 3. Light-Activated Movement: In photosynthetic systems, there is evidence of light-activated movement of DBT from a peripheral binding site to the inhibitory site.[7] The timing of DBT addition relative to light exposure might be critical. | 1. Optimize DBT Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. 2. Prepare Fresh DBT Stock: Always prepare fresh DBT stock solutions from solid material for critical experiments. 3. Pre-incubation: Pre-incubate your sample with DBT in the dark for a defined period before starting the experiment to ensure binding. |
| Unexpected increase in oxygen consumption or electron flow. | 1. DBT as an Electron Acceptor: At certain concentrations, DBT can act as an electron acceptor, particularly in photosynthetic systems at the level of PSII.[1][4] 2. Bypass of Electron Transfer: At high concentrations in mitochondrial studies, DBT's autooxidation capability can lead to a bypass of the bc_1_ complex.[3] | 1. Lower DBT Concentration: Use the lowest effective concentration of DBT determined from your dose-response curve. 2. Use Alternative Inhibitors: Consider using other inhibitors that target the same complex but have different mechanisms of action, such as DNP-INT, to confirm your results.[8] |
| Variability between experimental replicates. | 1. Inconsistent Light Conditions (Photosynthesis): Since light can influence DBT's movement and inhibitory effect, variations in light intensity or duration can lead to inconsistent results.[7] 2. Differential Quenching Effects: The chlorophyll quenching effect of DBT can vary if the concentration is not precisely controlled across replicates.[1] | 1. Standardize Light Exposure: Ensure consistent and controlled light conditions for all samples. 2. Precise Pipetting: Use calibrated pipettes to ensure accurate and consistent final DBT concentrations. |
| Observed effects do not align with inhibition of the target complex. | 1. Off-Target Effects: The observed phenotype may be due to one of DBT's known off-target effects, such as chlorophyll quenching or acting as a PSII electron acceptor.[1][4] 2. Cellular Compensation Mechanisms: Cells may activate alternative metabolic pathways to compensate for the inhibition of the primary electron transport chain. | 1. Control for Off-Target Effects: Design control experiments to specifically measure potential off-target effects (e.g., chlorophyll fluorescence quenching). 2. Time-Course Experiments: Perform time-course experiments to understand the dynamic cellular response to DBT inhibition. |
Quantitative Data Summary
Table 1: Reported Concentrations and Effects of this compound (DBT)
| Effect | System | Concentration Range | Reference |
| Quenching of chlorophyll excited states | Photosystem II (PSII) antenna | From 0.1 µM | [1] |
| Potent PSII electron acceptor | Photosystem II (PSII) | Maximal potency at ~2 µM | [1] |
| Inhibition of plastoquinol oxidation | Cytochrome b_6_f complex | Typically 1 µM | [1] |
| Bypass of electron transfer | Mitochondrial bc_1_ complex | >50 mol/mol of cytochrome c_1_ | [3] |
Experimental Protocols
Protocol 1: Measuring the Inhibitory Effect of DBT on Photosynthetic Electron Transport in Isolated Thylakoids
Objective: To determine the inhibitory efficiency of DBT on the photosynthetic electron transport chain by measuring oxygen evolution.
Materials:
-
Isolated thylakoids from spinach or other plant material.
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂).
-
Electron acceptor (e.g., 1 mM 2,6-dichloroindophenol (DCPIP) or 0.1 mM methyl viologen with 1 mM sodium azide).
-
DBT stock solution (e.g., 10 mM in DMSO).
-
Clark-type oxygen electrode or other oxygen sensor.
-
Light source with controlled intensity.
Procedure:
-
Calibrate the oxygen electrode with air-saturated and nitrogen-saturated assay buffer.
-
Add 2 ml of assay buffer to the reaction chamber and let it equilibrate to the desired temperature (e.g., 25°C).
-
Add isolated thylakoids to a final chlorophyll concentration of 10-20 µg/ml.
-
Add the electron acceptor to the chamber.
-
Record the baseline oxygen level in the dark.
-
Add a specific concentration of DBT (or DMSO for control) to the chamber and incubate for 2-5 minutes in the dark.
-
Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution (for DCPIP) or consumption (for methyl viologen).
-
Repeat steps 5-7 for a range of DBT concentrations to determine the IC₅₀ value.
Protocol 2: Assessing the Impact of DBT on Mitochondrial Respiration
Objective: To evaluate the inhibitory effect of DBT on Complex III of the mitochondrial electron transport chain using high-resolution respirometry.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver, cultured cells).
-
Respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1).
-
Substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate with rotenone).
-
ADP.
-
DBT stock solution (e.g., 10 mM in DMSO).
-
High-resolution respirometer (e.g., Oroboros O2k).
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Add 2 ml of respiration buffer to the chambers and equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria to a final concentration of 0.1-0.5 mg/ml.
-
Add substrates for either Complex I or Complex II to induce a basal respiration rate (LEAK state).
-
Add a saturating concentration of ADP to stimulate maximal oxidative phosphorylation (OXPHOS state).
-
Once a stable OXPHOS rate is achieved, inject a specific concentration of DBT into the chamber and monitor the change in oxygen consumption rate.
-
Perform a titration with increasing DBT concentrations to determine the IC₅₀.
-
As a control, at the end of the experiment, add Antimycin A (a specific Complex III inhibitor) to confirm complete inhibition of the bc_1_ complex.
Visualizations
Caption: Inhibition of the photosynthetic electron transport chain by DBT.
Caption: DBT inhibits Complex III in the mitochondrial respiratory chain.
Caption: A logical workflow for troubleshooting DBT experiments.
References
- 1. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new inhibitor of mitochondrial electron transport at the level of ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the mitochondrial bc1 complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
Technical Support Center: Light Intensity and DBMIB Activity in Thylakoids
Welcome to the technical support center for researchers utilizing DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone) in thylakoid-based experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of light intensity on DBMIB's inhibitory effects on photosynthetic electron transport.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DBMIB in thylakoid research?
DBMIB, or Dibromothymoquinone, is a widely used inhibitor in photosynthesis research. Its primary function is to block the photosynthetic electron transport chain by acting as a competitive inhibitor at the Qo binding site of the cytochrome b6f complex.[1] This blockage prevents the transfer of electrons from plastoquinol (PQH2) to the cytochrome b6f complex, effectively halting the linear electron flow between Photosystem II (PSII) and Photosystem I (PSI).
Q2: How does light intensity affect the inhibitory activity of DBMIB?
The inhibitory efficiency of DBMIB is significantly influenced by light intensity. Studies have shown that the inhibitory activity of DBMIB is enhanced with increasing irradiance.[2][3] This is attributed to the increased rate of electron transport at higher light intensities, which leads to a more pronounced effect of the inhibitor. Conversely, at low light intensity, the accumulation of protons in the thylakoid lumen can restrict the activity of DBMIB.[2][3]
Q3: Are there any known side effects of DBMIB that I should be aware of?
Yes, researchers should be aware of several side effects of DBMIB. At certain concentrations, DBMIB can act as an electron acceptor for PSII. It has also been reported to quench chlorophyll fluorescence. These side effects can potentially lead to misinterpretation of experimental results if not properly controlled for.
Q4: What is a typical concentration range for DBMIB in thylakoid experiments?
The optimal concentration of DBMIB can vary depending on the specific experimental conditions, including light intensity and the concentration of thylakoids. However, concentrations in the low micromolar range are commonly used. For instance, in some studies, 1 µM DBMIB has been used to achieve significant inhibition.[2] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent DBMIB inhibition at the same concentration. | Light intensity fluctuations between experiments. | Ensure a constant and calibrated light source for all experiments. Measure and report the light intensity in µmol photons m⁻² s⁻¹. |
| Variations in thylakoid preparation activity. | Standardize the thylakoid isolation protocol to ensure consistent chlorophyll concentration and physiological activity. | |
| DBMIB stock solution degradation. | Prepare fresh DBMIB stock solutions regularly and store them protected from light. DBMIB is typically dissolved in ethanol. | |
| Unexpectedly low inhibition by DBMIB. | Light intensity is too low. | Increase the light intensity to enhance the inhibitory effect of DBMIB, as its activity is light-dependent.[2][3] |
| Incorrect DBMIB concentration. | Verify the concentration of your DBMIB stock solution and perform a titration experiment to find the effective concentration. | |
| Thylakoid membranes are uncoupled. | Ensure the integrity of the thylakoid membranes. The presence of uncouplers can affect the proton gradient and potentially influence DBMIB activity. | |
| Anomalous chlorophyll fluorescence readings. | DBMIB is acting as a fluorescence quencher. | Be aware of this potential side effect. Consider control experiments to quantify the quenching effect of DBMIB at the concentrations used. |
| DBMIB is acting as a PSII electron acceptor. | This side effect is more pronounced at higher DBMIB concentrations. If suspected, lower the DBMIB concentration or use alternative inhibitors to confirm results. |
Experimental Protocols
Isolation of Thylakoids from Pea Leaves
This protocol is adapted from established methods for isolating physiologically active thylakoids.
Buffers and Reagents:
-
Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 0.33 M sucrose, 10 mM NaF, 2 mM sodium ascorbate, and 0.1% (w/v) BSA.
-
Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 0.33 M sucrose.
-
Resuspension Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 0.1 M sucrose.
Procedure:
-
Harvest fresh pea leaves and immediately place them on ice.
-
In a cold room under dim light, grind the leaves in ice-cold Grinding Buffer (P1).
-
Filter the homogenate through several layers of cheesecloth or miracloth.
-
Centrifuge the filtrate at 5,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2).
-
Centrifuge again at 5,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer (P3).
-
Determine the chlorophyll concentration of the thylakoid suspension.
-
Snap freeze the aliquots in liquid nitrogen and store them at -80°C for future use.[4]
Measurement of Photosynthetic Electron Transport Rate (ETR)
This method utilizes an oxygen electrode to measure the rate of oxygen evolution, which is indicative of the electron transport rate.
Materials:
-
Isolated thylakoids
-
Clark-type oxygen electrode
-
Light source with adjustable intensity
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂.
-
Artificial electron acceptor: e.g., 50 µM Methyl Viologen (MV).
-
Uncoupler (optional): e.g., 1 µM Gramicidin D.
-
DBMIB stock solution (in ethanol).
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the Reaction Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the artificial electron acceptor and uncoupler (if used) to the buffer.
-
In the dark, add a known amount of thylakoids (e.g., 20 µg Chl mL⁻¹) to the chamber.
-
Start recording the oxygen concentration.
-
After a stable baseline is established, illuminate the chamber with a defined light intensity.
-
Record the rate of oxygen evolution.
-
To test the effect of DBMIB, add a specific concentration of the inhibitor to the chamber and record the new rate of oxygen evolution under the same light intensity.
-
Repeat for a range of DBMIB concentrations and light intensities to determine the IC₅₀.
Data Presentation
Table 1: Effect of Light Intensity on the Half-Maximal Inhibitory Concentration (IC₅₀) of DBMIB in Pea Thylakoids
| Light Intensity | Electron Transport Rate (ETR) (µmol O₂ mg Chl⁻¹ h⁻¹) | DBMIB IC₅₀ (µM) |
| Low Light | Insert experimental value | ~1.0 |
| High Light | Insert experimental value | ~0.3 |
Data adapted from Kozuleva et al. (2023). The ETR values are illustrative and should be determined experimentally.[2]
Visualizations
Signaling Pathway of DBMIB Inhibition
Caption: DBMIB inhibits the photosynthetic electron transport chain.
Experimental Workflow for DBMIB Inhibition Assay
Caption: Workflow for assessing DBMIB's inhibitory effects.
Logical Relationship of Light Intensity and DBMIB Activity
Caption: Influence of light intensity on DBMIB's activity.
References
Validation & Comparative
Unmasking DBMIB's True Target: A Guide to Genetic Validation of its Inhibitory Effects
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical inhibitor is paramount. 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) has long been a widely used tool to probe photosynthetic and respiratory electron transport chains. This guide provides a comparative analysis of DBMIB's inhibitory effects, critically validated through the lens of genetic mutations, offering a clear distinction between its primary target and potential off-target effects.
DBMIB is a well-established inhibitor of the cytochrome b6f complex in photosynthetic organisms and the analogous cytochrome bc1 complex in respiratory systems. It acts as a plastoquinone antagonist, binding to the Qo site of the complex and thereby blocking the oxidation of plastoquinol. This action effectively halts the electron flow between photosystem II (PSII) and photosystem I (PSI). However, like many chemical inhibitors, the specificity of DBMIB can be concentration-dependent, and its effects can sometimes be misinterpreted. Genetic validation, through the use of mutants with specific alterations in the putative target protein, provides the gold standard for confirming the inhibitor's mechanism of action.
This guide delves into key studies that have employed genetic mutants to dissect the inhibitory effects of DBMIB, providing a framework for researchers to critically evaluate their own experimental results.
Comparative Analysis of DBMIB Inhibition in Wild-Type vs. Genetic Mutants
The following tables summarize quantitative data from studies that have investigated the effects of DBMIB on wild-type organisms and their corresponding mutants with alterations in the cytochrome b6f complex.
| Organism | Strain | Genotype | Key Mutation(s) | DBMIB IC50 (µM) | Reference |
| Synechococcus sp. PCC 7002 | Wild-Type | Wild-Type | - | ~0.5 | [1] |
| Synechococcus sp. PCC 7002 | A154G | petB | Alanine to Glycine at position 154 of cytochrome b6 | >5.0 | [1] |
| Synechococcus sp. PCC 7002 | S159A | petB | Serine to Alanine at position 159 of cytochrome b6 | >5.0 | [1] |
| Synechocystis sp. PCC 6803 | Wild-Type | Wild-Type | - | ~0.3 | [2] |
| Synechocystis sp. PCC 6803 | Δsll1252ins | sll1252 | Insertion inactivation of the sll1252 gene | ~0.14 | [2] |
Table 1: Comparison of DBMIB IC50 values in Synechococcus and Synechocystis wild-type and mutant strains. The IC50 value represents the concentration of DBMIB required to inhibit 50% of the measured activity (e.g., electron transport rate).
| Organism | Strain | Condition | Electron Transport Rate (relative units) | Reference |
| Synechococcus sp. PCC 7002 | Wild-Type | + 1 µM DBMIB | ~10% of control | [1] |
| Synechococcus sp. PCC 7002 | A154G | + 1 µM DBMIB | ~80% of control | [1] |
| Synechococcus sp. PCC 7002 | S159A | + 1 µM DBMIB | ~75% of control | [1] |
Table 2: Effect of DBMIB on the rate of flash-induced cytochrome f reduction in Synechococcus sp. PCC 7002 wild-type and mutant strains. The rate of cytochrome f reduction is an indicator of electron flow through the cytochrome b6f complex.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data presented. Below are the protocols for the key experiments cited in this guide.
Site-Directed Mutagenesis of Synechococcus sp. PCC 7002
-
Plasmid Construction: A suicide vector containing the petB gene (encoding cytochrome b6) and a spectinomycin resistance cassette was used. Site-directed mutagenesis was performed using PCR to introduce the desired point mutations (A154G or S159A) into the petB gene.
-
Transformation: Wild-type Synechococcus sp. PCC 7002 cells were transformed with the mutagenic plasmid via natural transformation.
-
Selection and Segregation: Transformants were selected on plates containing spectinomycin. Complete segregation of the mutant allele was confirmed by PCR and DNA sequencing.
Measurement of Flash-Induced Electron Transfer Rates
-
Sample Preparation: Cultures of Synechococcus sp. PCC 7002 (wild-type and mutants) were grown to mid-log phase, harvested, and resuspended in fresh growth medium.
-
Spectroscopy: Flash-induced absorbance changes were measured using a single-turnover saturating laser flash. The redox state of cytochrome f was monitored by measuring the absorbance change at 554 nm.
-
Data Analysis: The kinetics of cytochrome f reduction after the flash were fitted to an exponential decay curve to determine the rate of electron transfer. Measurements were performed in the presence and absence of varying concentrations of DBMIB.
Generation and Analysis of the Synechocystis sp. PCC 6803 Δsll1252ins Mutant
-
Mutant Generation: The sll1252 gene was inactivated by inserting a chloramphenicol resistance cassette into its coding sequence via homologous recombination.
-
Phenotypic Analysis: The growth rates of the wild-type and Δsll1252ins strains were compared under different light conditions.
-
DBMIB Sensitivity Assay: The whole-chain electron transport activity (from water to an artificial electron acceptor) was measured in the presence of increasing concentrations of DBMIB to determine the IC50 value. This was done by measuring oxygen evolution rates.
Visualizing the Molecular Interactions and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the signaling pathway, the experimental workflow for genetic validation, and the logical relationship between DBMIB inhibition and the observed mutant phenotypes.
Caption: DBMIB inhibits the photosynthetic electron transport chain by blocking the Qo site of the cytochrome b6f complex.
Caption: Experimental workflow for the genetic validation of DBMIB's target.
Caption: Logical framework demonstrating how genetic mutants validate DBMIB's mechanism of action.
Conclusion
The use of genetic mutants provides unequivocal evidence that the primary target of DBMIB is the cytochrome b6f (or bc1) complex. As demonstrated in Synechococcus sp. PCC 7002, specific mutations within the DBMIB binding pocket of cytochrome b6 confer a high level of resistance to the inhibitor[1]. Conversely, the increased sensitivity of the Synechocystis sp. PCC 6803 Δsll1252ins mutant suggests that the Sll1252 protein may play a role in the assembly or stability of the cytochrome b6f complex, making the cells more susceptible to DBMIB's effects when this protein is absent[2].
While DBMIB remains a valuable tool for studying electron transport, researchers must be mindful of its potential off-target effects, particularly at higher concentrations. These can include quenching of chlorophyll excited states and acting as a PSII electron acceptor. Therefore, it is crucial to use the lowest effective concentration of DBMIB and, whenever possible, to validate key findings with genetic mutants. This integrated approach, combining chemical inhibition with genetic validation, provides the most robust and reliable insights into the intricate mechanisms of cellular bioenergetics.
References
A Comparative Guide to Cytochrome b6f Inhibitors: Dibromothymoquinone (DBMIB) vs. Stigmatellin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used inhibitors of the cytochrome b6f complex: 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) and Stigmatellin. The cytochrome b6f complex is a pivotal enzyme in the photosynthetic electron transport chain, making its inhibitors crucial tools for studying and manipulating this fundamental biological process. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanisms of action.
Performance Comparison
Both DBMIB and Stigmatellin are potent inhibitors of the cytochrome b6f complex, targeting the quinol oxidation (Qo) site. They act as competitive inhibitors, preventing the binding of the natural substrate, plastoquinol (PQH2), and thereby blocking the electron flow to cytochrome f and the subsequent components of the electron transport chain.[1] However, they exhibit distinct mechanisms of interaction and binding affinities.
DBMIB is also a highly effective inhibitor, though its binding mechanism is more complex. It has been shown to have two binding sites: a high-affinity peripheral site and a lower-affinity inhibitory site closer to the [2Fe-2S] cluster of the Rieske ISP.[3][4] The inhibitory action of DBMIB can be light-activated, with the inhibitor moving from the peripheral to the active inhibitory site.[4]
| Inhibitor | Target Site | Mechanism of Action | Binding Affinity (Kd) | IC50 | Key Characteristics |
| Dibromothymoquinone (DBMIB) | Quinol oxidation (Qo) site of the cytochrome b6f complex | Competitive inhibitor; binds to a peripheral high-affinity site and a low-affinity inhibitory site near the [2Fe-2S] cluster.[3][4] | High and low-affinity sites exist.[3] | Not consistently reported for direct comparison. | Inhibition can be light-activated; may have side effects as a chlorophyll fluorescence quencher and a photosystem II electron acceptor.[5] |
| Stigmatellin | Quinol oxidation (Qo) site of the cytochrome b6f complex | Competitive inhibitor; forms a hydrogen bond with the Rieske iron-sulfur protein.[2] | < 0.01 nM (for the analogous cytochrome bc1 complex).[2] | ~5 nM (for the analogous yeast cytochrome bc1 complex).[6] | Extremely potent inhibitor due to high binding affinity. |
Mechanism of Action and Electron Transport Pathway
The cytochrome b6f complex mediates electron transfer from plastoquinol to plastocyanin, a process coupled to proton translocation across the thylakoid membrane. This contributes to the proton motive force that drives ATP synthesis. Both DBMIB and Stigmatellin disrupt this process at the Qo site.
Experimental Protocols
Cytochrome b6f Activity Assay (Plastoquinol-Plastocyanin Oxidoreductase Activity)
This protocol measures the activity of the isolated cytochrome b6f complex by monitoring the reduction of cytochrome c (or plastocyanin) spectrophotometrically.
Materials:
-
Isolated and purified cytochrome b6f complex
-
Plastoquinol-1 (PQH2-1) as the electron donor
-
Horse heart cytochrome c (or purified plastocyanin) as the electron acceptor
-
Assay buffer: 20 mM Tricine-NaOH (pH 8.0), 100 mM NaCl, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
DBMIB and Stigmatellin stock solutions in ethanol or DMSO
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and cytochrome c (final concentration ~20 µM).
-
Add the desired concentration of the inhibitor (DBMIB or Stigmatellin) or the corresponding volume of solvent (for control) to the reaction mixture and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the isolated cytochrome b6f complex (final concentration ~5 nM).
-
Start the measurement by adding PQH2-1 (final concentration ~50 µM).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time (e.g., for 1-2 minutes).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Chlorophyll a Fluorescence Measurement
This in vivo technique assesses the effect of inhibitors on the photosynthetic electron transport chain by analyzing changes in chlorophyll fluorescence. Inhibition of the cytochrome b6f complex leads to an accumulation of reduced plastoquinone, which in turn affects the fluorescence yield of photosystem II (PSII).
Materials:
-
Intact plant leaves, algal, or cyanobacterial cells
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
DBMIB and Stigmatellin solutions for treating the samples
Procedure:
-
Dark-adapt the sample (e.g., a leaf) for at least 20 minutes to ensure all reaction centers are open.
-
Measure the minimum fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm). The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - Fo) / Fm.
-
Treat the sample with the desired concentration of the inhibitor (DBMIB or Stigmatellin). For leaves, this can be done by infiltration or by floating leaf discs on the inhibitor solution.
-
After an appropriate incubation period, illuminate the sample with actinic light to induce photosynthesis.
-
During actinic illumination, periodically apply saturating pulses to determine the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').
-
Analyze the fluorescence parameters. Inhibition of the cytochrome b6f complex will typically cause a rapid rise in Fs and a decrease in the photochemical quenching coefficient (qP), calculated as (Fm' - Fs) / (Fm' - Fo').
Conclusion
Both this compound and Stigmatellin are indispensable tools for the study of photosynthetic electron transport. Stigmatellin stands out for its exceptional potency, making it the inhibitor of choice when complete and strong inhibition of the cytochrome b6f complex is required. DBMIB, while also a potent inhibitor, has a more intricate binding mechanism and potential off-target effects that researchers should consider. The choice between these two inhibitors will ultimately depend on the specific experimental goals, the biological system under investigation, and the desired level of inhibition. The experimental protocols provided in this guide offer a starting point for the quantitative assessment of these and other potential cytochrome b6f inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Analysis of Chlorophyll Fluorescence Transient by Spectral Multi-exponential Approximation] - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ergänzung] 2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) is a synthetic compound that acts as a potent inhibitor of photosynthetic electron transport. It specifically targets the cytochrome b6f complex, a key enzyme complex that links Photosystem II (PSII) and Photosystem I (PSI). DBMIB is structurally similar to plastoquinone (PQ), the natural substrate for the cytochrome b6f complex. This similarity allows DBMIB to bind to the Qo site of the complex, competitively inhibiting the binding of plastoquinol (PQH2). This blockage prevents the transfer of electrons from PQH2 to the Rieske iron-sulfur protein, a component of the cytochrome b6f complex, thereby disrupting the entire electron transport chain. The inhibitory action of DBMIB has been instrumental in elucidating the mechanism of the Q-cycle, a process that couples electron transfer to proton translocation across the thylakoid membrane. By blocking the Q-cycle, DBMIB has helped researchers to dissect the individual steps of this complex process and to understand how the cytochrome b6f complex contributes to the generation of the proton motive force that drives ATP synthesis. However, DBMIB is not without its limitations. At high concentrations, it can act as an electron acceptor for PSII, leading to the formation of reactive oxygen species (ROS). Additionally, its inhibitory effects can be partially bypassed by certain alternative electron transport pathways. These limitations have led to the development of other inhibitors with greater specificity and fewer side effects. Nevertheless, DBMIB remains a valuable tool for studying photosynthetic electron transport and has contributed significantly to our understanding of this fundamental biological process.### Unveiling Alternatives: A Comparative Guide to Photosynthetic Inhibitors Beyond Dibromothymoquinone
For researchers, scientists, and drug development professionals delving into the intricacies of photosynthesis, the choice of inhibitory tools is paramount. While Dibromothymoquinone (DBMIB) has long been a staple for studying the cytochrome b6f complex, a nuanced understanding of its limitations and the availability of potent alternatives is crucial for robust experimental design. This guide provides an objective comparison of key inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This compound (DBMIB) acts as a potent inhibitor of the photosynthetic electron transport chain by targeting the cytochrome b6f complex, which mediates electron transfer between Photosystem II (PSII) and Photosystem I (PSI)[1][2][3]. Its inhibitory action stems from its structural analogy to plastoquinone, allowing it to bind to the Qo site of the cytochrome b6f complex and block the oxidation of plastoquinol[1][4]. This disruption of the electron flow has made DBMIB an invaluable tool for dissecting the Q-cycle and understanding proton translocation[5].
However, DBMIB is not without its drawbacks. At higher concentrations, it can exhibit redox activity, potentially creating experimental artifacts by bypassing the cytochrome b6f complex[6][7]. This has spurred the search for alternative inhibitors with greater specificity and fewer off-target effects. This guide explores several key alternatives: 2,4-dinitrophenylether of iodonitrothymol (DNP-INT), Tridecyl-stigmatellin (TDS), and Myxothiazol.
Comparative Analysis of Inhibitor Performance
The efficacy of these inhibitors is typically assessed by their impact on various photosynthetic parameters, such as the rate of electron transport, the redox state of key electron carriers like P700 (the reaction center of PSI), and overall CO2 fixation.
| Inhibitor | Target Site | Advantages | Disadvantages | Key Experimental Observations |
| This compound (DBMIB) | Cytochrome b6f complex (Qo site) | Well-characterized, commercially available. | Can act as an electron acceptor at high concentrations, leading to artifacts[6][7]. Inhibition can be incomplete[6][7]. | Severely impairs CO2 fixation and P700+ re-reduction in intact leaves and isolated thylakoids[6][7]. |
| DNP-INT | Cytochrome b6f complex (Qo site) | Considered redox inert, synthesized to overcome DBMIB's redox activity[6]. | Fails to completely block electron transport to PSI in intact systems[6][7]. May only slow down electron transfer[6][7]. | Only causes a partial reduction in CO2 fixation (~30%) compared to DBMIB[7]. Does not completely block P700+ re-reduction[6][7]. |
| Tridecyl-stigmatellin (TDS) | Cytochrome b6f complex (Qo site) | High affinity inhibitor, fixes the Rieske iron-sulfur protein in a specific conformation[5][8]. | Less effective in some cyanobacterial species[9]. | Induces a state similar to that seen with stigmatellin, affecting the Rieske iron-sulfur protein's position[8]. |
| Myxothiazol | Cytochrome b/bc1 complex (Qo site) | Specific inhibitor of the Qo site, does not directly suppress PSII activity[10][11][12]. | Can have effects on mitochondrial respiration, which may need to be considered in whole-cell studies[13]. | Effectively inhibits chlororespiration[14]. Does not affect photosynthetic O2 evolution dependent on CO2[14]. |
Experimental Methodologies
The following are generalized protocols for key experiments used to evaluate and compare these inhibitors. Specific concentrations and incubation times may need to be optimized for different organisms and experimental setups.
Measurement of Photosynthetic Electron Transport
This can be assessed in isolated thylakoids or intact cells by measuring oxygen evolution or consumption using a Clark-type oxygen electrode or Membrane Inlet Mass Spectrometry (MIMS)[6][15].
Protocol Outline:
-
Isolate thylakoid membranes or prepare a suspension of intact cells[7][15].
-
Resuspend the sample in a suitable buffer.
-
Add the desired concentration of the inhibitor from a stock solution (e.g., dissolved in ethanol or DMSO)[7]. An equivalent volume of the solvent should be added to the control.
-
Illuminate the sample with a defined light intensity and measure the rate of oxygen exchange[15].
-
Different artificial electron acceptors and donors can be used to isolate specific segments of the electron transport chain[16].
P700 Redox Kinetics
The redox state of P700 can be monitored using a Dual-PAM (Pulse-Amplitude-Modulation) fluorometer, which measures absorbance changes at 830 nm[6][7].
Protocol Outline:
-
Prepare samples of isolated thylakoids or intact leaf discs[7].
-
Infiltrate leaf discs with the inhibitor solution or add the inhibitor to the thylakoid suspension[7].
-
Dark-adapt the samples for a specific period.
-
Apply a saturating pulse of light to fully oxidize P700 to P700+.
-
Monitor the re-reduction of P700+ in the dark. The rate of re-reduction reflects the rate of electron flow from the plastoquinone pool to PSI.
CO2 Fixation Measurements
In intact leaves or cells, the overall photosynthetic activity can be determined by measuring the rate of CO2 uptake using an infrared gas analyzer or MIMS[6][7][17].
Protocol Outline:
-
Infiltrate leaf discs or incubate cell suspensions with the inhibitor[7].
-
Place the sample in a temperature-controlled cuvette with a defined CO2 concentration and light intensity.
-
Measure the change in CO2 concentration in the air passing over the sample to determine the rate of CO2 fixation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the points of action of these inhibitors within the photosynthetic electron transport chain and a typical experimental workflow for their comparison.
References
- 1. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
- 7. A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the Cytochrome b6f Complex: Quinone Analogue Inhibitors as Ligands of Heme cn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased Sensitivity of Photosynthesis to Antimycin A Induced by Inactivation of the Chloroplast ndhB Gene. Evidence for a Participation of the NADH-Dehydrogenase Complex to Cyclic Electron Flow around Photosystem I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of chlororespiration by myxothiazol and antimycin A in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Regulation of Photosynthetic Electron Transport during Nutrient Deprivation in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of photosynthetic electron transport in isolated spinach chloroplasts by two 1,3,4-thiadiazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling Photosynthetic Truths: A Guide to Cross-Validating Chlorophyll Fluorescence Data
For researchers, scientists, and drug development professionals seeking a comprehensive understanding of plant photosynthetic performance, chlorophyll fluorescence stands as a powerful, non-invasive technique. However, to ensure the accuracy and contextualize the findings, cross-validation with other established methods is paramount. This guide provides an objective comparison of chlorophyll fluorescence with alternative techniques, supported by experimental data and detailed protocols, to empower robust and reliable plant science research.
Chlorophyll fluorescence provides a rapid and sensitive probe into the functional state of Photosystem II (PSII), offering insights into the quantum efficiency of photosynthesis and the presence of stressors. While invaluable, these measurements reflect the light-dependent reactions and their correlation with overall carbon fixation and plant productivity is not always direct. Therefore, cross-validation with techniques that measure different aspects of the photosynthetic process is crucial for a holistic interpretation of plant physiological status.
Comparative Analysis of Photosynthetic Measurement Techniques
To facilitate a clear comparison, the following table summarizes the quantitative data and key characteristics of chlorophyll fluorescence and its common cross-validation partners: gas exchange analysis, oxygen evolution measurement, and pigment analysis.
| Parameter | Chlorophyll Fluorescence (PAM) | Gas Exchange (IRGA) | Oxygen Evolution (Clark-type electrode/optode) | Pigment Analysis (HPLC) |
| Principle | Measures the re-emission of light from chlorophyll a molecules in PSII. | Quantifies the net CO2 assimilation and transpiration rates of a leaf. | Measures the rate of O2 produced from the water-splitting reaction in PSII. | Separates and quantifies individual photosynthetic pigments. |
| Key Metrics | Fv/Fm (max. quantum yield of PSII), Y(II) (effective quantum yield), ETR (electron transport rate), NPQ (non-photochemical quenching). | A (net CO2 assimilation rate), gs (stomatal conductance), Ci (intercellular CO2 concentration). | Gross O2 evolution rate, Net O2 evolution rate. | Concentration of Chlorophyll a, Chlorophyll b, Carotenoids (e.g., Lutein, β-carotene, Violaxanthin). |
| Primary Insights | Efficiency of light harvesting and electron transport in PSII; detection of stress. | Overall photosynthetic carbon fixation; stomatal limitations; photorespiration. | Rate of water splitting and the light-dependent reactions. | Abundance of light-harvesting and photoprotective pigments; plant health and stress status. |
| Correlation with ChlF | ETR can be correlated with CO2 assimilation and O2 evolution, but the relationship can be non-linear.[1] Fv/Fm correlates with the maximum quantum yield of photosynthesis under light-limiting conditions.[2] | Simultaneous measurements allow for the partitioning of photosynthetic limitations.[3][4] | A good correlation can be found between ETR and O2 evolution, though discrepancies can arise.[1][5] | Pigment concentrations influence fluorescence parameters. For example, chlorophyll content is positively correlated with the photosynthetic rate.[6] |
| Advantages | Non-invasive, rapid, high-throughput potential.[2][6] | Provides a direct measure of carbon fixation, the basis of plant productivity. | Direct measurement of the primary photosynthetic process. | Provides detailed information on the composition of the photosynthetic apparatus. |
| Limitations | Indirect measure of carbon fixation; can be affected by leaf anatomy and pigment content.[1] | Can be influenced by environmental conditions; slower than fluorescence measurements. | Invasive for leaf disc measurements; can be affected by oxygen consumption processes. | Destructive sampling; time-consuming extraction and analysis. |
Experimental Protocols for Cross-Validation
Accurate cross-validation relies on robust and standardized experimental protocols. Below are detailed methodologies for the key techniques discussed.
Simultaneous Chlorophyll Fluorescence and Gas Exchange Measurements
This powerful combination allows for the in-depth analysis of photosynthetic limitations.[3][4]
Objective: To simultaneously measure CO2 assimilation and chlorophyll fluorescence parameters on the same leaf area to correlate electron transport with carbon fixation.
Materials:
-
An integrated gas exchange and chlorophyll fluorescence system (e.g., LI-COR LI-6800 or a similar instrument).
-
The plant of interest.
Protocol:
-
System Calibration: Calibrate the gas analyzer and fluorometer according to the manufacturer's instructions.[7]
-
Leaf Selection and Acclimation: Choose a healthy, fully expanded leaf. Clamp the leaf into the measurement cuvette. Allow the leaf to acclimate to the chamber conditions (e.g., light intensity, CO2 concentration, temperature, and humidity) until a steady state of photosynthesis is reached.[7]
-
Light-Response Curve:
-
A/Ci Curve:
-
Set the light intensity to a saturating level.
-
Start with a CO2 concentration slightly below ambient (e.g., 350 µmol mol⁻¹).
-
After stabilization, record the data.
-
Stepwise decrease the CO2 concentration, followed by a return to the starting concentration and a stepwise increase to high concentrations, allowing for stabilization at each step.[7]
-
-
Data Analysis: Use the coupled data to calculate parameters such as the maximum rate of carboxylation (Vc,max), the maximum rate of electron transport (Jmax), and mesophyll conductance (gm).[3][4][9]
Oxygen Evolution Measurement
This method directly quantifies the rate of the water-splitting reaction.
Objective: To measure the rate of photosynthetic oxygen evolution from leaf discs or algal suspensions.
Materials:
-
Clark-type oxygen electrode or an optical oxygen sensor (optode).
-
Leaf disc oxygen electrode chamber or a suitable vessel for algal suspensions.
-
Light source with adjustable intensity.
-
Sodium bicarbonate solution (for CO2 supply).
Protocol:
-
System Setup: Calibrate the oxygen electrode/optode. Prepare the measurement buffer (e.g., a bicarbonate solution to provide CO2).
-
Sample Preparation:
-
Leaf Discs: Cut leaf discs of a known area and place them in the electrode chamber with the buffer.
-
Algal Suspension: Introduce a known concentration of algal cells into the measurement vessel.
-
-
Measurement:
-
Allow the sample to equilibrate in the dark to measure the rate of dark respiration (oxygen consumption).
-
Illuminate the sample with a known light intensity and record the rate of net oxygen evolution.
-
Gross oxygen evolution is calculated by adding the rate of dark respiration to the rate of net oxygen evolution.[5]
-
Perform measurements at various light intensities to generate a light-response curve.
-
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a precise quantification of individual chlorophylls and carotenoids.[10]
Objective: To extract and quantify photosynthetic pigments from leaf tissue.
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase HPLC column.
-
Leaf tissue.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Acetone (100% and buffered).
-
Solvents for mobile phase (e.g., acetonitrile, methanol, ethyl acetate, Tris-HCl buffer).[10][11]
-
Pigment standards (e.g., Chlorophyll a, Chlorophyll b, β-carotene, Lutein).
Protocol:
-
Sample Collection and Storage: Freeze leaf samples in liquid nitrogen immediately after collection and store at -80°C.[10]
-
Pigment Extraction:
-
HPLC Analysis:
-
Filter the pigment extract through a 0.2 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Detect the pigments at their specific absorption maxima (e.g., ~430-450 nm for carotenoids and Soret peak of chlorophylls, ~660 nm for the Qy peak of chlorophylls).[12]
-
-
Quantification: Identify and quantify the pigments by comparing their retention times and absorption spectra to those of pure standards.
Gene Expression Analysis by RT-qPCR
Analyzing the expression of photosynthesis-related genes provides molecular-level insights that can be correlated with physiological data.
Objective: To quantify the transcript levels of genes involved in photosynthesis, photoprotection, or stress responses.
Materials:
-
Leaf tissue.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument.
-
SYBR Green or probe-based qPCR master mix.
-
Gene-specific primers.
Protocol:
-
RNA Extraction:
-
Homogenize frozen leaf tissue in liquid nitrogen.
-
Extract total RNA using a suitable kit, following the manufacturer's instructions.[13]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.[13]
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for the gene of interest, and a reference (housekeeping) gene, and the qPCR master mix.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a method such as the ΔΔCt method.
-
Visualizing Workflows and Relationships
To better illustrate the interplay between these techniques, the following diagrams, created using the DOT language, depict a typical experimental workflow for cross-validation and the conceptual relationship between the different photosynthetic measurements.
Caption: Experimental workflow for cross-validating chlorophyll fluorescence data.
Caption: Conceptual relationship between different photosynthetic processes and measurement techniques.
References
- 1. Chlorophyll fluorometry in evaluating photosynthetic performance: key limitations, possibilities, perspectives and alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. e-algae.org [e-algae.org]
- 6. Exploration of chlorophyll fluorescence characteristics gene regulatory in rice (Oryza sativa L.): a genome-wide association study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edenrcn.com [edenrcn.com]
- 8. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 9. Using combined measurements of gas exchange and chlorophyll fluorescence to estimate parameters of a biochemical C photosynthesis model: a critical appraisal and a new integrated approach applied to leaves in a wheat (Triticum aestivum) canopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Selection of reference genes for quantitative real-time PCR analysis of photosynthesis-related genes expression in Lilium regale - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Dibromothymoquinone's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dibromothymoquinone (DBMIB) has long been a staple in photosynthesis and bioenergetics research as a potent inhibitor of the cytochrome b6f complex. However, a nuanced understanding of its specificity is crucial for the accurate interpretation of experimental data. This guide provides an objective comparison of DBMIB's performance against other common inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their investigations.
At a Glance: Comparing Inhibitors of the Cytochrome b6f Complex
The primary target of DBMIB is the quinol oxidation (Qo) site of the cytochrome b6f complex, where it acts as a competitive inhibitor of plastoquinol (PQH₂), thereby blocking the photosynthetic electron transport chain.[1] However, its specificity is not absolute, with notable off-target effects that can influence experimental outcomes. This section provides a quantitative comparison of DBMIB with other widely used inhibitors.
| Inhibitor | Primary Target | Reported IC50 (Cytochrome b6f) | Key Off-Target Effects |
| This compound (DBMIB) | Cytochrome b6f (Qo site) | ~0.5 µM (high light), ~1.0 µM (low light) | - Quenches chlorophyll excited states (from 0.1 µM) - Acts as a Photosystem II electron acceptor (~2 µM for maximal effect) - Can act as a redox mediator at higher concentrations |
| DNP-INT | Cytochrome b6f (Qo site) | ~2.0 µM (high light), ~0.8 µM (low light) | Considered redox inert, a key advantage over DBMIB. |
| Stigmatellin | Cytochrome b6f (Qo site) | High affinity (nM range), specific IC50 not readily available in comparative studies. | Binds with very high affinity, effectively locking the Rieske iron-sulfur protein in a fixed position. |
Note: IC50 values can vary depending on the experimental conditions, such as light intensity and the specific organism or preparation being studied. The inhibitory activity of DBMIB and DNP-INT are notably affected by irradiance and the proton gradient across the thylakoid membrane, with DBMIB's effectiveness decreasing and DNP-INT's increasing with a higher proton gradient.
Unraveling the Mechanisms: Signaling Pathways and Inhibitor Action
The following diagram illustrates the photosynthetic electron transport chain and the specific sites of action for DBMIB and its alternatives.
Caption: Inhibition sites in the photosynthetic electron transport chain.
Experimental Protocols for Assessing Inhibitor Specificity
Accurate assessment of an inhibitor's specificity requires robust experimental methodologies. The following sections detail the protocols for key experiments used to characterize the effects of DBMIB and its alternatives.
In Vitro Cytochrome b6f Activity Assay
This assay directly measures the enzymatic activity of the isolated cytochrome b6f complex.
Objective: To determine the rate of electron transfer from a plastoquinol analog to an artificial electron acceptor, and to quantify the inhibitory effect of compounds like DBMIB.
Methodology:
-
Preparation of the Reaction Mixture: In a cuvette, prepare a reaction buffer (e.g., 20 mM Tricine-NaOH, pH 8.0, 10 mM MgCl₂, 10 mM KCl). Add a known concentration of purified cytochrome b6f complex.
-
Addition of Electron Acceptor: Add an artificial electron acceptor, such as oxidized plastocyanin or cytochrome c.
-
Initiation of the Reaction: Start the reaction by adding a reduced plastoquinol analog, such as decylplastoquinol (PQH₂-10).
-
Spectrophotometric Monitoring: Immediately monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength (e.g., 554 nm for cytochrome c). The rate of absorbance change is proportional to the enzyme activity.
-
Inhibitor Titration: To determine the IC50 value, perform the assay with a range of inhibitor concentrations. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve.
Caption: Workflow for in vitro cytochrome b6f activity assay.
Measurement of P700 Redox Kinetics
This in vivo technique assesses the overall electron flow through the photosynthetic chain to Photosystem I (PSI).
Objective: To monitor the oxidation and reduction kinetics of P700, the reaction center chlorophyll of PSI, to infer the rate of electron donation from the cytochrome b6f complex.
Methodology:
-
Sample Preparation: Use intact leaves, algal cells, or isolated thylakoids. Dark-adapt the sample for a defined period (e.g., 15-30 minutes).
-
Instrumentation: Employ a dual-wavelength spectrophotometer or a Pulse-Amplitude-Modulation (PAM) fluorometer with a P700 absorbance module (e.g., Dual-PAM-100).
-
Measurement Protocol:
-
Measure the initial P700 signal in the dark (P700 fully reduced).
-
Apply a saturating pulse of light to fully oxidize P700 (P700max).
-
Turn off the actinic light and monitor the re-reduction of P700+ in the dark. The rate of this re-reduction is dependent on the electron flow from the cytochrome b6f complex.
-
-
Inhibitor Application: Incubate the sample with the inhibitor for a specific time before the measurement. A potent inhibitor of the cytochrome b6f complex, like DBMIB, will significantly slow down the re-reduction of P700+.
Chlorophyll a Fluorescence Measurement
This non-invasive technique provides information about the efficiency of Photosystem II (PSII) photochemistry and can reveal off-target effects of inhibitors.
Objective: To measure changes in chlorophyll fluorescence parameters to assess the redox state of the plastoquinone pool and detect any direct quenching effects of the inhibitor.
Methodology:
-
Sample Preparation: Use dark-adapted intact leaves, cells, or thylakoids.
-
Instrumentation: Use a PAM fluorometer.
-
Measurement of Fv/Fm: Measure the minimum fluorescence (Fo) in the dark-adapted state and the maximum fluorescence (Fm) during a saturating light pulse. The ratio of variable fluorescence (Fv = Fm - Fo) to Fm (Fv/Fm) represents the maximum quantum yield of PSII.
-
Light-Adapted Measurements: After a period of actinic light illumination, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm'). These parameters can be used to calculate the effective quantum yield of PSII (ΦPSII).
-
Inhibitor Effects:
-
Inhibition of electron transport downstream of PSII (e.g., by DBMIB): This leads to a more reduced plastoquinone pool, resulting in an increase in Fs and a decrease in ΦPSII.
-
Direct chlorophyll fluorescence quenching: An inhibitor that directly quenches chlorophyll fluorescence will cause a decrease in both Fo and Fm. DBMIB has been shown to exhibit this off-target effect.
-
Conclusion: Making an Informed Choice
The specificity of this compound as a cytochrome b6f inhibitor is concentration-dependent and not absolute. While it remains a valuable tool, researchers must be cognizant of its off-target effects, particularly the quenching of chlorophyll fluorescence and its potential to act as a Photosystem II electron acceptor, which occur at concentrations similar to those required for effective cytochrome b6f inhibition.
For studies where redox side reactions are a concern, DNP-INT presents a more specific, redox-inert alternative. For experiments requiring a near-irreversible and potent blockade of the Qo site, stigmatellin is an excellent choice due to its high binding affinity.
Ultimately, the choice of inhibitor should be guided by the specific experimental question and a thorough understanding of the potential confounding effects of each compound. The experimental protocols outlined in this guide provide a framework for rigorously assessing inhibitor specificity and ensuring the generation of reliable and interpretable data.
References
Re-evaluating Dibromothymoquinone's Mechanism: A Comparative Guide for Researchers
For decades, Dibromothymoquinone (DBMIB) has been a cornerstone tool for studying photosynthetic and respiratory electron transport chains. Initially lauded for its specific inhibition of the cytochrome b6f and bc1 complexes, a growing body of evidence necessitates a re-evaluation of its mechanism. This guide provides a comprehensive comparison of DBMIB's classical and revised mechanisms of action, contrasts it with a common alternative, and presents detailed experimental protocols for its study.
The Evolving Understanding of DBMIB's Mechanism of Action
This compound is a synthetic quinone analog that has been instrumental in elucidating the function of cytochrome complexes. However, its effects are now understood to be more complex than initially described.
The Classical View: A Specific Cytochrome Complex Inhibitor
The foundational understanding of DBMIB's action is its role as a potent and specific inhibitor of the quinol oxidation (Qo) site of the cytochrome b6f complex in photosynthetic electron transport and the analogous cytochrome bc1 complex in mitochondrial respiration.[1][2] As a structural analog of plastoquinol (in photosynthesis) or ubiquinol (in respiration), DBMIB acts as a competitive inhibitor, binding to the Qo site and thereby blocking the transfer of electrons to subsequent carriers in the chain.[3][4] This blockade effectively halts linear electron flow between Photosystem II (PSII) and Photosystem I (PSI) in chloroplasts.[3]
A More Complex Reality: Off-Target and Nuanced Effects
More recent studies have revealed that the inhibitory action of DBMIB is not as straightforward as once believed. Several "side effects" occur at concentrations typically used for cytochrome b6f inhibition, complicating the interpretation of experimental results.[1]
A significant off-target effect is the quenching of chlorophyll excited states .[1][5] DBMIB can directly interact with the antenna chlorophylls of PSII, creating quenching centers that compete with the reaction centers for excitation energy.[5] This leads to a reduction in the effective excitation rate of PSII and a decrease in both the initial (F0) and maximal (Fm) chlorophyll fluorescence levels.[1][5]
Furthermore, DBMIB has been shown to act as a Photosystem II electron acceptor , retarding the reduction of the plastoquinone pool.[1] This action can partially bypass its own inhibitory block at the cytochrome b6f complex.
Structural and kinetic studies have also refined our understanding of DBMIB's interaction with the cytochrome b6f complex. Evidence suggests the existence of two distinct binding sites at the Qo pocket: a high-affinity "proximal niche" and a low-affinity "distal niche".[6] The binding stoichiometry affects the conformation of the Rieske iron-sulfur protein (ISP), a key component of the complex.[6] Additionally, there is evidence for a light-activated movement of DBMIB from a peripheral binding site to the inhibitory site proximal to the [2Fe-2S] cluster, a phenomenon described as "turnover-enhanced inhibition".
Comparative Analysis: DBMIB vs. DNP-INT
Given the complexities of DBMIB's action, researchers often turn to alternatives. One of the most common is 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT). While both are potent inhibitors of the cytochrome b6f complex, they exhibit different properties.
| Feature | This compound (DBMIB) | 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) |
| Primary Target | Cytochrome b6f/bc1 complex (Qo site) | Cytochrome b6f complex (Qo site) |
| Mechanism | Competitive inhibitor of plastoquinol/ubiquinol | Potent inhibitor of plastoquinol oxidation |
| IC50 (Photosynthesis) | ~0.1 µM (High Light), ~0.4 µM (Low Light)[7] | ~1.3 µM (High Light), ~11.9 µM (Low Light)[7] |
| Apparent Kd (Thylakoids) | ~6 nM[8] | Not readily available |
| Key Side Effects | - Quenches chlorophyll fluorescence[1][5]- Acts as a PSII electron acceptor[1] | Considered more specific with fewer side effects on PSII photochemistry, though its efficacy has been questioned under certain conditions.[9] |
| Light Dependency | Inhibitory activity is less restricted by proton accumulation in the thylakoid lumen at low light.[7] | Inhibitory activity is enhanced by increasing irradiance and proton accumulation in the thylakoid lumen.[7] |
Visualizing the Mechanisms
To better understand the complex interactions of DBMIB, the following diagrams illustrate the key signaling pathways and a revised logical model of its action.
Caption: DBMIB's classical and revised points of interaction in the photosynthetic electron transport chain.
Caption: Logical flow from the classical to the revised model of DBMIB's mechanism of action.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of DBMIB.
Measurement of Chlorophyll a Fluorescence Induction
This protocol is used to assess the impact of DBMIB on Photosystem II photochemistry and to observe its fluorescence quenching effects.
Objective: To measure the fast chlorophyll fluorescence induction curve (OJIP) to determine the effects of DBMIB on PSII activity.
Materials:
-
Plant leaves or isolated thylakoids
-
Plant Efficiency Analyzer (PEA) or similar fluorometer
-
DBMIB stock solution (in ethanol or DMSO)
-
Leaf clips
-
Dark adaptation box
Procedure:
-
Sample Preparation: Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips and a dark box. For isolated thylakoids, prepare a suspension at a known chlorophyll concentration.
-
Inhibitor Application: For leaves, infiltrate with the desired concentration of DBMIB solution or a control solution. For thylakoid suspensions, add DBMIB to the desired final concentration and incubate in the dark for a short period.
-
Measurement:
-
Place the dark-adapted leaf clip or the cuvette with the thylakoid suspension into the fluorometer's sensor head.
-
Apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.
-
Record the fluorescence emission from the initial level (F0 or O-step) to the maximum level (Fm or P-step).
-
-
Data Analysis:
-
Analyze the OJIP curve to extract key parameters such as Fv/Fm (maximum quantum yield of PSII), the area above the curve, and the relative variable fluorescence at different time points (J and I steps).
-
Compare the fluorescence parameters of control and DBMIB-treated samples to quantify the inhibitory and quenching effects.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy of the Cytochrome b6f Complex
This protocol allows for the direct observation of DBMIB's interaction with the Rieske iron-sulfur protein (ISP).
Objective: To study the effect of DBMIB on the EPR spectrum of the Rieske [2Fe-2S] cluster in the cytochrome b6f complex.
Materials:
-
Isolated and purified cytochrome b6f complex
-
DBMIB stock solution
-
EPR spectrometer with a cryostat
-
EPR tubes
Procedure:
-
Sample Preparation:
-
Prepare samples of the purified cytochrome b6f complex at a concentration suitable for EPR measurements.
-
Add DBMIB at varying stoichiometric ratios (e.g., 1:1, 2:1, 5:1 DBMIB:cytochrome b6f monomer) to different samples.
-
Incubate the samples to allow for binding.
-
-
EPR Measurement:
-
Transfer the samples to EPR tubes and freeze them in liquid nitrogen.
-
Record the X-band EPR spectra at cryogenic temperatures (e.g., 15-20 K).
-
Set the spectrometer parameters (microwave frequency, power, modulation amplitude, and frequency) to optimally resolve the Rieske ISP signal (typically around g = 1.90).
-
-
Data Analysis:
-
Analyze the changes in the EPR spectrum of the Rieske ISP upon addition of DBMIB. Look for shifts in the g-values and changes in the line shape, which are indicative of DBMIB binding and its effect on the conformation of the ISP.[6]
-
Flash Photolysis for Measuring Cytochrome f Redox Kinetics
This technique is used to measure the rate of electron transfer through the cytochrome b6f complex and its inhibition by DBMIB.
Objective: To measure the kinetics of cytochrome f reduction following a light flash to determine the inhibitory effect of DBMIB.
Materials:
-
Isolated thylakoids or intact algal cells
-
Flash photolysis setup with a spectrophotometer capable of rapid kinetic measurements
-
Xenon flash lamp or laser for actinic flashes
-
DBMIB stock solution
-
Electron acceptors (e.g., methyl viologen) and donors where appropriate
Procedure:
-
Sample Preparation: Prepare a suspension of thylakoids or algal cells in a suitable buffer in a cuvette.
-
Inhibitor Addition: Add DBMIB to the desired concentration.
-
Measurement:
-
Place the cuvette in the flash photolysis apparatus.
-
Monitor the absorbance change at a wavelength specific for cytochrome f redox changes (e.g., around 554 nm).
-
Deliver a short, saturating flash of light to oxidize the photosynthetic electron transport chain components.
-
Record the subsequent absorbance changes as the components are re-reduced.
-
-
Data Analysis:
-
Determine the half-time (t½) of cytochrome f reduction from the kinetic traces.
-
Compare the reduction kinetics in the presence and absence of DBMIB to quantify the extent of inhibition.
-
Measurement of Photosynthetic Oxygen Evolution
This classic experiment measures the overall rate of photosynthetic electron transport from water to an artificial electron acceptor and its sensitivity to inhibitors.
Objective: To determine the effect of DBMIB and DNP-INT on the rate of PSII-dependent oxygen evolution.
Materials:
-
Isolated thylakoids
-
Clark-type oxygen electrode or other oxygen sensor
-
Light source with controlled intensity
-
DBMIB and DNP-INT stock solutions
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or methyl viologen)
-
Reaction buffer
Procedure:
-
Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Reaction Setup:
-
Add the reaction buffer and a suspension of thylakoids to the electrode chamber.
-
Add the artificial electron acceptor.
-
-
Measurement:
-
Start recording the oxygen concentration in the dark to establish a baseline (respiration rate).
-
Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.
-
Inject a known amount of DBMIB or DNP-INT into the chamber and continue recording the oxygen evolution rate to observe the inhibition.
-
-
Data Analysis:
-
Calculate the rates of oxygen evolution before and after the addition of the inhibitors.
-
Determine the concentration of each inhibitor required for 50% inhibition (IC50).
-
Conclusion
The understanding of this compound's mechanism of action has evolved from a simple model of specific inhibition to a more nuanced view that incorporates significant off-target effects. For researchers, this means that data obtained using DBMIB must be interpreted with caution, taking into account its potential to quench chlorophyll fluorescence and interact with Photosystem II directly. The use of alternative inhibitors like DNP-INT can be beneficial, though their own specific properties and dependencies on experimental conditions must also be considered. By employing a combination of the detailed experimental protocols outlined in this guide, scientists can more accurately probe the intricacies of photosynthetic and respiratory electron transport and critically evaluate the effects of the inhibitors they use.
References
- 1. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching of chlorophyll fluorescence and primary photochemistry in chloroplasts by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peculiarities of DNP-INT and DBMIB as inhibitors of the photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone binding sites in chloroplast membranes: evidence for a functional dimer of the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
A Researcher's Guide to Controlling for Dibromothymoquinone (DBMIB) Side Effects in Experiments
For researchers, scientists, and drug development professionals utilizing the cytochrome b6f/bc1 complex inhibitor Dibromothymoquinone (DBMIB), understanding and mitigating its experimental side effects is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of DBMIB with alternative inhibitors, supported by experimental data and detailed protocols to help you navigate the complexities of its use.
This compound (DBMIB) is a widely employed chemical tool for studying electron transport in photosynthesis and mitochondrial respiration. It functions as a potent inhibitor of the cytochrome b6f complex in chloroplasts and the analogous cytochrome bc1 complex in mitochondria by blocking the quinol oxidation (Qo) site. However, its utility is often complicated by a range of off-target effects that can confound experimental outcomes. This guide outlines the primary side effects of DBMIB, presents strategies to control for them, and compares its performance with alternative inhibitors.
Understanding the Side Effects of DBMIB
The primary mechanism of DBMIB involves binding to the Qo site of the cytochrome b6f/bc1 complex, thereby inhibiting the oxidation of plastoquinol or ubiquinol and blocking the electron transport chain.[1] However, several side effects have been well-documented:
-
Chlorophyll Fluorescence Quenching: In photosynthetic research, DBMIB can act as a quencher of chlorophyll's excited states, independent of its inhibitory effect on electron transport.[2][3] This can lead to an underestimation of the actual photosynthetic efficiency when measured by chlorophyll fluorescence techniques.
-
Photosystem II (PSII) Electron Acceptor: DBMIB can accept electrons directly from Photosystem II (PSII), which can alter the redox state of the plastoquinone pool and interfere with the interpretation of electron transport rates.[2][3]
-
Redox Cycling and Reactive Oxygen Species (ROS) Production: At higher concentrations, DBMIB can act as a redox cycler, accepting electrons and then autooxidizing to produce superoxide radicals. This leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress and other cellular responses unrelated to the inhibition of the cytochrome complex.[4]
-
Decreased Mitochondrial Membrane Fluidity: Studies have shown that DBMIB can decrease the fluidity of the inner mitochondrial membrane, which may have secondary effects on membrane-bound protein function.[5]
These side effects are highly concentration-dependent, with off-target effects becoming more pronounced at higher concentrations.[4] Therefore, careful dose-response experiments are crucial to determine the optimal concentration that provides effective inhibition with minimal side effects.
Comparative Analysis of DBMIB and Its Alternatives
To mitigate the side effects of DBMIB, researchers can utilize alternative inhibitors that target the same complex but may have different off-target profiles. This section compares DBMIB with three other commonly used inhibitors: 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT), myxothiazol, and stigmatellin.
| Inhibitor | Target Site | Primary Mechanism | Known Side Effects |
| This compound (DBMIB) | Cytochrome b6f/bc1 (Qo site) | Competitive inhibitor of plastoquinol/ubiquinol oxidation.[1] | Chlorophyll fluorescence quenching, PSII electron acceptor, redox cycling (ROS production), decreased mitochondrial membrane fluidity.[2][3][4][5] |
| DNP-INT | Cytochrome b6f/bc1 (Qo site) | Redox-inert competitive inhibitor of plastoquinol oxidation.[6] | May not completely block electron transport in intact systems.[7] Inhibitory activity is influenced by light intensity and luminal pH.[2] |
| Myxothiazol | Cytochrome b6f/bc1 (Qo site) | Binds to cytochrome b and displaces quinone from the iron-sulfur protein.[8] | Induces a spectral shift in cytochrome b.[6] |
| Stigmatellin | Cytochrome b6f/bc1 (Qo site) | Binds to cytochrome b and interacts with the Rieske iron-sulfur protein.[9] | Raises the midpoint potential of the Rieske iron-sulfur protein, which can lead to the generation of oxygen radicals.[10] |
Table 1: Comparison of DBMIB and Alternative Inhibitors. This table summarizes the target site, primary mechanism of action, and known side effects of DBMIB and three alternative inhibitors of the cytochrome b6f/bc1 complex.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table provides a summary of reported IC50 values for DBMIB and its alternatives. It is important to note that these values can vary depending on the experimental system and conditions.
| Inhibitor | Organism/System | IC50 (Low Light) | IC50 (High Light) | Reference |
| DBMIB | Pea thylakoids | ~1.5 µM | ~0.5 µM | [2] |
| DNP-INT | Pea thylakoids | ~20 µM | ~5 µM | [2] |
| Myxothiazol | Beef heart mitochondria | 0.58 mol/mol cytochrome b | - | [6] |
| Stigmatellin | R. sphaeroides bc1 complex | 0.5 mol/mol of bc1 complex | - | [10] |
Table 2: IC50 Values for DBMIB and Alternative Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) for DBMIB and its alternatives in different experimental systems. Note that the inhibitory activity of DBMIB and DNP-INT can be influenced by light intensity.
Experimental Protocols for Assessing and Controlling Side Effects
To aid researchers in designing robust experiments, this section provides detailed protocols for measuring common DBMIB side effects and assessing the efficacy of inhibitors.
Protocol 1: Measurement of Chlorophyll Fluorescence Quenching
This protocol uses Pulse-Amplitude-Modulation (PAM) fluorometry to assess the quenching of chlorophyll fluorescence by DBMIB or its alternatives.
Materials:
-
PAM fluorometer (e.g., Walz PAM-2500)
-
Dark-adapted plant leaves or isolated thylakoids
-
Inhibitor stock solutions (DBMIB, DNP-INT, etc.)
-
Appropriate buffer (e.g., Hepes buffer for thylakoids)
Procedure:
-
Dark Adaptation: Dark-adapt the plant material for at least 20-30 minutes to ensure all reaction centers are open.
-
Baseline Measurement (F0 and Fm):
-
Measure the minimum fluorescence (F0) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F0) / Fm).
-
-
Inhibitor Treatment: Incubate the plant material with different concentrations of the inhibitor for a defined period.
-
Post-Treatment Measurement: Repeat the F0 and Fm measurements after inhibitor treatment.
-
Data Analysis: Compare the Fv/Fm values before and after treatment. A decrease in Fm that is not accompanied by a corresponding change in F0 can indicate fluorescence quenching.
Protocol 2: Quantification of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Adherent or suspension cells
-
DCFH-DA stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
Positive control (e.g., H2O2)
-
Inhibitor stock solutions
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the inhibitor for the specified duration. Include a positive control (H2O2) and a vehicle control (DMSO).
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with DCFH-DA working solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add PBS to the cells.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold change in ROS production.
Protocol 3: Measurement of Mitochondrial Respiration Inhibition
This protocol uses a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the effect of inhibitors on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria or intact cells
-
Respiration buffer
-
Substrates for different respiratory chain complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II)
-
ADP
-
Inhibitor stock solutions
-
Clark-type oxygen electrode or Seahorse XF Analyzer
Procedure (using Clark-type electrode):
-
Chamber Setup: Calibrate the oxygen electrode and add respiration buffer to the chamber.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and allow the baseline oxygen level to stabilize.
-
State 2 Respiration: Add respiratory substrates (e.g., pyruvate and malate) to initiate State 2 respiration (substrate-dependent, ADP-limited).
-
State 3 Respiration: Add a known amount of ADP to stimulate State 3 respiration (active oxidative phosphorylation).
-
Inhibitor Titration: After observing a stable State 3 respiration rate, add the inhibitor in a stepwise manner to determine the concentration-dependent inhibition of oxygen consumption.
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen atoms consumed) to assess mitochondrial coupling and efficiency.
Recommendations for Experimental Design
To minimize the impact of DBMIB's side effects and ensure the validity of your experimental results, consider the following recommendations:
-
Perform Dose-Response Curves: Always determine the minimal concentration of DBMIB required to achieve the desired level of inhibition in your specific experimental system.
-
Use Multiple Inhibitors: Whenever possible, use at least one alternative inhibitor (e.g., DNP-INT) to confirm that the observed effects are due to the specific inhibition of the cytochrome b6f/bc1 complex and not an off-target effect of a single compound.
-
Include Appropriate Controls:
-
Use a vehicle control (the solvent used to dissolve the inhibitor) to account for any effects of the solvent itself.
-
In studies of mitochondrial respiration, use inhibitors of other complexes (e.g., rotenone for Complex I, antimycin A for the Qi site of Complex III, and potassium cyanide for Complex IV) to dissect the specific site of action.
-
-
Directly Measure Side Effects: When using DBMIB in photosynthesis research, directly measure chlorophyll fluorescence quenching and ROS production to account for these potential artifacts.
-
Consider the Experimental System: The side effects of DBMIB can vary between intact organisms, isolated organelles, and purified enzyme complexes. Tailor your control experiments to the specific system you are using.
By carefully considering the potential side effects of DBMIB and implementing the control strategies and alternative inhibitors outlined in this guide, researchers can enhance the rigor and reliability of their experimental findings.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Peculiarities of DNP-INT and DBMIB as inhibitors of the photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iworx.com [iworx.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dibromothymoquinone
For researchers and professionals in drug development, the meticulous management of chemical compounds is fundamental to ensuring a safe and compliant laboratory environment. Dibromothymoquinone, a valuable reagent in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is classified as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it is imperative to treat all waste containing this compound as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is advised, particularly in poorly ventilated areas or when handling the powder form. |
| Protective Clothing | A lab coat or a chemical-resistant apron. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is essential for safe and compliant disposal.
-
Waste Identification and Collection:
-
All materials contaminated with this compound, including residual product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill clean-ups, must be collected as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
Ensure the container is kept securely closed except when adding waste.[2]
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, segregated from incompatible materials.
-
The storage area should have secondary containment to mitigate any potential leaks or spills.
-
-
Arranging for Disposal:
Spill Management Procedures
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to prevent dust generation.
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
-
Collect and Dispose of Spill Debris:
-
Place all contaminated materials, including absorbents and cleaning supplies, into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[3]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dibromothymoquinone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Dibromothymoquinone, a cytochrome b6f complex inhibitor. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent safety protocols must be followed during its handling and disposal.
Personal Protective Equipment (PPE) and Hazard Summary
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE and the known hazards of this compound.
| PPE Component | Specification | Hazard Mitigated |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact that can lead to skin irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from potential splashes and spills.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
Detailed Experimental Protocols
Working with this compound Powder:
-
Preparation: Before handling the solid compound, ensure you are wearing all the required PPE as detailed in the table above. All manipulations of the powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Weighing and Transfer: Use a dedicated spatula and weighing paper. Handle the container and spatula with care to avoid generating dust.
-
Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for hazardous waste.[4]
Preparing Solutions:
-
Solvent Addition: When preparing solutions, slowly add the solvent to the weighed this compound to minimize splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Ensure the container is appropriately capped during mixing to prevent the release of vapors.
Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety. As a brominated organic compound, it must be treated as halogenated organic waste.[5]
Waste Segregation and Collection:
-
Waste Identification: All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as "Halogenated Organic Waste."[5]
-
Designated Waste Container: Use a clearly labeled, leak-proof waste container specifically for "Halogenated Organic Waste."[5] The container should be made of a material compatible with the chemicals being disposed of.
-
Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[5]
-
Accumulation: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.[5]
-
Prohibition of Mixing: Never mix halogenated organic waste with other waste streams, such as non-halogenated solvents, acids, or bases.[5]
Disposal of Empty Containers:
-
Triple Rinsing: Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as "Halogenated Organic Waste."[6] For highly toxic chemicals, the first three rinses must be collected.[6]
-
Final Disposal: After decontamination, the container can be disposed of according to your institution's protocols, which may include defacing the label and disposing of it as regular laboratory glass or plastic.
By adhering to these detailed procedures, you can ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. This compound | C10H10Br2O2 | CID 34474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
